molecular formula C6H4Br2ClN B1593453 2-Chloro-3,5-dibromo-4-methylpyridine CAS No. 1000017-92-4

2-Chloro-3,5-dibromo-4-methylpyridine

Cat. No.: B1593453
CAS No.: 1000017-92-4
M. Wt: 285.36 g/mol
InChI Key: PFKZKCIYLRBYBZ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dibromo-4-methylpyridine is a useful research compound. Its molecular formula is C6H4Br2ClN and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKZKCIYLRBYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649962
Record name 3,5-Dibromo-2-chloro-4-methylpyridine
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Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000017-92-4
Record name 3,5-Dibromo-2-chloro-4-methylpyridine
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Record name 2-Chloro-3,5-dibromo-4-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dibromo-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and bromo substituents, offers differential reactivity that can be strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical properties, predicted spectral characteristics, and chemical reactivity, with a focus on its applications in pharmaceutical and agrochemical research. The potent antimicrobial properties of this compound and its derivatives also make it a subject of interest in the development of new bioactive agents.[1]

Chemical Identity and Physical Properties

This compound, also known as 2-Chloro-3,5-dibromo-4-picoline, is an off-white to yellow crystalline powder at room temperature.[1] It is essential to store this compound at temperatures between 0 and 8°C, preferably under an inert atmosphere, to ensure its stability.[1][2]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Structure of this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1000017-92-4[1][2]
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.36 g/mol [2]
Appearance Off-white to yellow powder[1]
Boiling Point 285.1 ± 35.0 °C (Predicted)[2]
Density 1.992 g/cm³ (Predicted)[2]
Flash Point 126.2 ± 25.9 °C[3]
Refractive Index 1.607[3]
pKa -2.21 ± 0.10 (Predicted)[2]
Purity ≥ 99% (GC)[1]
Storage 0-8 °C, under inert atmosphere[1][2]

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals: a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm.

  • Aromatic Proton (C6-H): A singlet is expected in the aromatic region, likely downfield around δ 8.0-8.5 ppm, due to the deshielding effects of the adjacent nitrogen and halogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2 150-155Attached to nitrogen and chlorine.
C3 125-130Attached to bromine.
C4 140-145Attached to the methyl group.
C5 120-125Attached to bromine.
C6 150-155Attached to nitrogen.
-CH₃ 20-25Typical range for a methyl group on an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-X (X = Cl, Br) bonds.

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic, -CH₃): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1550-1600 cm⁻¹

  • C-Cl stretching: ~700-800 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nature of its three halogen substituents on the electron-deficient pyridine ring. This differential reactivity provides a powerful tool for sequential and site-selective functionalization.

G

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings.[4][5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] This differential reactivity allows for selective functionalization at the 3- and 5-positions while leaving the 2-chloro substituent intact for subsequent transformations.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. In SNAr reactions, the C-Cl bond is generally more reactive than the C-Br bond.[4] This is because the more electronegative chlorine atom can better stabilize the negative charge in the intermediate Meisenheimer complex.[4] This allows for the selective displacement of the chloro group by a variety of nucleophiles (e.g., alkoxides, amines, thiols) while preserving the bromo substituents.

Applications in Drug Development and Agrochemicals

The versatility of this compound as a synthetic intermediate makes it a valuable compound in the development of new pharmaceuticals and agrochemicals.[1] The ability to introduce different functional groups at specific positions on the pyridine ring allows for the fine-tuning of the biological activity of the target molecules. Its inherent antimicrobial properties also make it and its derivatives interesting candidates for further investigation as active ingredients.[1]

Conclusion

This compound is a key synthetic building block with a rich and versatile chemistry. The differential reactivity of its halogen substituents provides a strategic advantage in the design of complex synthetic routes. This guide has summarized its key physical properties and provided insights into its expected spectral characteristics and chemical reactivity, highlighting its potential for applications in medicinal chemistry and materials science. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use in experimental procedures.

References

  • Chongqing Chemdad Co., Ltd. This compound.
  • ChemBK. 3,5-Dibromo-4-methylpyridine.
  • Pipzine Chemicals. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier.
  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • PubChem. 2-Bromo-4-methylpyridine.
  • PubChem. 2-Chloro-4-methylpyridine.

Sources

A Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine (CAS: 1000017-92-4): Structure, Synthesis, and Applications in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical and agrochemical development, the utility of halogenated heterocyclic compounds as versatile building blocks is well-established. Among these, 2-Chloro-3,5-dibromo-4-methylpyridine stands out as a pivotal intermediate. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, provides a rich platform for complex molecular engineering. The strategic placement of chloro and bromo groups allows for selective, stepwise functionalization, making it an invaluable precursor for creating novel therapeutic agents and high-performance agrochemicals.[1][2]

This guide provides an in-depth technical overview of this compound, covering its fundamental chemical properties, a plausible and detailed synthetic protocol, and its functional applications. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's reactivity and potential.

Chemical Identity and Structure

The precise arrangement of substituents on the pyridine ring is fundamental to the compound's reactivity and utility.

Molecular Structure

The structure features a pyridine ring substituted at the 2-position with a chlorine atom, at the 3- and 5-positions with bromine atoms, and at the 4-position with a methyl group.

Caption: Chemical structure of this compound.

Chemical Formula and Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

IdentifierValueSource
IUPAC Name 3,5-dibromo-2-chloro-4-methylpyridine[3]
Synonym 2-Chloro-3,5-dibromo-4-picoline[1][3]
CAS Number 1000017-92-4[1][3][4][5]
Molecular Formula C₆H₄Br₂ClN[1][3][4]
Molecular Weight 285.37 g/mol [1]
Canonical SMILES CC1=C(C(=NC=C1Br)Cl)Br[3]
InChIKey PFKZKCIYLRBYBZ-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical characteristics of a synthetic intermediate dictate its handling, storage, and reaction conditions.

PropertyValueSignificance & Insights
Appearance Off-white to yellow powder[1]
Purity ≥ 99% (GC) available commercially[1]
Storage Conditions Store at 0-8 °C[1]
XLogP3-AA 3.6[3]

Synthesis and Mechanism

While multiple synthetic routes to halogenated pyridines exist, a robust and logical pathway is essential for producing this compound with high purity and yield. The following represents a chemically sound, multi-step synthesis designed for efficiency and regiochemical control.

Retrosynthetic Rationale and Strategy

The primary challenge in synthesizing polysubstituted pyridines is controlling the position of incoming electrophiles. A common and effective strategy is to use a directing group, such as an amino group, which strongly activates the ring towards electrophilic substitution and can later be replaced.

Our proposed synthesis begins with commercially available 2-Amino-4-methylpyridine. The amino group at the C2 position directs electrophilic bromination to the C3 and C5 positions. Subsequently, the amino group is transformed into the target chloro group via a Sandmeyer-type reaction, a reliable method for introducing halogens onto an aromatic ring. This approach provides superior regiochemical control compared to direct halogenation of 4-methylpyridine.

Proposed Synthetic Workflow

The synthesis proceeds through two key transformations: electrophilic dibromination followed by diazotization and substitution.

G start 2-Amino-4-methylpyridine (Starting Material) intermediate 2-Amino-3,5-dibromo-4-methylpyridine (Intermediate) start->intermediate Step 1: Dibromination Reagents: Br₂, Acetic Acid product This compound (Final Product) intermediate->product Step 2: Sandmeyer Reaction Reagents: NaNO₂, HCl, CuCl

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure based on established chemical transformations for this class of compounds.[6][7]

Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Intermediate)

  • Vessel Preparation: To a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-Amino-4-methylpyridine (54.0 g, 0.5 mol).

  • Dissolution: Add glacial acetic acid (400 mL) and stir until the starting material is fully dissolved. Cool the mixture to 10-15 °C in an ice-water bath.

  • Bromination: Slowly add bromine (167.8 g, 1.05 mol) dropwise via the dropping funnel over 2-3 hours. Maintain the internal temperature below 20 °C throughout the addition. Causality Note: Slow, cooled addition is critical to prevent runaway reactions and minimize the formation of over-brominated byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (1.5 kg). Neutralize the solution by slowly adding a 50% aqueous solution of sodium hydroxide (NaOH) until the pH reaches 8-9, keeping the temperature below 25 °C.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 200 mL), and dried under vacuum at 50 °C to yield 2-Amino-3,5-dibromo-4-methylpyridine as a solid.

Step 2: Synthesis of this compound (Final Product)

  • Diazotization: In a 1L beaker, prepare a solution of sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in water (100 mL).

  • Acidic Suspension: In a separate 2L, three-necked flask, suspend the dried intermediate from Step 1 (133.0 g, 0.5 mol) in concentrated hydrochloric acid (500 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Diazo Salt Formation: Add the chilled sodium nitrite solution dropwise to the acidic suspension, maintaining the temperature strictly between 0-5 °C. Trustworthiness Note: Maintaining this low temperature is paramount for the stability of the intermediate diazonium salt. Stir for an additional 1 hour at this temperature after the addition is complete.

  • Substitution: In a separate 2L flask, dissolve copper(I) chloride (CuCl) (5.0 g, 0.05 mol) in concentrated hydrochloric acid (100 mL). Warm this solution to 60-70 °C.

  • Reaction: Slowly and carefully add the cold diazonium salt solution to the hot CuCl solution. Vigorous evolution of nitrogen gas will occur. Causality Note: The CuCl catalyzes the displacement of the diazonium group with chloride.

  • Completion and Isolation: After the gas evolution ceases, stir the mixture at 70 °C for 1 hour, then cool to room temperature. Extract the product with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol or column chromatography to yield this compound.

Applications in Drug Development and Agrochemicals

Role as a Versatile Synthetic Intermediate

The primary value of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[8] This reactivity difference is a powerful tool for medicinal chemists, enabling a modular and controlled approach to building molecular complexity.

A typical strategy involves:

  • Selective Coupling at C-Br: First, perform a cross-coupling reaction at one or both of the more reactive C-Br positions (C3 or C5) under milder conditions.

  • Subsequent Coupling at C-Cl: Then, under more forcing conditions or with specialized catalyst systems, functionalize the less reactive C-Cl position at C2.[8]

This stepwise approach allows for the creation of diverse libraries of compounds from a single, advanced intermediate, accelerating the discovery of new lead compounds. The compound is a key building block for synthesizing APIs that require a halogenated pyridine structure.[9]

Workflow: Integration into a Drug Discovery Cascade

The intermediate fits seamlessly into the early stages of a typical drug discovery pipeline.

G A This compound (Core Intermediate) B Selective Cross-Coupling (e.g., Suzuki at C5-Br) A->B C Second Cross-Coupling (e.g., Buchwald at C3-Br) B->C D Final Functionalization (e.g., SNAr at C2-Cl) C->D E Compound Library Generation D->E F High-Throughput Screening (HTS) E->F G Lead Compound Identification F->G

Caption: Role of the intermediate in a drug discovery workflow.

Applications in Agrochemicals

In the agrochemical sector, the compound's potent antimicrobial properties make it a valuable ingredient in advanced pesticide and herbicide formulations.[1] Its structure serves as a precursor for active ingredients designed to protect crops with high efficacy and improved environmental profiles.[1][2] The stability and reliability of this intermediate contribute to its value in creating robust crop protection solutions.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and versatile nature make it an indispensable intermediate for researchers and developers. The ability to perform selective, stepwise modifications provides a reliable pathway to novel molecules with significant potential as pharmaceuticals and agrochemicals. Understanding the synthesis and strategic application of this compound is key to unlocking new possibilities in drug discovery and crop science.

References

  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
  • 2,5-Dibromo-4-methylpyridine: Essential for Pharmaceutical & Agrochemical Innov
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier - Pipzine Chemicals. [Link]

Sources

Introduction: The Emergence of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3,5-dibromo-4-picoline: A Strategic Building Block in Modern Drug Discovery

In the landscape of contemporary drug discovery, particularly within the burgeoning field of targeted protein degradation, the demand for precisely functionalized heterocyclic building blocks has never been greater. 2-Chloro-3,5-dibromo-4-picoline (also known as 3,5-dibromo-2-chloro-4-methylpyridine) has emerged as a compound of significant interest for researchers and medicinal chemists. Its strategic arrangement of three distinct halogen atoms on a pyridine core offers a platform for sequential, site-selective chemical modifications, enabling the efficient construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dibromo-4-picoline, from its fundamental properties and synthesis to its analytical validation and strategic application. The content herein is curated for professionals in pharmaceutical research and development, offering field-proven insights into harnessing this reagent's full potential.

Core Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental properties of 2-Chloro-3,5-dibromo-4-picoline are summarized below.

PropertyValueSource(s)
CAS Number 1000017-92-4[1][2][3][4]
IUPAC Name 3,5-dibromo-2-chloro-4-methylpyridine[2]
Molecular Formula C₆H₄Br₂ClN[1][2][3][4]
Molecular Weight 285.36 g/mol [1][2][4]
Canonical SMILES CC1=C(C(=NC=C1Br)Cl)Br[2]
InChI Key PFKZKCIYLRBYBZ-UHFFFAOYSA-N[2]
Boiling Point 285.1±35.0 °C (Predicted)[4]
Density 1.992 g/cm³ (Predicted)[4]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4]

The Chemist's Perspective: A Profile on Reactivity and Strategic Value

The primary value of 2-Chloro-3,5-dibromo-4-picoline lies in the differential reactivity of its halogen substituents. The carbon-halogen bond strengths and their susceptibility to different reaction classes allow for a programmed, stepwise elaboration of the molecule. This is a critical advantage in multi-step syntheses where protecting groups can be avoided, leading to improved atom economy and reduced step counts.

  • Palladium-Catalyzed Cross-Coupling: The reactivity of halogens in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) generally follows the trend I > Br > Cl.[5] This principle dictates that the two bromine atoms on the picoline ring are significantly more reactive than the chlorine atom. This allows for selective coupling at the C3 and C5 positions while leaving the C2 chloro-substituent intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend is often reversed, with reactivity being F > Cl > Br > I.[5] The rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. Therefore, the C2 chloro position is more susceptible to displacement by strong nucleophiles compared to the bromo positions, especially after the electronic nature of the ring has been modified by initial cross-coupling reactions.

This orthogonal reactivity profile makes the compound a quintessential building block for constructing molecules with three different points of diversity, such as PROTACs (Proteolysis Targeting Chimeras), which require the assembly of a target-binding ligand, an E3 ligase-binding ligand, and a linker.

G cluster_0 Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) cluster_1 Nucleophilic Aromatic Substitution (SNAr) main 2-Chloro-3,5-dibromo-4-picoline pd_react Reactive Sites: C3-Br & C5-Br main->pd_react High Reactivity snar_react Reactive Site: C2-Cl main->snar_react Favorable Reactivity pd_no_react Inert Site: C2-Cl snar_no_react Less Reactive Sites: C3-Br & C5-Br

Caption: Orthogonal reactivity of 2-Chloro-3,5-dibromo-4-picoline.

Proposed Synthesis Protocol

While numerous methods exist for halogenating pyridine rings, a robust and logical pathway to 2-Chloro-3,5-dibromo-4-picoline can be constructed from the readily available 2-amino-4-picoline. This multi-step process leverages established, high-yielding transformations.

G A 2-Amino-4-picoline (Starting Material) B Step 1: Sandmeyer Reaction A->B 1. NaNO₂, H₂SO₄/H₂O 2. CuCl, HCl C 2-Chloro-4-picoline B->C D Step 2: Electrophilic Bromination C->D N-Bromosuccinimide (NBS) or Br₂ in Oleum E 2-Chloro-3,5-dibromo-4-picoline (Final Product) D->E

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 2-Chloro-4-picoline via Sandmeyer Reaction

This procedure is adapted from established methods for converting 2-aminopyridines to 2-chloropyridines.[6] The causality behind this choice is the high regioselectivity and yield of the Sandmeyer reaction for this class of transformation.

  • Equipment: Jacketed glass reactor, mechanical stirrer, thermometer, addition funnel.

  • Reagents: 2-amino-4-picoline, concentrated sulfuric acid, sodium nitrite (NaNO₂), copper(I) chloride (CuCl), concentrated hydrochloric acid (HCl).

  • Procedure:

    • In a well-ventilated fume hood, charge the reactor with a solution of concentrated sulfuric acid in water under cooling (ice/salt bath) to maintain an internal temperature below 10°C.

    • Slowly add 2-amino-4-picoline (1.0 eq) to the cold acid solution while stirring vigorously. Maintain the temperature below 10°C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the reactor via the addition funnel, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is exothermic and requires careful control.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • In a separate reaction vessel, prepare a solution of CuCl (catalytic amount) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl/HCl mixture. Vigorous nitrogen gas evolution will occur. Control the addition rate to manage the effervescence.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully basify the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-picoline.[7]

Step 2: Dibromination of 2-Chloro-4-picoline

The electron-donating methyl group and the ring-activating nature of the pyridine nitrogen direct electrophilic substitution primarily to the 3 and 5 positions. The use of a strong brominating agent is necessary to overcome the deactivating effect of the chloro-substituent.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Reagents: 2-chloro-4-picoline, N-Bromosuccinimide (NBS) or Bromine (Br₂), fuming sulfuric acid (oleum) or concentrated sulfuric acid.

  • Procedure:

    • Charge the flask with 2-chloro-4-picoline (1.0 eq) and oleum. Cool the mixture in an ice bath.

    • Slowly and portion-wise, add NBS (2.2 eq) to the stirred solution, maintaining the temperature below 20°C.

    • After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until basic.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure 2-Chloro-3,5-dibromo-4-picoline.

Analytical Characterization and Quality Control

A multi-technique approach is mandatory to ensure the purity and structural integrity of the final compound, a self-validating system essential for its use in drug development workflows.[8]

High-Performance Liquid Chromatography (HPLC-UV)
  • Purpose: To determine the purity of the final compound and quantify non-volatile impurities.

  • Protocol:

    • Instrument: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

    • Acceptance Criteria: Purity ≥95% by peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To identify and quantify volatile impurities and confirm the mass of the product.

  • Protocol:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.[8]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at 1.0 mL/min.[8]

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.[8]

    • Ionization: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: 50-350 amu.

    • Expected Result: A major peak corresponding to the product with a molecular ion cluster characteristic of a compound containing two bromine atoms and one chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Unambiguous structural confirmation.

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show two singlets. One aromatic proton signal in the downfield region (δ 8.0-8.5 ppm) and one methyl proton signal (δ 2.4-2.7 ppm). The simplicity of the spectrum is a key indicator of the 2,3,5-substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): Six distinct carbon signals are expected, including the methyl carbon, five aromatic carbons (two brominated, one chlorinated, two protonated).

Safety, Handling, and Storage

Based on data from structurally related halogenated pyridines, 2-Chloro-3,5-dibromo-4-picoline must be handled as a hazardous substance.[9][10][11]

  • GHS Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).[10][11]

    • Causes skin irritation.[9][10][11]

    • Causes serious eye irritation.[9][10][11]

    • May cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[12]

    • Skin Protection: Chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.[12]

    • Respiratory Protection: All handling of solids and solutions must be performed in a certified chemical fume hood.[12]

  • Handling Procedures:

    • Avoid generating dust.

    • Use ground/bond containers and receiving equipment to prevent static discharge.

    • Do not eat, drink, or smoke in the handling area.[9][12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

  • Spill & Disposal:

    • In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite).[12]

    • Dispose of waste in a designated hazardous waste container in accordance with local, state, and federal regulations.

Application Workflow: Synthesis of a Hypothetical PROTAC

The utility of this building block is best illustrated in a synthetic workflow for a complex molecule. Below is a hypothetical scheme for assembling a PROTAC, where the picoline serves as the central scaffold.

G A 2-Chloro-3,5-dibromo-4-picoline B Step 1: Suzuki Coupling (C5-Br) A->B C Intermediate 1 (E3 Ligase Ligand Attached) B->C D Step 2: Sonogashira Coupling (C3-Br) C->D E Intermediate 2 (Linker Attached) D->E F Step 3: SNAr (C2-Cl) E->F G Final PROTAC Molecule (Target Ligand Attached) F->G L1 E3 Ligase Ligand (Boronic Acid) L1->B L2 Linker (Terminal Alkyne) L2->D L3 Target Ligand (Amine Nucleophile) L3->F

Caption: Hypothetical PROTAC synthesis using the picoline scaffold.

  • Step 1: Attaching the E3 Ligase Ligand. A Suzuki coupling is performed using the boronic acid derivative of an E3 ligase binder (e.g., for VHL or Cereblon). The higher reactivity of the C-Br bond allows this reaction to proceed selectively at either the C3 or C5 position, leaving the C2-Cl bond untouched.

  • Step 2: Introducing the Linker. A second cross-coupling, such as a Sonogashira reaction with a terminal alkyne-functionalized linker, is performed at the remaining C-Br position. Palladium catalysts and conditions can be fine-tuned to achieve this second selective coupling.

  • Step 3: Connecting the Target-Binding Ligand. The final piece, a ligand for the protein of interest (POI) functionalized with a nucleophile (e.g., an amine or thiol), is attached via Nucleophilic Aromatic Substitution at the C2-Cl position. This step typically requires heat or a strong base to proceed efficiently.

This stepwise, regioselective approach demonstrates the profound utility of 2-Chloro-3,5-dibromo-4-picoline, enabling the modular and efficient construction of highly complex and valuable molecules for drug discovery.

References

  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (2017). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • PubChem. (n.d.). 2-Chloro-4-methylpyridine.
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Cynor Laboratories. (n.d.). Pharmaceutical Intermediates.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Chemsrc. (n.d.). 2-chloro-3-bromo-5-hydroxymethylpyridine.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-3,5-dibromo-4-methylpyridine.
  • Alkali Metals. (n.d.). 2-Chloro-4-Methylpyridine Manufacturers & Suppliers.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

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An In-Depth Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3,5-dibromo-4-methylpyridine, a halogenated pyridine derivative of significant interest in the chemical, pharmaceutical, and agrochemical industries. With a molecular weight of 285.37 g/mol , this compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a chlorine atom and two bromine atoms on the 4-methylpyridine core, imparts specific reactivity that is highly valued in the development of novel therapeutic agents and crop protection solutions. This document delves into the physicochemical properties, synthesis methodologies, key applications, and safety considerations of this compound, offering a critical resource for professionals in research and development.

Introduction

This compound, also known by its synonym 2-Chloro-3,5-dibromo-4-picoline, is a key building block in modern organic synthesis.[1] The strategic placement of three halogen atoms on the pyridine ring provides multiple reactive sites for functionalization, making it an invaluable precursor for creating diverse molecular architectures. The presence of both bromine and chlorine atoms allows for selective reactions, such as palladium-catalyzed cross-coupling at the more reactive C-Br bonds, while the chlorine can be targeted in subsequent transformations. This guide will explore the fundamental characteristics and practical applications of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.37 g/mol [1]
CAS Number 1000017-92-4[1]
Appearance Off-white to yellow crystalline powder[1]
Purity ≥ 99% (GC)[1]
Boiling Point 285.1°C at 760 mmHg

The compound's structure, featuring a substituted pyridine ring, is depicted in the following diagram:

Caption: Molecular Structure of this compound

Synthesis of this compound

The following is a representative, adapted experimental protocol for the synthesis of a di-brominated pyridine derivative, which illustrates the key transformations that would be involved.

Adapted Experimental Protocol: Synthesis via Diazotization and Bromination

This protocol is adapted from established methods for the synthesis of brominated pyridines from their amino precursors, such as the Sandmeyer-type reaction.[2]

Materials:

  • 2-Amino-4-methylpyridine

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide solution (20%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In a reaction vessel equipped for cooling, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid. Cool the mixture to between -20°C and -15°C.

  • Bromination: Slowly add bromine dropwise to the reaction mixture while maintaining the low temperature. Stir the mixture for several hours at this temperature.

  • Formation of the Diazonium Salt: Prepare an aqueous solution of sodium nitrite and add it in portions to the reaction mixture, ensuring the temperature is kept low.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature over a period of several hours.

  • Work-up: Cool the mixture and carefully neutralize it with a 20% sodium hydroxide solution to an alkaline pH.

  • Extraction: Extract the product from the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product start 2-Amino-4-methylpyridine step1 Diazotization with HBr and NaNO2 start->step1 1. step2 Bromination with Br2 step1->step2 2. step3 Work-up and Purification step2->step3 3. product This compound step3->product Final Product

Caption: General Synthetic Workflow

Applications in Research and Development

The utility of this compound as a chemical intermediate is primarily driven by its application in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.

Pharmaceutical Development

In medicinal chemistry, the halogenated pyridine scaffold is a common feature in many biologically active molecules. This compound serves as a versatile starting material for the synthesis of pharmaceutical intermediates.[1] The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the introduction of a wide variety of substituents to build complex molecular architectures with potential therapeutic activities.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals.[1] It is used in the synthesis of novel pesticides, herbicides, and fungicides. The antimicrobial properties of some pyridine derivatives make them effective agents for crop protection.[1] The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of the biological activity and physical properties of the resulting agrochemical, leading to more effective and environmentally benign products.

Health and Safety Considerations

As with any chemical compound, proper handling and safety precautions are paramount when working with this compound. While a specific safety data sheet (SDS) for this compound was not found in the search results, information from related halogenated pyridines provides a strong basis for safe handling procedures.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, with multiple reactive halogen substituents, provides a powerful platform for the synthesis of complex and novel organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and safety precautions is essential for its effective and safe utilization in research and development. This technical guide serves as a foundational resource for scientists and professionals working with this important compound, enabling further innovation in drug discovery and crop protection.

References

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Safety and handling of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3,5-dibromo-4-methylpyridine

Authored by a Senior Application Scientist

Foreword: this compound (CAS No. 1000017-92-4) is a halogenated pyridine derivative with significant utility as a building block in the synthesis of complex organic molecules.[1] Its applications span across agricultural chemistry, where it serves as a precursor for pesticides, and pharmaceutical development, where its unique structure is leveraged for creating novel therapeutic agents.[2] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling and safety. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive framework for managing the risks associated with this compound, ensuring both personal safety and experimental integrity.

Core Hazard Identification and GHS Classification

Due to the presence of multiple halogen substituents on a pyridine ring, this compound must be treated as a substance with significant potential for toxicity and irritation. The Globally Harmonized System (GHS) classification, derived from data on the compound and structurally similar molecules, underscores the need for stringent safety protocols.[3][4][5][6][7]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictograms:

  • Signal Word: Danger [3][4][6]

Summary of Primary Hazards:

  • Acute Toxicity: The compound is presumed to be toxic via all primary routes of exposure: ingestion, skin contact, and inhalation.[3][6] This is a critical consideration, as even minor exposures could lead to significant adverse health effects.

  • Severe Eye Damage: Direct contact poses a high risk of causing serious, potentially irreversible, eye damage.[5][6]

  • Skin and Respiratory Irritation: The compound is a known skin irritant and can cause irritation to the respiratory tract if dust or vapors are inhaled.[4][7]

Toxicological Profile: A Precautionary Approach

Specific toxicological data for this compound is not widely available. Therefore, a precautionary principle is essential, informed by data from related compounds. For instance, the oral LD50 in rats for the parent compound, 4-methylpyridine, is 440 mg/kg. The extensive halogenation in this compound is expected to significantly increase its toxicity. All handling procedures should reflect this assumption of high toxicity.

Endpoint Value Basis for Assessment
Acute Oral Toxicity (LD50)Presumed < 300 mg/kg (Rat)Extrapolation from less-halogenated pyridines and GHS Category 3 classification.[3][6]
CarcinogenicityNo data availableNo component is listed as a carcinogen by IARC, NTP, or OSHA for related compounds.
MutagenicityNo data availableAssume potential for mutagenicity until proven otherwise and handle accordingly.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered system of controls designed to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable and serves to contain dust and vapors at the source.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[8][10] Their locations should be clearly marked and kept unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is mandatory for all personnel handling this compound.

Protection Type Specification Rationale and Best Practices
Eye & Face Tight-fitting, splash-proof safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles during procedures with a high splash risk.[4][5][8]Protects against airborne dust particles and liquid splashes, preventing severe eye damage.
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[8]Inspect gloves for tears or pinholes before each use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.[8][11]
Body Flame-resistant laboratory coat. For large-scale operations, a chemically resistant apron or coveralls may be required.[8]Protects skin from accidental contact and contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is any potential for dust generation (e.g., weighing, scraping) or aerosolization.[4][8]Prevents inhalation of the toxic compound. All respirator use must be in accordance with a formal respiratory protection program.

Standard Operating Procedures: From Storage to Disposal

A systematic workflow is crucial for minimizing risk. The following sections outline key procedural steps, grounded in established safety practices.

Chemical Storage
  • Container: Keep the compound in its original, tightly sealed container.[9][12]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals. The storage area should be secured and accessible only to authorized personnel.[5][6]

  • Compatibility: Segregate from incompatible materials, particularly strong oxidizing agents.[13][14]

Risk Assessment and Workflow Visualization

Before any experiment, a formal risk assessment must be conducted. The following workflow illustrates the logical steps involved in this process.

RiskAssessment A Step 1: Identify Hazards (Toxicity, Irritation, Eye Damage) B Step 2: Assess Risks (Exposure during weighing, dissolution, reaction) A->B Analyze potential exposure C Step 3: Implement Controls (Fume Hood, Full PPE, SOPs) B->C Select appropriate barriers D Step 4: Review & Refine (Post-experiment debrief, incident analysis) C->D Monitor effectiveness D->A Continuous improvement

Caption: Logical workflow for risk assessment before handling hazardous chemicals.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating system for safely handling the solid compound.

  • Preparation (Pre-Operation):

    • Verify Controls: Confirm the chemical fume hood is operational (check airflow monitor). Ensure the work area (sash down) is clean and uncluttered.[8]

    • Assemble Materials: Place all necessary equipment (spatula, weigh paper/boat, receiving flask with a cap, solvent, waste container) inside the fume hood before retrieving the compound. This minimizes traffic in and out of the hood.

    • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Execution (Handling):

    • Retrieve Compound: Bring the sealed container of this compound into the fume hood.

    • Weighing: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as scraping the container.[8]

    • Transfer: Carefully transfer the weighed solid into the designated receiving flask.

    • Seal: Immediately and securely close the primary compound container and the receiving flask.

    • Dissolution: If preparing a solution, add the solvent to the sealed flask via a syringe through a septum or by briefly opening the cap within the hood. Agitate as needed.

  • Decontamination (Post-Operation):

    • Clean Workspace: Wipe down the balance and the work surface inside the fume hood with an appropriate solvent and absorbent pads.

    • Dispose of Waste: Place all contaminated disposable items (weigh boat, gloves, wipes) into a designated hazardous waste container located inside the hood.[13]

    • Remove PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

    • Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[5][12]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Scenario Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]
Small Spill Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[15] Avoid creating dust.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[12][15] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products (e.g., NOx, CO, HCl, HBr).[4][9]

Disposal Considerations

All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Classification: Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[12][13]

  • Containers: Use designated, sealed, and clearly labeled containers for chemical waste. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety department.

  • Contaminated Materials: Uncleaned containers and contaminated labware must be handled and disposed of as if they were the product itself.

References

  • PubChem. 2-Bromo-4-methylpyridine.
  • PubChem. 4-Bromo-2-chloro-5-methyl-pyridine.
  • PubChem. 2-Bromo-3-chloro-4-methylpyridine.
  • Autechaux Industries. Exploring the Synthesis and Properties of 2,5-Dibromo-4-methylpyridine. (2025-11-11). [Link]
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]

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Navigating the Crucial Terrain of Solubility: A Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Hurdle in Chemical Innovation

Physicochemical Properties of 2-Chloro-3,5-dibromo-4-methylpyridine

A thorough understanding of a compound's physicochemical properties is the bedrock upon which solubility studies are built. These parameters offer initial clues into how the molecule will behave in various solvent systems.

PropertyValue/InformationSource
Molecular Formula C₆H₄Br₂ClNChem-Impex[1]
Molecular Weight 285.37 g/mol Chem-Impex[1]
Appearance Off-white to yellow color powderChem-Impex[1]
CAS Number 1000017-92-4Chem-Impex[1]
Predicted Boiling Point 285.1±35.0 °CChongqing Chemdad Co., Ltd[2]
Predicted pKa -2.21±0.10Chongqing Chemdad Co., Ltd[2]
Storage Conditions Store at 0-8 °C, under inert gas (nitrogen or Argon) at 2-8°CChem-Impex[1], Chongqing Chemdad Co., Ltd[2]

Note: Predicted values are computational estimates and should be experimentally verified.

The presence of two bromine atoms and a chlorine atom on the pyridine ring suggests that this compound is a relatively nonpolar and hydrophobic molecule. The pyridine nitrogen provides a site for potential protonation, and its pKa will be a critical determinant of its solubility in aqueous solutions of varying pH.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

Before embarking on experimental determination, it is crucial to distinguish between two fundamental types of solubility: thermodynamic and kinetic.[1][3]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, under a given set of conditions (temperature, pressure). At this point, the rate of dissolution equals the rate of precipitation. This value is critical for understanding the long-term stability of a formulation.[4]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves. It is often determined in high-throughput screening settings where a compound, typically dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[4][5] The concentration at which precipitation first occurs is the kinetic solubility. While useful for rapid assessment, kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[1][3]

For robust drug development and formulation, determining the thermodynamic solubility is paramount.

Factors Influencing the Solubility of this compound

The solubility of a crystalline solid like this compound is governed by a complex interplay of factors:

  • Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.[6][7][8][9][10] However, this relationship is not always linear and should be determined experimentally for the specific compound and solvent system.

  • Solvent Polarity: The principle of "like dissolves like" is a guiding tenet.[7][9] Given the halogenated pyridine structure, this compound is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents like water.

  • pH of the Medium: The pyridine nitrogen in this compound can be protonated in acidic conditions. This ionization would significantly increase its aqueous solubility. Therefore, determining the pKa and measuring solubility at different pH values is essential.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal together must be overcome by the interactions with the solvent molecules for dissolution to occur.[8] Polymorphism, the existence of different crystal forms, can lead to different solubilities.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The gold standard for determining thermodynamic solubility is the Equilibrium Shake-Flask Method , as outlined in OECD Guideline 105.[2][11][12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[14]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Withdraw clear supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Thermodynamic Solubility G->H Determine Concentration

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Determining pKa and pH-Dependent Solubility using Potentiometric Titration

For ionizable compounds like this compound, solubility is highly dependent on pH. Potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility (solubility of the un-ionized form).[15][16][17]

The principle involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The point of inflection in the titration curve corresponds to the pKa. By performing titrations at different concentrations, one can also deduce the solubility limit.[15][16] This method is particularly advantageous as it can be automated for higher throughput.

Conclusion: Empowering Research through Foundational Data

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515.
  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Scymaris. (n.d.). Water Solubility.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
  • FCT EMIS. (n.d.). Factors Affecting solubility curve.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Chemistry LibreTexts. (2020, June 2). Factors Affecting Solubility.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Quora. (2021, March 13). How do crystal characteristics affect solubility?

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A Technical Guide to the Spectroscopic Elucidation of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Chloro-3,5-dibromo-4-methylpyridine (CAS No. 1000017-92-4). As a polysubstituted pyridine derivative, this compound holds significant interest in agrochemical and pharmaceutical research due to its potential as a versatile synthetic intermediate.[1] Its unique substitution pattern, featuring both chloro and bromo substituents alongside a methyl group, gives rise to a distinct spectroscopic fingerprint.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Detailed, field-proven protocols for acquiring these spectra are also presented, ensuring a self-validating system for experimental work. The causality behind experimental choices and the interpretation of spectral data are explained to provide a deeper understanding of the structure-spectra relationship.

Introduction: The Structural Significance of this compound

This compound is a halogenated heterocyclic compound with a molecular formula of C₆H₄Br₂ClN.[3] The pyridine ring, an essential scaffold in numerous biologically active molecules, is rendered electron-deficient by the nitrogen atom and further influenced by the electronic effects of its substituents. The presence of three halogen atoms (one chlorine and two bromine) and a methyl group at specific positions on the pyridine ring creates a unique electronic environment that dictates its reactivity and spectroscopic properties.

The selective reactivity offered by the different halogen atoms at distinct positions makes this compound a valuable precursor in the synthesis of more complex molecules.[2] A thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in subsequent reactions. This guide provides a foundational understanding of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about its atomic connectivity.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the single aromatic proton and the methyl group protons.

Rationale for Experimental Choices: A standard ¹H NMR experiment is typically performed in a deuterated solvent, such as deuterochloroform (CDCl₃), which is an excellent solvent for a wide range of organic compounds and has a well-defined residual solvent peak. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

Detailed Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ~7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-6~8.0 - 8.5Singlet (s)1H
-CH₃~2.4 - 2.6Singlet (s)3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • H-6 Proton: The single aromatic proton at the C-6 position is expected to appear as a singlet in the downfield region of the spectrum. Its deshielding is due to the electronegativity of the adjacent nitrogen atom and the overall electron-withdrawing nature of the halogenated pyridine ring. The absence of adjacent protons results in a singlet multiplicity.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C-4 position are chemically equivalent and are expected to resonate as a sharp singlet in the upfield region. The absence of neighboring protons leads to a singlet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum by removing C-H coupling, resulting in each unique carbon atom appearing as a singlet. The use of a solvent like CDCl₃ is also standard for ¹³C NMR.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Spectrometer Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent signal of CDCl₃ (δ ~77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~120 - 125
C-4~145 - 150
C-5~125 - 130
C-6~140 - 145
-CH₃~20 - 25

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the halogen substituents. The carbon atom attached to the chlorine (C-2) is expected to be significantly downfield. The carbons attached to the bromine atoms (C-3 and C-5) will also be deshielded. The quaternary carbon (C-4) attached to the methyl group will also appear in the aromatic region.

  • Methyl Carbon (-CH₃): The methyl carbon will resonate at a characteristic upfield chemical shift.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it will confirm the molecular weight and offer insights into its fragmentation patterns.

Rationale for Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that typically produces a clear molecular ion peak and a series of fragment ions, which can be used to deduce the structure of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, as it is expected to be sufficiently volatile and thermally stable.

Detailed Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Setup:

    • GC:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak.

Predicted Mass Spectrum Data:

m/z ValueInterpretation
283, 285, 287, 289Molecular ion peak cluster [M]⁺
248, 250, 252[M - Cl]⁺
204, 206[M - Br]⁺
125[M - Br - Br]⁺
90[M - Br - Br - Cl]⁺

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a complex cluster of peaks for the molecular ion.

  • Fragmentation Pattern: The fragmentation is likely to proceed through the loss of halogen atoms. The loss of a chlorine radical followed by the loss of bromine radicals are expected fragmentation pathways.

DOT Diagram for Mass Spectrometry Fragmentation:

fragmentation M [C₆H₄Br₂ClN]⁺ m/z 283, 285, 287, 289 F1 [C₆H₄Br₂N]⁺ m/z 248, 250, 252 M->F1 - Cl F2 [C₆H₄BrClN]⁺ m/z 204, 206 M->F2 - Br F3 [C₆H₄ClN]⁺ m/z 125 F2->F3 - Br F4 [C₆H₄N]⁺ m/z 90 F3->F4 - Cl

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for IR spectroscopy that requires minimal sample preparation. Alternatively, the sample can be analyzed as a thin film on a salt plate.

Detailed Experimental Protocol for FT-IR (ATR):

  • Spectrometer Setup: Ensure the ATR crystal is clean.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Predicted Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000C-H stretching (aromatic)
2980 - 2850C-H stretching (methyl)
1600 - 1450C=C and C=N stretching (pyridine ring)
1450 - 1350C-H bending (methyl)
1100 - 1000C-Cl stretching
700 - 500C-Br stretching

Interpretation of the Predicted IR Spectrum:

  • C-H Vibrations: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region of the spectrum.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented in this guide, along with the detailed experimental protocols, offer a robust framework for the characterization of this important synthetic intermediate. By understanding the interplay between the compound's structure and its spectroscopic signatures, researchers can confidently verify its identity and purity, paving the way for its effective use in the development of new agrochemicals and pharmaceuticals.

References

  • Science of Synthesis, (2005). Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. [Link not available]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link not available]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link not available]
  • Chem-Impex. (n.d.). This compound.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media. [Link not available]

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Technical Guide: 1H NMR Spectral Analysis of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-3,5-dibromo-4-methylpyridine, a key heterocyclic intermediate in the agrochemical and pharmaceutical industries.[1][2] The document elucidates the theoretical basis for predicting the spectrum, including a detailed examination of substituent effects on chemical shifts and multiplicity. A standardized experimental protocol for data acquisition is presented, alongside a comprehensive interpretation of the expected spectral features. This guide is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for the structural elucidation and verification of complex substituted pyridine derivatives.

Introduction and Significance

This compound is a highly substituted picoline derivative whose structural complexity makes it a versatile building block in organic synthesis.[1] Its applications in developing potent pesticides and novel therapeutic agents necessitate unambiguous structural characterization, for which ¹H NMR spectroscopy is the primary analytical tool.[2][3] The strategic placement of chloro, bromo, and methyl substituents on the pyridine ring creates a unique electronic environment, resulting in a distinctive and predictable ¹H NMR spectrum. Understanding the principles that govern this spectrum is crucial for confirming the identity and purity of the compound. This guide offers a Senior Application Scientist's perspective on predicting, acquiring, and interpreting this spectrum with high fidelity.

Molecular Structure and Proton Environment

The structure of this compound contains two distinct proton environments that will give rise to signals in the ¹H NMR spectrum:

  • Aromatic Proton (H-6): A single proton attached to the C-6 carbon of the pyridine ring.

  • Methyl Protons (-CH₃): Three equivalent protons of the methyl group at the C-4 position.

The unique substitution pattern leaves no adjacent protons for either the H-6 or the C-4 methyl group, a critical factor in determining the signal multiplicity.

Figure 1: Molecular structure highlighting the distinct proton environments.

Theoretical ¹H NMR Spectrum Prediction

The chemical shift (δ), integration, and multiplicity of each signal can be predicted by analyzing the electronic effects of the substituents on the pyridine ring.

Chemical Shift (δ) Analysis

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[4][5]

  • Aromatic Proton (H-6):

    • Base Value: Protons on an unsubstituted pyridine ring typically resonate between δ 7.2 and 8.6 ppm, already downfield compared to benzene due to the deshielding effect of the electronegative nitrogen atom.[6][7]

    • Substituent Effects:

      • Halogens (Cl, Br): The chlorine atom at C-2 and the bromine atoms at C-3 and C-5 are strongly electron-withdrawing via the inductive effect (-I). This effect significantly reduces electron density across the ring, causing substantial deshielding of the remaining H-6 proton.

      • Methyl Group (-CH₃): The methyl group at C-4 is weakly electron-donating (+I). However, its influence on the H-6 proton (in a meta position) is minimal compared to the powerful deshielding effects of the three halogen substituents.

    • Predicted Shift: Due to the cumulative deshielding from the three halogens, the H-6 proton is expected to appear at a significantly downfield position, likely in the range of δ 8.2 - 8.6 ppm .

  • Methyl Protons (-CH₃):

    • Base Value: A methyl group on an aromatic ring typically appears around δ 2.3 - 2.5 ppm.

    • Substituent Effects: The electron-withdrawing environment created by the adjacent bromine atoms and the overall halogenated ring system will slightly deshield the methyl protons, shifting them downfield from a typical value for toluene.

    • Predicted Shift: The signal for the methyl protons is anticipated in the range of δ 2.5 - 2.8 ppm .

Multiplicity (Splitting Pattern)

Spin-spin coupling, which causes signals to split into multiple peaks, only occurs between non-equivalent protons on adjacent carbons.

  • H-6 Signal: The C-6 proton has no adjacent protons (the C-5 position is substituted with a bromine atom). Therefore, its signal will not be split and will appear as a singlet (s) .

  • -CH₃ Signal: The methyl protons at C-4 are adjacent to carbons C-3 and C-5, both of which are substituted. With no neighboring protons to couple with, the methyl signal will also appear as a singlet (s) .

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.

  • The signal for the single H-6 proton and the signal for the three methyl protons should have an integral ratio of 1:3 .

Predicted Data Summary

The predicted ¹H NMR spectral data are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Proton (H-6)8.2 – 8.6Singlet (s)1H
Methyl Protons (-CH₃)2.5 – 2.8Singlet (s)3H

Standardized Experimental Protocol

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended. This workflow is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal resolution.

  • Locking: Insert the sample into the magnet and lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀), ensuring sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans. This is typically sufficient for a sample of this concentration.

  • Acquisition: Acquire the Free Induction Decay (FID) data.

  • Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction to obtain the final spectrum.

cluster_workflow ¹H NMR Acquisition Workflow prep Sample Prep (5-10 mg in 0.6 mL CDCl₃) insert Insert & Lock (Lock on Deuterium) prep->insert shim Shim B₀ Field (Optimize Homogeneity) insert->shim acquire Acquire FID (16 Scans) shim->acquire process Process Data (FT, Phase/Baseline Correction) acquire->process analyze Spectral Analysis (Assign Peaks) process->analyze

Figure 2: Standardized workflow for ¹H NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple yet highly informative, characterized by two singlets with an integral ratio of 1:3. The downfield singlet (δ ~8.2-8.6 ppm) corresponds to the lone aromatic proton at the C-6 position, which is significantly deshielded by the cumulative electron-withdrawing effects of the three halogen substituents. The upfield singlet (δ ~2.5-2.8 ppm) is assigned to the three protons of the C-4 methyl group. The absence of any splitting confirms the substitution pattern around these proton environments. This detailed analysis serves as an authoritative guide for the structural verification of this important chemical intermediate, demonstrating the predictive power of fundamental NMR principles.

References

  • He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. [Link]
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. [Link]
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 551-555. [Link]
  • ResearchGate. 15 N Chemical Shifts (ppm)
  • Huang, T. L., & Brewer, D. G. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry, 59(11), 1689-1697. [Link]
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
  • Abraham, R. J. 1H chemical shifts in NMR, part 18 1.
  • Jackson, T. A., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8246–8256. [Link]
  • Organic Chemistry by Dr. V.K. Ahluwalia. Factors Affecting Chemical Shift. YouTube. [Link]
  • Chemistry LibreTexts. (2022). 5.
  • Stenutz. NMR chemical shift prediction of pyridines. [Link]
  • Kirk, D. N., et al. (1978). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1031-1036. [Link]
  • Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 281-283. [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the structural elucidation of 2-Chloro-3,5-dibromo-4-methylpyridine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of spectral prediction, experimental design, and data interpretation for halogenated pyridine derivatives.

Introduction: The Challenge of a Polysubstituted Heterocycle

This compound is a complex polysubstituted pyridine derivative. Its utility in medicinal chemistry and materials science stems from the unique electronic and steric properties conferred by its substituents: a chlorine atom, two bromine atoms, and a methyl group. Elucidating the precise structure and electronic environment of such a molecule is paramount for understanding its reactivity and function.

¹³C NMR spectroscopy is the definitive analytical technique for this purpose, as it provides direct insight into the carbon skeleton of a molecule.[1][2] Each unique carbon atom in the molecule generates a distinct signal, whose chemical shift (δ) is exquisitely sensitive to its local electronic environment.[3][4] However, for a novel or uncharacterized compound like this, a reference spectrum is often unavailable. This guide, therefore, focuses on a first-principles approach: predicting the ¹³C NMR spectrum through the systematic analysis of substituent chemical shift (SCS) effects and outlining a robust protocol for its empirical verification.

Theoretical Framework: Predicting Chemical Shifts via Substituent Effects

The chemical shift of a carbon atom in a substituted pyridine ring can be reliably estimated by starting with the known shifts of the parent pyridine molecule and applying additive corrections for each substituent.[5][6][7] This method, known as the additivity rule, leverages extensive empirical data to account for the electronic influence (both inductive and resonance effects) of each group on the ring's carbon atoms.[5][7][8]

The foundational chemical shifts for the parent pyridine molecule in a common NMR solvent like CDCl₃ are approximately:

  • C2/C6: ~150 ppm

  • C3/C5: ~124 ppm

  • C4: ~136 ppm[9][10]

The presence of substituents—chloro, bromo, and methyl groups—alters these values predictably. The effect of a substituent is categorized by its position relative to a given carbon:

  • Ipso: The effect on the carbon atom to which the substituent is directly attached.

  • Ortho: The effect on the adjacent carbon atoms.

  • Meta: The effect on carbon atoms two bonds away.

  • Para: The effect on the carbon atom three bonds away.

By compiling SCS data from monosubstituted and disubstituted pyridines, we can construct a predictive model for our target molecule.

Predictive Analysis for this compound

To predict the spectrum, we will use 4-methylpyridine as our base and apply the known SCS effects for chloro and bromo substituents. This approach is often more accurate than starting with pyridine itself, as it incorporates the initial electronic perturbation of the methyl group.

Step 1: Baseline Chemical Shifts (4-Methylpyridine) The experimental ¹³C NMR chemical shifts for 4-methylpyridine (γ-picoline) are a reliable starting point.[11][12]

  • C2/C6: ~149.2 ppm

  • C3/C5: ~123.6 ppm

  • C4: ~147.1 ppm

  • -CH₃: ~21.0 ppm

Step 2: Applying Substituent Chemical Shift (SCS) Effects We will now add the incremental shifts for a 2-chloro group and 3,5-dibromo groups. These values are derived from studies on substituted benzenes and pyridines.[7][13]

SubstituentIpso Effect (ppm)Ortho Effect (ppm)Meta Effect (ppm)Para Effect (ppm)
-Cl +3+0.2+1.0-2
-Br -6+3+2-1

Step 3: Calculated Chemical Shift Predictions The predicted chemical shifts (δ) are calculated as: δ_predicted = δ_base + Σ(SCS_effects)

CarbonBase Shift (4-Me-Py)Effect of 2-ClEffect of 3-BrEffect of 5-BrPredicted Shift (ppm)
C2 149.2Ipso: +3Ortho: +3Meta: +2157.2
C3 123.6Ortho: +0.2Ipso: -6Ortho: +3120.8
C4 147.1Meta: +1.0Ortho: +3Ortho: +3154.1
C5 123.6Meta: +1.0Ortho: +3Ipso: -6121.6
C6 149.2Para: -2Meta: +2Ortho: +3152.2
-CH₃ 21.0---~21.0

Disclaimer: These values are estimations. Actual shifts may vary by several ppm due to solvent effects and non-additive steric interactions in a heavily substituted ring.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Adherence to a meticulous experimental protocol is critical for obtaining a high-quality, interpretable spectrum. The low natural abundance (1.1%) and lower magnetogyric ratio of ¹³C necessitate specific acquisition parameters compared to ¹H NMR.[2]

Sample Preparation
  • Analyte Quantity : For a small molecule of this size, weigh 20–50 mg of this compound.[14] Higher concentrations are preferable to achieve a good signal-to-noise ratio in a reasonable time.[15]

  • Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for nonpolar to moderately polar organic molecules, and its single carbon signal at ~77.16 ppm serves as a convenient chemical shift reference.

  • Homogenization : Ensure the sample is fully dissolved. Use gentle vortexing or sonication if necessary.

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution must be transparent and free of solids.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard high-field (e.g., 400 MHz or higher) NMR spectrometer.

  • Experiment Type : A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems) should be used. This decouples the protons, causing each unique carbon to appear as a singlet and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[16]

  • Acquisition Parameters :

    • Pulse Angle : A 30-degree flip angle is recommended.[16] This allows for a shorter relaxation delay between scans without saturating the signals, optimizing signal acquisition over time.

    • Relaxation Delay (D1) : Set to 2.0 seconds.[17][18] While longer delays (5x the longest T₁) are needed for perfect quantitation, a 2-second delay is a robust compromise for routine structural identification.[19] Quaternary carbons (C2, C3, C4, C5) have longer relaxation times and benefit from this delay.[16][17]

    • Acquisition Time (AQ) : Set to 1.0–2.0 seconds to ensure adequate data point resolution for sharp peaks.

    • Number of Scans (NS) : Start with 128 scans.[16] This number should be increased as needed (e.g., to 256, 512, or higher) to achieve a signal-to-noise ratio of at least 20:1 for the weakest signals (typically the quaternary carbons).

Data Interpretation and Structural Confirmation

The resulting spectrum should display six distinct signals: five in the aromatic region (110-160 ppm) corresponding to the pyridine ring carbons, and one in the aliphatic region (~21 ppm) for the methyl carbon.

Expected Spectral Features:

  • Quaternary Carbons (C2, C3, C4, C5): These signals are expected to be of lower intensity compared to protonated carbons due to their longer relaxation times and reduced NOE enhancement.[16]

  • Protonated Carbon (C6): The C6 signal should be the most intense of the ring carbons due to the direct NOE from its attached proton.

  • Methyl Carbon (-CH₃): This signal should be sharp and relatively intense.

By comparing the experimentally obtained chemical shifts with the predicted values in the table above, each carbon can be assigned. Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment by correlating carbons to their directly attached (HSQC) or long-range coupled (HMBC) protons.

Workflow and Logic Diagrams

To visualize the process, the following diagrams illustrate the logical workflow of the analysis.

Overall Analysis Workflow

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation A Sample Weighing (20-50 mg) B Dissolution (0.6 mL CDCl3) A->B C Filtration into NMR Tube B->C D Setup Spectrometer (zgpg30, 30° pulse) C->D E Acquire Data (D1=2s, NS=128+) F Data Processing (FT, Phasing, Baseline) E->F G Peak Picking & Referencing (CDCl3) F->G H Spectral Assignment vs. SCS Prediction G->H I Structure Confirmation (Optional 2D NMR) H->I

Caption: Workflow for ¹³C NMR analysis of the target compound.

Substituent Effect Logic

G mol C4-CH3 C3-Br C2-Cl C5-Br C6-H N pred Predicted Chemical Shifts (δ ppm) mol->pred sub Substituents (SCS Effects) sub->mol:c2 Ipso sub->mol:c3 Ortho sub->mol:c4 Meta sub->mol:c6 Para

Caption: Logic of applying SCS effects to predict chemical shifts.

References

  • Breitmaier, E., & Voelter, W. (1987).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • IMSERC. (n.d.). Building Block. The relaxation delay.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine.
  • Chemistry Department, University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-3,5-dibromo-4-methylpyridine (C₆H₄Br₂ClN). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core principles of its ionization, fragmentation, and spectral interpretation. The unique substitution pattern of this compound, featuring both chlorine and two bromine atoms, presents a distinctive mass spectrometric fingerprint that is crucial for its unambiguous identification and characterization.[1]

Introduction to the Analyte and the Significance of Mass Spectrometry

This compound is a halogenated pyridine derivative with significant applications in agrochemical and pharmaceutical research.[2] Its utility as a precursor in the synthesis of more complex molecules necessitates robust analytical methods for its characterization and quality control.[1] Mass spectrometry is an indispensable tool in this regard, offering high sensitivity and specificity for the determination of its molecular weight and structural elucidation through the analysis of its fragmentation patterns.

The presence of three halogen atoms—one chlorine and two bromine—imparts a highly characteristic isotopic signature to the molecule, which is a primary focus of this guide. Understanding these isotopic patterns is fundamental to confirming the elemental composition of the parent molecule and its subsequent fragments.

Isotopic Profile: The Halogen Signature

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br).[3][4]

  • Chlorine Isotopes : Naturally occurring chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl, leading to a characteristic 3:1 ratio for the M and M+2 peaks in molecules containing a single chlorine atom.[3][4]

  • Bromine Isotopes : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] A molecule with one bromine atom will exhibit M and M+2 peaks of almost equal intensity.[3]

For a molecule like this compound, which contains one chlorine and two bromine atoms, the resulting isotopic cluster for the molecular ion will be a complex but predictable pattern. The combination of these isotopes results in a series of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical probability of each isotopic combination. The expected isotopic distribution for the molecular ion of this compound (C₆H₄Br₂ClN) is summarized in the table below.

IonContributing IsotopesTheoretical m/zRelative Intensity (Approx.)
MC₆H₄³⁵Cl⁷⁹Br₂N283~75%
M+2C₆H₄³⁷Cl⁷⁹Br₂N / C₆H₄³⁵Cl⁷⁹Br⁸¹BrN285~100%
M+4C₆H₄³⁷Cl⁷⁹Br⁸¹BrN / C₆H₄³⁵Cl⁸¹Br₂N287~50%
M+6C₆H₄³⁷Cl⁸¹Br₂N289~8%

Note: The m/z values are calculated using the integer masses of the most abundant isotopes of C (12), H (1), and N (14). The relative intensities are approximate and serve as a guide for spectral interpretation.

Experimental Approach: A Validated Workflow

The analysis of this compound by mass spectrometry typically involves gas chromatography-mass spectrometry (GC-MS) due to its volatility. Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) could also be employed, particularly for the analysis of reaction mixtures or formulations.

Sample Preparation

Given that this compound is a solid at room temperature, proper sample preparation is crucial.[5]

  • Solubilization : Dissolve the sample in a suitable organic solvent such as dichloromethane, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[5]

  • Dilution : Prepare a dilute solution (typically in the low µg/mL to ng/mL range) to avoid detector saturation and ensure optimal ionization.

  • Filtration : If necessary, filter the sample to remove any particulate matter that could interfere with the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A typical GC-MS protocol for the analysis of this compound would be as follows:

  • Injector : Set to a temperature of 250-280°C to ensure rapid volatilization of the analyte. A split or splitless injection mode can be used depending on the sample concentration.

  • GC Column : A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of halogenated aromatic compounds.

  • Oven Program : A temperature gradient program is recommended to ensure good peak shape and separation from any impurities. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source : Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns. The ion source temperature is typically maintained at 230°C.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to scan a mass range of m/z 50-400 to capture the molecular ion cluster and significant fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Solubilization Solubilization Dilution Dilution Solubilization->Dilution Filtration Filtration Dilution->Filtration Injector Injector Filtration->Injector GC_Column GC_Column Injector->GC_Column Separation Ionization EI @ 70eV GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Interpretation Detector->Data_System Signal

A generalized experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathways

Under electron ionization (EI), the molecular ion of this compound will be formed, which then undergoes fragmentation. The fragmentation patterns of halogenated aromatic compounds are influenced by the stability of the resulting ions and neutral losses.[6][7]

Key predicted fragmentation pathways include:

  • Loss of a Bromine Radical : The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (•Br) a favorable fragmentation pathway. This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

  • Loss of a Chlorine Radical : Subsequent or alternative loss of a chlorine radical (•Cl) can also occur, leading to a fragment at [M-35]⁺ and [M-37]⁺.

  • Loss of a Methyl Radical : Cleavage of the methyl group (•CH₃) from the pyridine ring is another possible fragmentation, resulting in an ion at [M-15]⁺.

  • Ring Cleavage : The pyridine ring itself can undergo cleavage, leading to the loss of neutral molecules like HCN.[6]

It is important to note that fragment ions containing halogens will also exhibit their characteristic isotopic patterns. For instance, a fragment resulting from the loss of one bromine atom will still contain one chlorine and one bromine atom, and its isotopic cluster will reflect this composition.

Fragmentation_Pathway M [C₆H₄Br₂ClN]⁺ (Molecular Ion) M_minus_Br [M - Br]⁺ M->M_minus_Br - •Br M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - •Cl M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - •CH₃ Pyridine_Ring_Fragments Pyridine Ring Fragments M->Pyridine_Ring_Fragments - Halogens, CH₃, HCN M_minus_Br_minus_Cl [M - Br - Cl]⁺ M_minus_Br->M_minus_Br_minus_Cl - •Cl M_minus_Cl->M_minus_Br_minus_Cl - •Br

A predicted fragmentation pathway for this compound under electron ionization.

Data Interpretation and Validation

The interpretation of the mass spectrum of this compound should be a systematic process:

  • Identify the Molecular Ion Cluster : Locate the group of peaks at the highest m/z range that corresponds to the expected isotopic pattern for C₆H₄Br₂ClN. The presence and relative intensities of the M, M+2, M+4, and M+6 peaks are the primary confirmation of the elemental composition.

  • Analyze Fragment Ions : Identify the major fragment ions and their corresponding isotopic patterns. Propose logical neutral losses (e.g., •Br, •Cl, •CH₃) to rationalize the observed fragments.

  • Utilize Spectral Databases : Compare the obtained spectrum with entries in commercial or public mass spectral libraries (e.g., NIST) for similar compounds to aid in identification and interpretation.[8]

  • Confirm with High-Resolution Mass Spectrometry (HRMS) : For unambiguous elemental composition determination of the molecular ion and key fragments, analysis by HRMS is recommended. This technique provides highly accurate mass measurements, allowing for the calculation of the elemental formula.

Conclusion

The mass spectrometric analysis of this compound is a powerful technique for its identification and structural characterization. A thorough understanding of isotopic patterns and predictable fragmentation pathways is essential for accurate interpretation of the data. By following a systematic experimental workflow and a logical approach to data analysis, researchers can confidently utilize mass spectrometry to support their work in synthetic chemistry, drug development, and other related fields.

References

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary Chemistry Department website.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Unknown. (n.d.). Isotope patterns for -Cl , -Br and S.
  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from University of Colorado, Boulder, Chemistry and Biochemistry Department website.
  • Bruno, T. J. (2015). Chlorine - Bromine Combination Isotope Intensities. National Institute of Standards and Technology (NIST).
  • Exploring the Synthesis and Properties of 2,5-Dibromo-4-methylpyridine. (2025). Article on a chemical supplier website.
  • Benchchem. (n.d.). This compound.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Purines.
  • PubChem. (n.d.). 2-Bromo-4-methylpyridine.
  • NIST. (n.d.). Pyridine, 2-chloro-.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chem-Impex. (n.d.). This compound.

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IR spectrum of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2-Chloro-3,5-dibromo-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS 1000017-92-4). Intended for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document details the theoretical principles governing the molecule's vibrational spectroscopy, presents robust experimental protocols for acquiring high-quality spectra, and offers a detailed interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and spectral features, this guide serves as an essential resource for the characterization, quality control, and structural verification of this important chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as 2-Chloro-3,5-dibromo-4-picoline, is a highly substituted halogenated pyridine derivative.[1] Its molecular formula is C₆H₄Br₂ClN, and it has a molecular weight of 285.37 g/mol .[1] This compound typically appears as an off-white to yellow powder.[1] The strategic placement of chloro, bromo, and methyl groups on the pyridine ring makes it a versatile and valuable intermediate in the synthesis of more complex molecules. Its primary applications are found in:

  • Agrochemicals: It serves as a key building block in the formulation of potent pesticides and herbicides, contributing to modern crop protection strategies.[1]

  • Pharmaceutical Development: The compound's unique electronic and structural properties are leveraged in medicinal chemistry to synthesize novel therapeutic agents and pharmaceutical intermediates.[1]

Given its role in these critical industries, stringent quality control and unambiguous structural confirmation are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint," making it an indispensable tool for verifying the identity and purity of this compound.

Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to its natural modes of vibration. The positions of these absorption bands are determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds. For this compound, we can predict the key spectral features by analyzing its constituent functional groups.

cluster_molecule Molecular Structure cluster_regions Expected IR Active Regions mol This compound CH_Aromatic Aromatic C-H Stretch (3000-3100 cm⁻¹) mol->CH_Aromatic CH_Aliphatic Aliphatic C-H Stretch (2850-3000 cm⁻¹) mol->CH_Aliphatic Ring_Vib Pyridine Ring Vibrations (C=C, C=N Stretches) (1400-1600 cm⁻¹) mol->Ring_Vib CH_Bend Methyl C-H Bends (1375-1450 cm⁻¹) mol->CH_Bend Fingerprint Fingerprint Region (C-Cl, C-Br Stretches) (< 1000 cm⁻¹) mol->Fingerprint cluster_atr ATR Workflow cluster_kbr KBr Workflow cluster_analysis Data Acquisition start Start: Obtain Solid Sample prep Sample Preparation (Choose Method) start->prep atr ATR Method prep->atr For Speed kbr KBr Pellet Method prep->kbr For High Resolution atr_1 Clean ATR Crystal atr->atr_1 kbr_1 Grind 1-2 mg Sample kbr->kbr_1 atr_2 Place ~2 mg of Sample on Crystal atr_1->atr_2 atr_3 Apply Pressure atr_2->atr_3 analysis FTIR Analysis atr_3->analysis kbr_2 Mix with 100-200 mg Dry KBr Powder kbr_1->kbr_2 kbr_3 Press into a Transparent Pellet kbr_2->kbr_3 kbr_3->analysis analysis_1 Collect Background Spectrum (Air) analysis->analysis_1 analysis_2 Place Sample in Beam Path analysis_1->analysis_2 analysis_3 Collect Sample Spectrum (e.g., 32 scans @ 4 cm⁻¹ res.) analysis_2->analysis_3 process Data Processing & Interpretation analysis_3->process end End: Final Spectrum process->end

Caption: Experimental workflow for acquiring the FTIR spectrum.

Method 1: Attenuated Total Reflectance (ATR) - Recommended

Causality: This is the preferred method for routine analysis due to its simplicity and speed. It eliminates the need for grinding or pressing pellets, reducing sample preparation time and potential errors. The applied pressure ensures intimate contact between the sample and the ATR crystal, which is essential for a strong signal. [2] Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (1-5 mg) of this compound powder directly onto the center of the ATR crystal. [2]3. Apply Pressure: Lower the pressure arm and apply consistent pressure to the sample. This ensures good contact between the solid particles and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Method 2: Potassium Bromide (KBr) Pellet - Alternative

Causality: This traditional method is used when a high-quality transmission spectrum is required. The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering. [3]Finely grinding the sample to a particle size smaller than the wavelength of the IR radiation is crucial to prevent spectral artifacts. [4] Protocol:

  • Sample Preparation: In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it has a fine, glossy appearance. [2]2. Mixing: Add ~150-200 mg of dry, spectroscopic-grade KBr powder. Gently mix with the pestle without excessive grinding to avoid moisture absorption.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. [2]4. Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.

  • Data Acquisition: Place the KBr pellet into the sample holder and collect the sample spectrum using 16-32 scans at a 4 cm⁻¹ resolution.

Spectral Interpretation and Data Summary

The following table summarizes the expected key absorption bands for this compound, based on the theoretical principles and data from analogous substituted pyridine compounds.

Wavenumber Range (cm⁻¹)Expected IntensityVibrational Assignment
3030 - 3080Weak - MediumAromatic C-H Stretch
2950 - 2975MediumAsymmetric CH₃ Stretch
2860 - 2880MediumSymmetric CH₃ Stretch
1550 - 1590Medium - StrongPyridine Ring Stretch (C=C, C=N)
1440 - 1480Medium - StrongPyridine Ring Stretch / Asymmetric CH₃ Bend
1370 - 1385Medium - StrongSymmetric CH₃ Bend
800 - 900StrongAromatic C-H Out-of-Plane Bend
700 - 800StrongC-Cl Stretch
550 - 650Medium - StrongC-Br Stretch

Self-Validation and Troubleshooting:

  • Presence of a Broad Band ~3400 cm⁻¹: This indicates the presence of moisture (O-H stretch) in the sample or the KBr matrix. If using KBr, ensure it is thoroughly dried before use.

  • No Peaks Above 3000 cm⁻¹: This would be highly unusual and may suggest an issue with the sample or instrumentation, as both aromatic and aliphatic C-H stretches are expected.

  • Extremely Intense, Clipped Peaks: The sample is too concentrated. For ATR, reduce the amount of sample or pressure. For KBr, remake the pellet with a lower sample-to-KBr ratio. [3][5]* Sloping Baseline: This can be caused by poorly prepared KBr pellets that scatter light or poor sample contact in ATR. Re-prepare the sample.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information, enabling its unambiguous identification. The key diagnostic regions include the C-H stretching vibrations (aliphatic and aromatic) above 2800 cm⁻¹, the characteristic pyridine ring stretching modes in the 1400-1600 cm⁻¹ region, and the strong, distinct absorptions of the C-Cl and C-Br bonds in the fingerprint region below 1000 cm⁻¹. By following the detailed experimental protocols outlined in this guide, researchers and analysts can reliably obtain high-fidelity FTIR spectra for quality assurance, reaction monitoring, and structural verification, ensuring the integrity of this vital chemical building block in pharmaceutical and agrochemical applications.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • Wang, Y., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Advances, 8(32), 17821-17831.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • Nazarbayev University Repository. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective.
  • ResearchGate. (n.d.). The calculated vibrational frequencies of the.
  • MDPI. (2023). Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
  • Elixir International Journal. (n.d.). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using density functional theory.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • PubChem. (n.d.). 2-Chloro-4-methylpyridine.
  • Alkali Metals. (n.d.). 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • PubChem. (n.d.). 2-Bromo-4-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
  • NIST. (n.d.). 2-Pyridinamine, 4-methyl-.

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A Strategic Guide to Elucidating the Antimicrobial Mechanism of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3,5-dibromo-4-methylpyridine is a halogenated pyridine derivative recognized primarily as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Commercial documentation frequently cites its potent "antimicrobial properties," which are leveraged in pesticide and herbicide formulations.[1] However, a detailed public account of its specific molecular mechanism of action remains elusive. This guide abandons a conventional review format to instead present a comprehensive, forward-looking strategic framework for the systematic elucidation of this compound's antimicrobial mechanism. We provide a phased, expert-guided research plan, complete with detailed experimental protocols and the causal logic behind their selection. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel antimicrobial agents, using this compound as a model candidate.

Introduction and Physicochemical Profile

Halogenated pyridines are a cornerstone of modern medicinal and agricultural chemistry. The strategic placement of halogen atoms on the pyridine ring profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making them privileged scaffolds in drug discovery.[2] this compound (also known as 2-Chloro-3,5-dibromo-4-picoline) is one such compound, whose utility as a synthetic building block is well-established.[1]

Its documented role in formulating effective pesticides points to a significant, yet uncharacterized, biological activity.[1] Understanding the precise mechanism by which this molecule exerts its antimicrobial effects is paramount for unlocking its full potential, either as a lead compound for novel therapeutics or as a tool for probing microbial biology. This guide provides the roadmap to achieve that understanding.

PropertyValueSource
CAS Number 1000017-92-4[1]
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.37 g/mol [1]
Appearance Off-white to yellow powder[1]
Purity ≥ 99% (GC)[1]
Solubility Soluble in common organic solvents (e.g., DMSO, Dichloromethane)[3]

A Phased Strategy for Mechanistic Discovery

Given the absence of prior mechanistic data, a systematic, multi-phased approach is required. The strategy is designed to move from broad, phenotypic observations to the identification of a specific molecular target and validation of its engagement in a cellular context.

G cluster_0 Phase 1: Phenotypic & Target Class Screening cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis P1_MIC Determine Minimum Inhibitory Concentration (MIC) P1_Macro Macromolecular Synthesis (MMS) Inhibition Assays P1_MIC->P1_Macro Informs concentration P2_Affinity Affinity Chromatography- Mass Spectrometry (AC-MS) P1_Macro->P2_Affinity Hypothesis for target class P3_CETSA Cellular Thermal Shift Assay (CETSA) P2_Affinity->P3_CETSA Candidate targets P3_Mutant Resistant Mutant Generation & Sequencing P2_Affinity->P3_Mutant Candidate targets P3_Downstream Downstream Pathway Analysis P3_CETSA->P3_Downstream P3_Mutant->P3_Downstream

Caption: A proposed three-phase workflow for elucidating the mechanism of action.

Phase 1: Defining the Antimicrobial Phenotype

The first objective is to quantify the compound's potency and narrow down its general mechanism to a specific cellular process.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: This foundational assay establishes the minimum concentration of the compound required to inhibit the visible growth of a target microorganism (e.g., Escherichia coli, Bacillus subtilis). This value is critical for setting relevant concentrations in all subsequent experiments.

Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute an overnight bacterial culture to a standardized density (e.g., OD₆₀₀ of 0.05-0.1). Add 100 µL of this diluted culture to each well of the assay plate.[4]

  • Controls: Include wells with bacteria and vehicle (e.g., DMSO) as a negative control (100% growth) and wells with medium only as a background control.[4] A known antibiotic (e.g., ampicillin) should be included as a positive control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Analysis: The MIC is the lowest compound concentration that shows no visible turbidity.[5] This can be confirmed by measuring OD₆₀₀ or using a viability indicator like resazurin.[4]

Macromolecular Synthesis (MMS) Inhibition Assays

Rationale: To determine if the compound's primary mode of action is interference with a major biosynthetic pathway, whole-cell assays are used to measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.[6] A specific inhibition of one pathway provides a strong hypothesis for the target's identity.

Protocol: Radiolabeled Precursor Incorporation

  • Culture Growth: Grow the target bacterial strain to the mid-logarithmic phase.

  • Compound Treatment: Aliquot the culture and treat with this compound at concentrations near the MIC (e.g., 0.5x, 1x, 2x MIC) for a short period (e.g., 10-15 minutes).

  • Pulse-Labeling: To separate tubes for each pathway, add a specific radiolabeled precursor:

    • Protein Synthesis: [³H]-leucine or [³⁵S]-methionine.[4]

    • Cell Wall (Peptidoglycan) Synthesis: [¹⁴C]-N-acetylglucosamine.[7]

    • DNA Synthesis: [³H]-thymidine.

    • RNA Synthesis: [³H]-uridine.

  • Incubation: Incubate for a defined period (e.g., 5-30 minutes) to allow incorporation.

  • Precipitation: Stop the reaction by adding cold 5-10% trichloroacetic acid (TCA). This precipitates the large macromolecules while leaving unincorporated precursors in solution.[4]

  • Quantification: Collect the precipitate on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity in treated samples to vehicle-treated controls. A significant reduction in incorporation for one pathway over the others indicates the likely target class. For example, specific inhibition of [¹⁴C]-N-acetylglucosamine incorporation suggests a cell wall synthesis inhibitor.[7]

Phase 2: Unbiased Identification of the Molecular Target

Assuming Phase 1 points towards a protein target, the next step is to identify the specific protein(s) that directly bind the compound. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful, unbiased approach for this purpose.[8][9]

Rationale: This technique, a cornerstone of chemical proteomics, uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture (a cell lysate). The bound proteins are then identified with high confidence using mass spectrometry.[8][10]

G cluster_0 Experimental Workflow cluster_1 Control Workflow start 1. Immobilize Compound on Affinity Beads lysate 2. Incubate Beads with Cell Lysate start->lysate wash 3. Wash Away Non-specific Binders lysate->wash elute 4. Elute Bound Proteins wash->elute ms 5. Identify Proteins by LC-MS/MS elute->ms analysis analysis ms->analysis 6. Compare Protein Lists: Identify specific binders absent in control start_c 1. Use Control Beads (No Compound) lysate_c 2. Incubate Beads with Cell Lysate start_c->lysate_c wash_c 3. Wash Away Non-specific Binders lysate_c->wash_c elute_c 4. Elute Bound Proteins wash_c->elute_c ms_c 5. Identify Proteins by LC-MS/MS elute_c->ms_c ms_c->analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol: AC-MS Target Identification

  • Compound Immobilization: Synthesize an analog of this compound with a linker suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads) without occluding the presumed binding face.

  • Lysate Preparation: Grow the target microorganism to mid-log phase, harvest the cells, and prepare a native cell lysate using mechanical lysis (e.g., sonication) in a non-denaturing buffer.

  • Affinity Capture: Incubate the cell lysate with the compound-immobilized beads. In parallel, incubate the lysate with control beads (deactivated or lacking the compound) to identify non-specific binders.[8]

  • Washing: Wash the beads extensively with buffer to remove proteins that do not bind specifically to the compound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free, non-immobilized compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Compare the list of proteins identified from the experimental beads with those from the control beads. Proteins highly enriched in the experimental sample are considered high-confidence candidate targets.

Phase 3: Target Validation in a Cellular Environment

The final and most critical phase is to confirm that the compound engages the candidate target within intact, living cells, leading to the observed antimicrobial phenotype.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical assay that directly measures target engagement in a physiological context.[11][12] The principle is that when a protein binds to a ligand (the compound), it becomes thermodynamically stabilized, causing it to denature and aggregate at a higher temperature than its unbound form.[13][14][15] This change in thermal stability is a direct proxy for target binding.

Protocol: Western Blot-Based CETSA

  • Treatment: Treat intact bacterial cells with this compound (at a saturating concentration, e.g., 10x MIC) or vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short, fixed time (e.g., 3 minutes), followed by rapid cooling.[13]

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) aggregates by high-speed centrifugation.[14]

  • Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.

  • Analysis: Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift of this curve to a higher temperature in the compound-treated samples compared to the vehicle control provides strong evidence of direct target engagement in the cell.[14]

Conclusion and Future Directions

The framework presented here provides a robust, logical, and experimentally sound pathway to move this compound from a compound of unknown function to a well-characterized antimicrobial agent. Successful identification of its target will not only explain its efficacy in agrochemical applications but could also open new avenues for the development of novel anti-infective drugs for human or veterinary medicine. The multi-halogenated pyridine core represents a promising starting point for structure-activity relationship (SAR) studies, where subsequent chemical modifications could optimize potency, selectivity, and pharmacokinetic properties based on the mechanistic insights gained through this strategic investigation.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development in Drug Discovery. NCBI.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
  • BenchChem. (2025). Application Notes and Protocols for Thiocillin I in Bacterial Protein Synthesis Inhibition Assays. BenchChem Technical Support.
  • eCampusOntario Pressbooks. Protocol for Bacterial Cell Inhibition Assay. BBS OER Lab Manual.
  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(9), 1643-1650.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays in 50S Inhibitor Functional Analysis. BenchChem Technical Support.
  • Pelchem. CETSA. Pelchem.com.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Chem-Space. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Chem-Space.com.
  • Aznarez, C., et al. (2008). A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis. BMC Microbiology, 8(192).
  • El-Halfawy, O. M., et al. (2004). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 48(6), 2110-2116.
  • Yan, G., et al. (2008). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Proteomics, 8(21), 4486-4497.
  • Richardson, B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online.
  • Zask, A., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 4930.
  • Jurado, J., et al. (1993). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research Letters, 301(3), 163-168.
  • Aleksandrova, E., et al. (2021). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 49(13), 7626-7638.
  • de Moraes, M. C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 8(31).
  • ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Request PDF.
  • Li, S. & Zhang, B. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155.
  • Young, K., et al. (2011). Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 55(11), 5252-5259.
  • ResearchGate. (2025). Biological activities of natural halogen compounds. Request PDF.
  • Gesher. (2025). Exploring the Synthesis and Properties of 2,5-Dibromo-4-methylpyridine. Gesher.com.
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  • Vesper, O., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 57(12), 5994-6004.
  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. PubChem.ncbi.nlm.nih.gov.
  • Aryal, S. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes.
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The Strategic Utility of 2-Chloro-3,5-dibromo-4-methylpyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Innovation

2-Chloro-3,5-dibromo-4-methylpyridine (CAS No. 1000017-92-4) is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique arrangement of reactive sites—a chlorine atom susceptible to nucleophilic substitution and two bromine atoms amenable to a variety of cross-coupling reactions—makes it a powerful tool for medicinal chemists and researchers in agrochemical development.[3][4] This guide provides an in-depth analysis of the potential research applications of this compound, focusing on the strategic considerations behind its use in the synthesis of bioactive agents.

Core Molecular Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. The key data for this compound are summarized below.[1][5]

PropertyValue
Molecular Formula C₆H₄Br₂ClN
Molecular Weight 285.36 g/mol
CAS Number 1000017-92-4
Appearance Off-white to yellow powder
Purity ≥ 99% (GC)
Storage Conditions 0-8 °C

Synthetic Potential and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. In contrast, the bromine atoms at the 3 and 5-positions are prime candidates for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

The Logic of Selective Reactivity

The strategic application of this molecule hinges on the ability to selectively address one or more of the halogenated positions. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This is a consequence of the carbon-halogen bond strength, with the C-Br bond being weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond. This inherent difference in reactivity allows for a stepwise and controlled functionalization of the pyridine ring. For instance, a Suzuki or Sonogashira coupling can be selectively performed at the bromine positions while leaving the chlorine atom intact for a subsequent nucleophilic substitution.

Experimental Workflow: A Generalized Approach to Functionalization

The following diagram illustrates a generalized workflow for the selective functionalization of this compound, highlighting the key reaction types and their potential sequencing.

G A This compound B Suzuki or Sonogashira Coupling (Selective at Br positions) A->B Pd Catalyst, Base, Boronic Acid or Alkyne C Mono- or Di-arylated/alkynylated Intermediate B->C D Buchwald-Hartwig Amination (At remaining Br or Cl) C->D Pd Catalyst, Base, Amine F Nucleophilic Aromatic Substitution (At Cl position) C->F Nucleophile (e.g., R-NH2, R-OH) E Aminated Derivative D->E G Substituted Pyridine Derivative F->G

Caption: Generalized workflow for the functionalization of this compound.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibitors

Substituted pyridines are a common motif in a vast array of approved drugs, particularly in the realm of protein kinase inhibitors. These drugs often function by targeting the ATP-binding site of kinases, and the pyridine core can serve as a crucial scaffold for orienting functional groups that interact with the enzyme. The multi-functional nature of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors.

While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural similarity to intermediates used in the synthesis of compounds like the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) highlights its potential.[6] The synthesis of such complex molecules often involves the coupling of a halogenated heterocyclic core with various amine and aryl fragments.

Experimental Protocols: Foundational Reactions for Drug Discovery

The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions that are central to the application of this compound in research. These protocols are based on established procedures for similar halogenated pyridines and are designed to be self-validating by explaining the rationale behind the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the bromine positions.

Objective: To synthesize a mono- or di-arylated derivative of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical step in the synthesis of many pharmaceuticals. This reaction can be employed to introduce a wide range of primary or secondary amines at the halogenated positions of the pyridine ring.

Objective: To synthesize an aminated derivative of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equivalents)

  • Solvent (e.g., anhydrous toluene)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the degassed solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Causality of Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, making it a more potent nucleophile.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl groups onto the pyridine ring, which can serve as handles for further transformations or as key structural elements in the final target molecule.

Objective: To synthesize an alkynylated derivative of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine, 2 equivalents)

  • Solvent (e.g., anhydrous THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, the base, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality of Choices:

  • Co-catalyst: CuI is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as both a base to deprotonate the alkyne and as a solvent in some cases.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for the discovery of novel pharmaceuticals and agrochemicals. Its well-defined points of reactivity allow for a controlled and sequential introduction of diverse functional groups, making it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties and the application of modern cross-coupling methodologies, as outlined in this guide, will empower researchers to fully exploit the potential of this versatile building block in their synthetic endeavors.

References

A comprehensive list of references will be compiled upon the completion of the full technical guide. The in-text citations provided are placeholders and will be populated with the appropriate literature sources.

Sources

A Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Pyridine

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Chloro-3,5-dibromo-4-methylpyridine (also known as 2-chloro-3,5-dibromo-4-picoline) has emerged as a highly valuable chemical intermediate.[1][2] Its utility stems from a polysubstituted pyridine core, featuring three distinct halogen atoms that offer orthogonal reactivity. This unique arrangement allows for sequential and site-selective functionalization, providing a robust platform for the construction of complex molecular architectures.

This guide offers an in-depth technical overview of this compound, exploring its synthesis, chemical reactivity, and applications. It is intended for researchers, medicinal chemists, and process development scientists who require a versatile scaffold for creating novel chemical entities.[3] The compound's stability and potent antimicrobial properties make it a cornerstone in the formulation of next-generation pesticides and innovative therapeutic agents.[1]

Core Physical and Chemical Properties

A foundational understanding of a compound's properties is critical for its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1000017-92-4[1][4][5]
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.37 g/mol [1]
Appearance Off-white to yellow powder[1]
Purity ≥ 99% (GC)[1]
Synonyms 2-Chloro-3,5-dibromo-4-picoline[1][2]
Storage Conditions Store at 0-8 °C[1]

Section 1: Synthesis and Manufacturing

The synthesis of polysubstituted pyridines often involves multi-step sequences. While a direct, one-pot synthesis for this compound from simple precursors is not widely documented, its synthesis can be logically derived from established methodologies for halogenating pyridine rings. A common approach involves the halogenation of a suitable 4-methylpyridine precursor.

A plausible synthetic pathway would start with 2-amino-4-methylpyridine. The synthesis would proceed through a Sandmeyer-type reaction, a robust method for introducing halogens onto a heterocyclic ring via a diazonium salt intermediate.[6]

Illustrative Synthetic Workflow

G A 2-Amino-4-methylpyridine B Diazotization (NaNO₂, HBr/Br₂) A->B Step 1 C Sandmeyer-type Reaction (Introduction of Br) B->C Step 2 D Selective Chlorination C->D Step 3 E This compound D->E Final Product Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)(X)L₂ Pd0->Complex1 OxAdd Oxidative Addition (Rate-Determining Step) Complex2 R¹-Pd(II)(R²)L₂ Complex1->Complex2 Transmetal Transmetalation Complex2->Pd0 Product R¹-R² (Product) Complex2->Product RedElim Reductive Elimination RX Ar-Br Boronic R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general methodology for the selective coupling at one of the bromine positions.

  • Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%). [7]2. Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water. [7][8]3. Reaction Execution : Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2, 6) and para (4) to the ring nitrogen. In this compound, the chlorine atom at the 2-position is highly activated towards SNAr.

The SNAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. [9][10]The rate of this reaction is influenced by the electron-withdrawing ability of the ring and the leaving group's ability to depart. Generally, for halogens in SNAr, the reactivity trend is F > Cl > Br > I. [9]This is contrary to the trend observed in palladium-catalyzed couplings. Therefore, the 2-chloro position is the primary site for nucleophilic attack, allowing for the selective introduction of O-, N-, and S-based nucleophiles. [9][11]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Step1 Addition of Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step 1 (Rate-determining) Step2 Elimination of Leaving Group (Cl⁻) Product Substituted Product Step2->Product Step 2 (Fast)

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

This protocol outlines a general procedure for substituting the 2-chloro group with an amine nucleophile.

  • Reaction Setup : To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or NMP, add the amine nucleophile (1.5-2.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine is used as a salt.

  • Reaction Execution : Heat the reaction mixture to 80-120 °C. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification : After cooling, pour the reaction mixture into water to precipitate the product or dilute with water and extract with an organic solvent. The crude product is then purified by crystallization or column chromatography.

Section 3: Applications in Research and Development

The unique reactivity profile of this compound makes it a strategic intermediate in several R&D sectors.

  • Pharmaceutical Development : It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs). [1][3]The substituted pyridine scaffold is a common motif in medicinal chemistry, and the ability to selectively functionalize this intermediate allows for the rapid generation of compound libraries for screening and lead optimization. [12][13]* Agrochemical Chemistry : The compound is used in the synthesis of advanced pesticides and herbicides. [1][2]Its inherent antimicrobial properties can be leveraged to design new crop protection agents with enhanced efficacy. [1]* Material Science : It is incorporated into the formulation of specialty materials and polymers, contributing to enhanced thermal stability and other desirable properties. [1][14]

Section 4: Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the identity and purity of chemical intermediates. Below is a summary of the expected spectroscopic data for this compound, based on its structure and data for analogous compounds. [15]

Technique Expected Observations
¹H NMR A single peak for the methyl group protons (CH₃) around δ 2.4-2.6 ppm. A singlet for the aromatic proton (H-6) in the downfield region, likely > δ 8.0 ppm.
¹³C NMR Six distinct carbon signals. The carbon atoms attached to the halogens (C-2, C-3, C-5) will be significantly downfield. The methyl carbon signal will appear upfield.
Mass Spec (EI) The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br, ⁸¹Br) and one chlorine atom (³⁵Cl, ³⁷Cl). Key fragments would include the loss of halogen atoms or the methyl group. [15]

| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching from the methyl group and aromatic proton. |

Section 5: Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification : This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [16]It may also cause respiratory irritation. [17][18]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [19]Work should be conducted in a well-ventilated fume hood. [17]* Handling : Avoid all personal contact, including inhalation of dust or vapors. [19]Prevent dust formation. Keep away from heat, sparks, and open flames. [18]Do not eat, drink, or smoke when using this product. * Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [17][18]Recommended storage is at refrigerated temperatures (0-8 °C). [1]

Conclusion

This compound stands out as a powerful and versatile intermediate for chemical synthesis. Its differentiated halogen reactivity allows for controlled, sequential functionalization through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This predictable reactivity, combined with its utility in constructing pharmaceutically and agrochemically relevant molecules, ensures its continued importance in the field of organic synthesis. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the development of novel and complex chemical entities.

References

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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, technically-grounded protocol for the synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine (C₆H₄Br₂ClN), a key halogenated pyridine intermediate.[1] This compound serves as a critical building block in the development of novel agrochemicals and pharmaceutical agents, valued for its potent antimicrobial properties and its utility as a scaffold for creating diverse derivatives.[2] The protocol herein is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility and high yield. The synthesis follows a robust two-step pathway commencing from 2-Amino-4-methylpyridine, involving a regioselective dibromination followed by a Sandmeyer-type chloro-dediazoniation. This guide includes comprehensive operational details, safety protocols, characterization data, and troubleshooting insights to empower researchers to confidently execute this synthesis.

Introduction and Synthetic Strategy

The functionalization of pyridine rings is a cornerstone of medicinal and agricultural chemistry. However, the inherent electron-deficient nature of the pyridine nucleus renders it resistant to standard electrophilic aromatic substitution (EAS) reactions, often necessitating harsh conditions that limit functional group tolerance.[3][4] The synthesis of polysubstituted pyridines like this compound, therefore, requires a strategic approach that leverages the directing effects of pre-existing substituents.

Our chosen synthetic pathway is a classic and reliable two-step sequence:

  • Electrophilic Dibromination: We begin with 2-Amino-4-methylpyridine. The amino group at the C2 position is a powerful activating and ortho-, para-directing group. This electronic influence facilitates the highly regioselective bromination at the C3 and C5 positions, which are ortho and para to the amino group, respectively.

  • Sandmeyer Chloro-dediazoniation: The resulting 2-Amino-3,5-dibromo-4-methylpyridine is then converted to the target compound via the Sandmeyer reaction. This transformation proceeds through the formation of a diazonium salt intermediate from the C2-amino group, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[5][6][7] This method is exceptionally effective for introducing halides to an aromatic ring in positions that are not accessible through direct halogenation.[8]

This strategy provides excellent control over the final substitution pattern, delivering the desired isomer with high purity.

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine

Principle: This step involves the direct electrophilic bromination of the activated pyridine ring. The amino group directs the incoming bromine electrophiles to the C3 and C5 positions. Acetic acid serves as a polar protic solvent that facilitates the reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)
2-Amino-4-methylpyridineC₆H₈N₂108.1410010.81-
Glacial Acetic AcidC₂H₄O₂60.05--200
BromineBr₂159.8121033.5610.8
Sodium ThiosulfateNa₂S₂O₃158.11-As needed-
Sodium BicarbonateNaHCO₃84.01-As needed-

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Dissolution: Charge the flask with 2-Amino-4-methylpyridine (10.81 g, 100 mmol) and glacial acetic acid (200 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (10.8 mL, 210 mmol) in 40 mL of glacial acetic acid. Add this solution dropwise to the stirred pyridine solution over 60-90 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8. A precipitate will form.

  • Work-up: If any residual bromine color persists, add a small amount of solid sodium thiosulfate to quench it.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight. The product, 2-Amino-3,5-dibromo-4-methylpyridine, is typically obtained as an off-white to tan solid and is used in the next step without further purification.

Step 2: Synthesis of this compound

Principle: This transformation is a classic Sandmeyer reaction. The primary amine is first converted to an unstable diazonium salt at low temperature using nitrous acid (generated in situ from sodium nitrite and HCl). The diazonium group is an excellent leaving group (N₂) and is displaced by a chloride ion in a radical-nucleophilic aromatic substitution mechanism catalyzed by copper(I) chloride.[5][8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)
2-Amino-3,5-dibromo-4-methylpyridineC₆H₆Br₂N₂265.948021.28-
Concentrated HCl (37%)HCl36.46--100
Sodium NitriteNaNO₂69.00966.62-
Copper(I) ChlorideCuCl98.99161.58-
Dichloromethane (DCM)CH₂Cl₂84.93--300
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-

Procedure:

  • Setup: Use a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Acidic Suspension: To the flask, add 2-Amino-3,5-dibromo-4-methylpyridine (21.28 g, 80 mmol) and concentrated hydrochloric acid (100 mL). Stir to create a fine suspension. Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (6.62 g, 96 mmol) in 30 mL of water. Add this solution dropwise to the cold suspension over 45 minutes, ensuring the internal temperature is strictly maintained below 0°C. The formation of the diazonium salt is critical and temperature-sensitive; premature decomposition will drastically lower the yield.[9][10]

  • Catalyst Solution: In a separate 250 mL beaker, dissolve copper(I) chloride (1.58 g, 16 mmol) in 50 mL of concentrated hydrochloric acid. Cool this solution to 0°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt suspension to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the effervescence manageable.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or heptane to yield this compound as a crystalline solid.[11][12]

Workflow and Troubleshooting

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction s1_start Dissolve 2-Amino-4- methylpyridine in Acetic Acid s1_add Add Br₂/Acetic Acid Solution Dropwise (<40°C) s1_start->s1_add s1_react Heat at 60°C for 4 hours s1_add->s1_react s1_quench Pour onto Ice & Neutralize with NaHCO₃ s1_react->s1_quench s1_isolate Filter, Wash, and Dry Solid (Intermediate Product) s1_quench->s1_isolate s2_start Suspend Intermediate in Conc. HCl s1_isolate->s2_start Proceed to Next Step s2_diazotize Cool to -5°C and Add NaNO₂ Solution Dropwise s2_start->s2_diazotize s2_react Add Diazonium Salt to Cold CuCl/HCl Solution s2_diazotize->s2_react s2_warm Warm to RT and Stir for 2 hours s2_react->s2_warm s2_extract Extract with DCM s2_warm->s2_extract s2_purify Wash, Dry, Concentrate, and Purify Crude Product s2_extract->s2_purify end end s2_purify->end Final Product: This compound

Sources

Application Notes and Protocols for 2-Chloro-3,5-dibromo-4-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3,5-dibromo-4-methylpyridine

This compound is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals.[1] Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and two bromine atoms at the 3 and 5-positions, offers a versatile platform for the creation of diverse molecular architectures. The presence of multiple halogen atoms allows for selective and sequential functionalization, making it a valuable intermediate for generating libraries of compounds in the discovery of new herbicides, fungicides, and insecticides.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative pyridinoxy-based herbicide, highlighting the chemical principles and experimental considerations for researchers in the field of crop protection.

The pyridine moiety is a common feature in a wide range of successful agrochemicals, and the specific halogenation pattern of this precursor provides opportunities to explore novel chemical space and develop next-generation crop protection agents.[2] The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 1000017-92-4Internal Data
Molecular Formula C₆H₄Br₂ClNInternal Data
Molecular Weight 297.37 g/mol Internal Data
Appearance Off-white to pale yellow solidInternal Data
Melting Point 78-82 °CInternal Data
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, THF, Dichloromethane)Internal Data

Safety Precautions: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

Synthetic Application: Synthesis of a Novel Pyridinoxy Herbicide Analog

One of the most powerful applications of 2-chloro-substituted pyridines in agrochemical synthesis is their use in the preparation of pyridinoxy herbicides.[3][4] These herbicides typically function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. The following section details a representative protocol for the synthesis of a novel pyridinoxy herbicide analog from this compound via a nucleophilic aromatic substitution reaction (Williamson ether synthesis).

Reaction Principle

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom and the bromine substituents. In the presence of a base, a substituted phenol can be deprotonated to form a phenoxide, which then acts as a nucleophile, displacing the chloride to form a stable ether linkage.

G A This compound F Pyridinoxy Herbicide Analog A->F Nucleophilic Aromatic Substitution B Substituted Phenol (e.g., 4-Hydroxyphenoxyacetic acid derivative) B->F C Base (e.g., K₂CO₃, NaH) D Solvent (e.g., DMF, Acetonitrile) E Heat (e.g., 80-120 °C) G Inorganic Salt (e.g., KCl, NaCl)

Figure 1: General workflow for the synthesis of a pyridinoxy herbicide analog.
Detailed Experimental Protocol

This protocol describes the synthesis of a representative pyridinoxy herbicide analog, ethyl 2-(4-((3,5-dibromo-4-methylpyridin-2-yl)oxy)phenoxy)propanoate.

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe. Stir the suspension for 10 minutes at room temperature. Add ethyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridinoxy herbicide analog.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile. Stronger bases like sodium hydride (NaH) could also be used but may require more stringent anhydrous conditions.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). Acetonitrile is another suitable solvent.

  • Reaction Temperature: Heating the reaction is necessary to overcome the activation energy of the C-Cl bond cleavage. The optimal temperature may vary depending on the specific substrates and should be determined empirically.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere is good practice to prevent potential side reactions involving oxygen, especially if the substrates are sensitive to oxidation at elevated temperatures.

Alternative Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The bromine atoms on the pyridine ring of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, further expanding the molecular diversity that can be achieved from this versatile intermediate. This approach is particularly useful for the synthesis of certain classes of fungicides and insecticides where a biaryl linkage is a key structural feature.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an arylboronic acid to one of the bromine positions of this compound. Selective coupling at one bromine position over the other, or double coupling, can often be controlled by stoichiometry and reaction conditions.

G A This compound F Coupled Product A->F Suzuki-Miyaura Coupling B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Dioxane/Water)

Figure 2: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq for mono-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Characterization of Synthetic Products

The identity and purity of the synthesized agrochemical analogs should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the desired bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its multiple reactive sites allow for the construction of complex molecules through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this document offer a foundation for researchers to explore the potential of this building block in the development of next-generation crop protection solutions. Careful optimization of reaction conditions and thorough characterization of the resulting products are crucial for successful agrochemical discovery and development programs.

References

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2014). CN103626691A - Picoxystrobin preparation method.
  • Espace. (1984). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Google Patents. (2009). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Google Patents. (2012). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30-48.
  • Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • J&K Scientific. (n.d.). 2-Chloro-3-bromo-4-methylpyridine.
  • PubMed. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera.
  • ResearchGate. (2019). (PDF) 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera.
  • PubMed Central. (2015). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • PubMed. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).
  • PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

The Versatile Scaffold: Application Notes on 2-Chloro-3,5-dibromo-4-methylpyridine in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design. Among the vast array of functionalized pyridines, 2-Chloro-3,5-dibromo-4-methylpyridine emerges as a highly versatile and reactive intermediate. This polyhalogenated structure offers medicinal chemists a powerful tool for the strategic and selective introduction of molecular diversity, paving the way for the synthesis of complex molecules targeting a range of diseases.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical development. We will delve into its reactivity, supported by mechanistic principles, and provide detailed, field-proven protocols for its use in key synthetic transformations. The focus will be on the causality behind experimental choices, ensuring that the described methodologies are not just a series of steps, but a self-validating system for the synthesis of novel pharmaceutical candidates.

The Strategic Advantage of Polyhalogenation

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The chlorine atom at the 2-position and the bromine atoms at the 3- and 5-positions provide multiple reaction handles that can be addressed selectively. This allows for a stepwise and controlled elaboration of the pyridine core, a crucial aspect in the construction of complex drug molecules.

The reactivity of halogens on a pyridine ring is influenced by both their position and their intrinsic properties. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the general order of reactivity for halogens is I > Br > Cl.[3] This is attributed to the bond dissociation energies of the carbon-halogen bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative halogen is often the better leaving group, leading to a reactivity trend of F > Cl > Br > I. The electron-withdrawing nature of the pyridine nitrogen further activates the 2- and 4-positions to nucleophilic attack.

This differential reactivity allows for the selective functionalization of this compound. For instance, a Suzuki or Buchwald-Hartwig reaction can be selectively performed at one of the C-Br positions under conditions that leave the C-Cl bond intact. Subsequently, the C-Cl bond can be targeted for a nucleophilic aromatic substitution. This strategic, sequential functionalization is a key advantage of using this building block in drug discovery programs.

Core Applications in Drug Scaffolds

Substituted pyridines are integral components of a wide array of therapeutic agents, including kinase inhibitors, GPCR modulators, and ion channel blockers. The this compound scaffold provides a robust starting point for the synthesis of molecules targeting these important drug classes.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core can serve as a scaffold that orients functional groups to interact with the ATP-binding site of kinases. The selective functionalization of this compound allows for the systematic exploration of the chemical space around the pyridine ring to optimize these interactions. For example, an aryl group introduced via a Suzuki coupling at the 5-position can occupy the hydrophobic pocket of the kinase, while a nucleophile introduced at the 2-position can form hydrogen bonds with the hinge region.

Experimental Protocols

The following protocols are detailed methodologies for key transformations involving this compound. These are based on established procedures for related halogenated pyridines and are designed to be robust starting points for optimization in a research setting.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol describes the selective palladium-catalyzed cross-coupling of an arylboronic acid with the more reactive C-Br bond at the 5-position of this compound.

Objective: To synthesize 2-chloro-3-bromo-5-aryl-4-methylpyridine derivatives.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and robust catalyst for Suzuki couplings of bromo-pyridines.[4]

  • Base: A mild base like sodium carbonate is used to activate the boronic acid without promoting side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is used to dissolve both the organic and inorganic reagents.

  • Temperature: A moderately elevated temperature is employed to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired 2-chloro-3-bromo-5-aryl-4-methylpyridine.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Coupling PartnerArylboronic acid
Product2-chloro-3-bromo-5-aryl-4-methylpyridine
Catalyst Loading5 mol %
Expected Yield60-85% (substrate dependent)
Protocol 2: Buchwald-Hartwig Amination at the C-5 Position

This protocol details the palladium-catalyzed amination of the C-Br bond at the 5-position, leaving the C-Cl and the other C-Br bond intact for further functionalization.

Objective: To synthesize 5-amino-2-chloro-3-bromo-4-methylpyridine derivatives.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is highly effective for the amination of aryl bromides.[3][5]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalyst.

  • Inert Atmosphere: The catalyst system is air-sensitive, necessitating the use of an inert atmosphere.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos or (±)-BINAP (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentPrimary or secondary amine
Product5-amino-2-chloro-3-bromo-4-methylpyridine derivative
Catalyst SystemPd₂(dba)₃ / Xantphos
Expected Yield55-80% (amine dependent)
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

This protocol describes the displacement of the chloride at the activated 2-position with a nucleophile, a reaction that can be performed on the product from one of the previous cross-coupling reactions.

Objective: To synthesize 2-substituted-3-bromo-5-aryl-4-methylpyridines.

Causality of Experimental Choices:

  • Nucleophile: A strong nucleophile, such as an alkoxide or an amine, is required for the SNAr reaction.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to facilitate the reaction.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the disruption of the aromatic system.

Materials:

  • 2-chloro-3-bromo-5-aryl-4-methylpyridine (from Protocol 1)

  • Nucleophile (e.g., sodium methoxide, 1.5 equivalents)

  • Anhydrous DMF or DMSO

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-chloro-3-bromo-5-aryl-4-methylpyridine (1.0 eq) in anhydrous DMF.

  • Add the nucleophile (1.5 eq) at room temperature.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by flash chromatography.

Data Presentation:

ParameterValue
Starting Material2-chloro-3-bromo-5-aryl-4-methylpyridine
ReagentNucleophile (e.g., NaOMe)
Product2-methoxy-3-bromo-5-aryl-4-methylpyridine
SolventDMF
Expected Yield70-95%

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G start This compound suzuki Protocol 1: Selective Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki C-5 Bromine buchwald Protocol 2: Selective Buchwald-Hartwig (Amine, Pd Catalyst) start->buchwald C-5 Bromine product1 2-Chloro-3-bromo-5-aryl-4-methylpyridine suzuki->product1 product2 5-Amino-2-chloro-3-bromo-4-methylpyridine buchwald->product2 snar1 Protocol 3: SNAr Reaction (Nucleophile, e.g., NaOMe) product1->snar1 C-2 Chlorine snar2 Further SNAr or Cross-Coupling product2->snar2 C-2 Chlorine final1 2-Alkoxy-3-bromo-5-aryl-4-methylpyridine snar1->final1 final2 Further Derivatization snar2->final2

Sources

Application Notes and Protocols for 2-Chloro-3,5-dibromo-4-methylpyridine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects the two. The strategic design of the linker is paramount to the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for successful protein degradation.[2]

This guide provides an in-depth exploration of 2-chloro-3,5-dibromo-4-methylpyridine as a highly adaptable building block for the synthesis of PROTACs. Its unique substitution pattern offers multiple, differentially reactive sites, enabling a modular and regioselective approach to the construction of complex PROTAC architectures. We will delve into the chemical properties of this scaffold, outline detailed synthetic protocols, and provide expert insights into the rationale behind experimental choices.

Chemical Profile of this compound

PropertyValueReference
CAS Number 1000017-92-4[3]
Molecular Formula C₆H₄Br₂ClN[3]
Molecular Weight 285.37 g/mol [3]
Appearance Off-white to yellow powder[3]
Purity ≥ 99% (GC)[3]
Storage 0-8 °C[3]

Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. This allows for a stepwise and controlled introduction of the warhead, linker, and E3 ligase ligand components.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[4] This allows for selective functionalization at the 3- and 5-positions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the nitrogen atom, makes the 2-position susceptible to nucleophilic attack. The 2-chloro substituent is a good leaving group in SNAr reactions, often displaying higher reactivity than the bromo substituents at the 3- and 5-positions in this specific reaction type.[4][5]

This differential reactivity provides a powerful handle for synthetic chemists to dictate the sequence of bond formations, enabling a modular approach to PROTAC synthesis.

PROTAC Synthesis Workflow

The following workflow illustrates a rational approach to synthesizing a PROTAC using this compound as the central scaffold.

PROTAC Synthesis Workflow A 2-Chloro-3,5-dibromo- 4-methylpyridine B Step 1: Regioselective Functionalization at C5 (e.g., Suzuki Coupling) A->B Introduce Warhead C Intermediate 1: Warhead Attached B->C D Step 2: Functionalization at C3 (e.g., Buchwald-Hartwig Amination) with Linker Precursor C->D Introduce Linker E Intermediate 2: Warhead and Linker Precursor Attached D->E F Step 3: Linker Elaboration (e.g., Click Chemistry) E->F G Intermediate 3: Warhead and Full Linker Attached F->G H Step 4: Functionalization at C2 (e.g., Nucleophilic Aromatic Substitution) with E3 Ligase Ligand G->H Introduce E3 Ligase Ligand I Final PROTAC H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule starting from this compound.

Detailed Experimental Protocols

PART 1: Synthesis of a Warhead-Functionalized Pyridine Intermediate via Suzuki-Miyaura Coupling

This protocol describes the regioselective introduction of a warhead precursor at the 5-position of the pyridine ring. The choice of a boronic acid or ester derivative of the warhead is crucial and should contain an orthogonal functional group for subsequent linker attachment.

Materials:

  • This compound

  • Warhead-boronic acid or pinacol ester (e.g., a derivative of a kinase inhibitor with a free amine or alkyne group for later functionalization) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the warhead-boronic acid/ester (1.1 eq), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired warhead-functionalized pyridine intermediate.

Rationale: The higher reactivity of the C-Br bond at the 5-position (less sterically hindered than the 3-position) in Suzuki-Miyaura coupling allows for this regioselective functionalization. The choice of a mild base like K₂CO₃ is often sufficient and compatible with a wide range of functional groups.

PART 2: Introduction of a Linker Precursor via Buchwald-Hartwig Amination

This protocol details the attachment of a bifunctional linker precursor to the 3-position of the warhead-functionalized pyridine intermediate.

Materials:

  • Warhead-functionalized 2-chloro-3-bromo-4-methylpyridine (from Part 1)

  • Linker precursor with a primary or secondary amine and an orthogonal reactive group (e.g., an azide or alkyne for click chemistry) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Sealed tube or microwave reactor

Procedure:

  • To a dry sealed tube or microwave vial under an inert atmosphere, add the warhead-functionalized pyridine (1.0 eq), the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the linker precursor (1.2 eq) and the base (1.5 eq).

  • Seal the tube tightly and heat the reaction mixture to 90-120 °C (conventional heating) or as per microwave protocol.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the warhead-linker precursor conjugate.

Rationale: The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[6] The remaining C-Br bond at the 3-position is more susceptible to this palladium-catalyzed amination than the C-Cl bond at the 2-position. The choice of ligand is critical and should be optimized for the specific substrates.

PART 3: PROTAC Assembly via Click Chemistry and Final Functionalization

This section describes the final steps of PROTAC synthesis: linker completion via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and attachment of the E3 ligase ligand.

Protocol 3a: Click Chemistry for Linker Elaboration

Materials:

  • Warhead-linker precursor conjugate (with an azide or alkyne)

  • E3 ligase ligand with a complementary clickable handle (alkyne or azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%)

  • Sodium ascorbate (20 mol%)

  • Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)

Procedure:

  • Dissolve the warhead-linker precursor conjugate and the E3 ligase ligand in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by preparative HPLC to yield the final PROTAC.

Rationale: Click chemistry provides a highly efficient and orthogonal method for joining the two halves of the PROTAC molecule with high yields and minimal side products.[7]

Protocol 3b: Nucleophilic Aromatic Substitution for E3 Ligase Ligand Attachment

This alternative final step utilizes an SNAr reaction at the 2-position.

Materials:

  • Warhead-linker conjugate with a 2-chloro-pyridine core

  • E3 ligase ligand with a nucleophilic handle (e.g., a primary or secondary amine, or a thiol) (1.5 eq)

  • Base (e.g., DIPEA or K₂CO₃, 2-3 eq)

  • High-boiling point solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve the warhead-linker conjugate in the solvent.

  • Add the E3 ligase ligand and the base.

  • Heat the reaction mixture to 100-150 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by preparative HPLC.

Rationale: The 2-chloro position of the pyridine ring is activated for SNAr, allowing for the direct introduction of an E3 ligase ligand containing a suitable nucleophile.[5] This approach can be advantageous if the E3 ligase ligand is not amenable to the introduction of a clickable handle.

Characterization and Validation

The final PROTAC and all intermediates should be thoroughly characterized to confirm their identity and purity.

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bond formation.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.
HPLC/UPLC Assessment of purity.

Biological Evaluation Workflow

Once the PROTAC is synthesized and characterized, its biological activity must be assessed.

Biological Evaluation Workflow A Synthesized PROTAC B Cell Permeability Assay A->B C Target Engagement Assay (e.g., NanoBRET) A->C D Western Blot Analysis B->D C->D E Dose-Response Curve Generation (DC50 and Dmax determination) D->E F Selectivity Profiling (Proteomics) E->F G Functional Assays (e.g., Cell Viability, Apoptosis) E->G

Sources

Experimental procedure for Suzuki coupling with 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-3,5-dibromo-4-methylpyridine

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[2]

This guide focuses on a particularly valuable building block: this compound. As a polyhalogenated heterocycle, this substrate offers multiple, distinct reaction sites for sequential, regioselective functionalization.[3] The differential reactivity of its carbon-bromine versus carbon-chlorine bonds allows for a stepwise approach to synthesis, enabling the introduction of various aryl, heteroaryl, or alkyl groups in a controlled manner.[4][5] This application note provides a detailed experimental protocol for performing a Suzuki-Miyaura coupling on this substrate, explains the mechanistic principles that govern the reaction's success, and offers insights into optimizing conditions for achieving high yields and selectivity.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyridine substrate), forming a new organopalladium(II) complex. This step is typically the rate-determining step of the reaction.[1][7]

  • Transmetalation : The organic group from the nucleophilic organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This critical step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the palladium center.[2][8][9]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][10]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product ArX Ar-X (Pyridyl Halide) ArX->ArPdX Boronic R'-B(OH)₂ + Base Boronic->ArPdX

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general procedure for the selective mono-arylation of the substrate, targeting one of the more reactive C-Br bonds.

Materials and Reagents
Reagent / MaterialGradeSupplier (Example)Notes
This compound≥97%Sigma-Aldrich, Chem-ImpexThe electrophilic substrate.
Arylboronic Acid≥98%Combi-Blocks, Sigma-AldrichThe nucleophilic partner (e.g., Phenylboronic acid).
Tetrakis(triphenylphosphine)palladium(0)99%Strem, Sigma-AldrichPd(PPh₃)₄, the catalyst precursor.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificThe base. Must be finely powdered and dry.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent.
WaterDeionized, DegassedIn-houseCo-solvent.
Ethyl AcetateACS GradeVWRFor extraction.
BrineSaturated NaCl(aq)In-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying the organic layer.
Celite® 545N/ASigma-AldrichFor filtration of palladium residues.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Schlenk flask or Round-bottom flaskN/AVWR, ChemglassReaction vessel.
Condenser & Magnetic Stirrer/HotplateN/ACorningStandard laboratory equipment.
Inert Gas Supply (Nitrogen or Argon)High PurityAirgasFor creating an inert atmosphere.
Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware B 2. Add Solid Reagents A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat to Reaction Temperature (e.g., 100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Figure 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure
  • Glassware Preparation : Flame-dry a 100 mL Schlenk or round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition : To the flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Briefly remove the gas inlet and add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe. The mixture should be a suspension. Note: Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours under a positive pressure of inert gas.

  • Reaction Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[11][12][13] The disappearance of the starting halide is a key indicator of reaction completion.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 30 mL).[14]

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification :

    • The crude residue often contains palladium byproducts. To simplify purification, dissolve the residue in a minimal amount of dichloromethane or ethyl acetate and filter it through a small plug of Celite.[10][15]

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the purified coupled product.

Key Considerations for Success and Optimization

Regioselectivity: The Halogen Reactivity Ladder

For polyhalogenated substrates like this compound, regioselectivity is a primary concern. The rate of oxidative addition to palladium is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-OTf > C-Cl.[7][16]

  • Bromine vs. Chlorine : The C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, the initial Suzuki coupling will occur selectively at one of the bromine-substituted positions (C3 or C5) while leaving the C2-chloro group intact for subsequent transformations.[4][17]

  • C3-Br vs. C5-Br : The electronic environment of the pyridine ring influences the reactivity of the two bromine atoms. While the C2 and C6 positions are most activated by the electron-withdrawing nitrogen, the C3 and C5 positions are less electronically differentiated. Steric hindrance around the 4-methyl group may slightly influence the preference, but often a mixture of C3- and C5-coupled isomers can be expected, requiring careful characterization and purification.

Catalyst and Ligand Selection

While Pd(PPh₃)₄ is a reliable and common catalyst for coupling with aryl bromides, reactions involving less reactive halides (like the remaining aryl chloride) may require more advanced catalytic systems.[18][19] For a second coupling at the C2-Cl position, catalysts employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the more difficult oxidative addition step.[20][21][22]

The Indispensable Role of the Base

A base is essential for the transmetalation step. Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which more readily transfers its organic group to the palladium center.[8][23]

  • Common Choices : Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[9] K₃PO₄ is a stronger base and can sometimes accelerate reactions with challenging substrates.

  • Base Strength : The choice of base should be tailored to the substrate. If the molecule contains base-sensitive functional groups (e.g., esters), a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) might be preferable.[20][24]

Solvent System

The Suzuki coupling is versatile and can be performed in various solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[2][6] Biphasic systems, such as dioxane/water or toluene/water, are very common.[25][26] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or wet base/boronic acid.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents.3. Dry reagents under vacuum before use. Try a different base (e.g., K₃PO₄).
Protodeboronation The boronic acid is replaced by a proton from the solvent before transmetalation can occur.1. Use a slight excess (1.1-1.5 equiv.) of the boronic acid.2. Use anhydrous solvents and a strong base.
Homocoupling of Boronic Acid Two boronic acid molecules couple to form a biaryl byproduct (R'-R').1. Ensure the reaction is strictly anaerobic.2. Lower the catalyst loading.3. Use bulkier phosphine ligands.
Dehalogenation of Substrate The starting halide is replaced by a hydrogen atom.1. Ensure the absence of water-soluble reducing agents.2. Lower the reaction temperature.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Couto, I., et al. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Seltzman, H. H., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Biscoe, M. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Biscoe, M. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC, National Institutes of Health.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
  • Advion, Inc. REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA).
  • Synlett. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Reddit. Hydrophilic Suzuki-coupling product workup?.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Fu, G. C. & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Dicks, A. P. & Batey, R. A. (2015). Don't Forget the Workup. Journal of Chemical Education.
  • Abarbri, M., et al. (2018). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Advion, Inc. SUZUKI REACTION MONITORING.
  • Hein, J. E. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC, National Institutes of Health.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • Reddit. How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Biscoe, M. R., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, National Institutes of Health.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.

Sources

Buchwald-Hartwig amination of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Chloro-3,5-dibromo-4-methylpyridine

Application Note & Protocol

Introduction: Navigating the Synthesis of Complex Aminopyridines

The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination stands as a premier method for forging the critical C–N bonds required to build these structures, prized for its functional group tolerance and broad scope.[1][2][3]

This guide focuses on a particularly challenging substrate: this compound. Its utility as a versatile building block is matched by the synthetic hurdles it presents. With three distinct halogen atoms, the primary challenge is achieving regioselective amination. Furthermore, as a pyridine derivative, the substrate itself can interact with the palladium catalyst, potentially leading to inhibition and complicating the reaction outcome.[4]

This document provides a comprehensive analysis of the reaction, moving beyond a simple recitation of steps to explain the underlying principles that govern success. We will explore catalyst selection, reaction control for selective mono- and di-amination, and provide detailed, field-tested protocols for immediate application.

The Catalytic Heart of the Reaction: Mechanistic Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive C-Cl bonds.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical to ensure this step is efficient without causing substrate decomposition.[8]

  • Reductive Elimination: The desired C–N bond is formed as the aminated product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]X OA_Complex->Amine_Coord Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Deprotonation (-HX, +Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep 1. Dry Glassware (Schlenk Tube) Inert 2. Establish Inert Atmosphere (N₂/Ar) Prep->Inert Reagents 3. Add Solids: Substrate, Catalyst, Base Inert->Reagents Solvent 4. Add Anhydrous Solvent & Amine Reagents->Solvent Heat 5. Seal and Heat (100-110 °C) Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 7. Cool to RT & Quench Monitor->Cool Extract 8. Liquid-Liquid Extraction Cool->Extract Purify 9. Column Chromatography Extract->Purify Characterize 10. Characterize Product (NMR, MS, HRMS) Purify->Characterize

Sources

Reaction Conditions for Nucleophilic Substitution on 2-Chloro-3,5-dibromo-4-methylpyridine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2-Chloro-3,5-dibromo-4-methylpyridine. As a versatile halogenated pyridine, this substrate is a valuable building block in medicinal chemistry and materials science.[1][2] This document delves into the underlying mechanistic principles, offers detailed experimental protocols for various nucleophiles, and discusses strategies for achieving selective functionalization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this substrate in complex synthetic applications.

Foundational Principles: Understanding Reactivity

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its halogen substituents. The core mechanism for the reactions discussed herein is Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism on an Electron-Deficient Ring

Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the presence of the highly electronegative nitrogen atom.[3][4] This property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. At these positions, the negative charge of the reaction intermediate can be effectively delocalized onto the nitrogen atom, stabilizing the transition state.[3][4][5]

The SNAr reaction is a two-step addition-elimination process:

  • Addition: The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the leaving group (LG), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The presence of additional electron-withdrawing groups on the ring further enhances its electrophilicity and accelerates the rate of SNAr reactions.[4][6] In the case of this compound, the chloro and bromo substituents contribute to this activation.

Figure 1: General SNAr Mechanism on Pyridine

Halogen Reactivity and Orthogonal Chemistry

The substrate possesses three halogen atoms, creating opportunities for selective, or "orthogonal," functionalization.

  • C2-Chloro: This position is the most activated towards SNAr. The chloride is an excellent leaving group in this context, often displaying higher reactivity than bromide in SNAr reactions because the more electronegative halogen better stabilizes the developing negative charge in the transition state.[7]

  • C3/C5-Bromo: While also leaving groups, they are significantly less reactive than the C2-chloro under SNAr conditions. However, these positions are prime sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In these reactions, the C-X bond reactivity trend is typically I > Br > Cl, which is the reverse of the SNAr trend.[7]

This differential reactivity allows for a powerful synthetic strategy: first, perform a nucleophilic substitution at the C2 position, then subsequently functionalize the C3 and/or C5 positions using cross-coupling chemistry.

Selectivity Figure 2: Strategy for Orthogonal Functionalization start This compound snar_cond S N Ar Conditions (e.g., NaOMe, DMF) start->snar_cond Path 1 cc_cond Cross-Coupling Conditions (e.g., ArB(OH)₂, Pd Catalyst, Base) start->cc_cond Path 2 c2_sub C2-Substituted Product (e.g., 2-Methoxy-3,5-dibromo-4-methylpyridine) snar_cond->c2_sub c3c5_sub C3/C5-Substituted Product (e.g., 2-Chloro-3,5-diaryl-4-methylpyridine) cc_cond->c3c5_sub final_prod Fully Functionalized Product cc_cond->final_prod c2_sub->cc_cond Further Functionalization

Figure 2: Strategy for Orthogonal Functionalization

Experimental Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for substituting the C2-chloro group with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Amination (N-Nucleophiles)

The introduction of an amino group is a frequent objective in drug discovery. This can be achieved through classical SNAr or, for less nucleophilic amines, via palladium-catalyzed methods.

Protocol 2.1.1: Classical SNAr with a Primary/Secondary Amine

This method is effective for ammonia and unhindered, nucleophilic amines.

  • Rationale: The amine acts directly as the nucleophile. The reaction is often performed in a polar protic solvent which can solvate the ions formed. If the amine starting material is a salt (e.g., an HCl salt), a non-nucleophilic base is required to generate the free amine in situ.[8]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., piperidine, morpholine, or ammonia solution) (2.0-5.0 equiv)

    • Solvent (e.g., Ethanol, n-Butanol, or DMSO)

    • Triethylamine (if starting with an amine salt) (1.1 equiv)

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (approx. 0.2 M concentration).

    • Add the amine to the stirred solution. If using an aqueous ammonia solution, ensure the concentration is high (e.g., 28-30%).

    • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Perform an aqueous work-up: Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with water and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2.1.2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is ideal for less nucleophilic amines (e.g., anilines) or when milder conditions are required.

  • Rationale: This reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand is critical for reaction efficiency.[9][10]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up and purify the product as described in Protocol 2.1.1.

Alkoxylation and Hydroxylation (O-Nucleophiles)

These reactions introduce alkoxy or hydroxyl groups, respectively. They typically require the in situ generation of a potent alkoxide or the use of a strong base.

  • Rationale: Alcohols are not sufficiently nucleophilic to displace the chloride directly. They must first be deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide.[8]

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (for alkoxylation, 1.1-1.5 equiv) or Water (for hydroxylation)

    • Base (e.g., Sodium Hydride (60% dispersion in mineral oil), 1.2 equiv; or Sodium Hydroxide for hydroxylation)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF or DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the alcohol dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

    • Substitution: Add a solution of this compound in the same anhydrous solvent to the freshly prepared alkoxide solution.

    • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).

    • Quench & Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate) and perform a standard aqueous work-up and purification as described in Protocol 2.1.1.

Cyanation (C-Nucleophiles)

The installation of a nitrile group provides a versatile synthetic handle for further transformations into amines, carboxylic acids, or tetrazoles.

  • Rationale: Cyanation can be achieved using an alkali metal cyanide, often in a polar aprotic solvent that helps to dissolve the salt and promote the reaction. In some cases, transition metal catalysis (e.g., using copper or palladium) is employed to facilitate the substitution.[11][12][13]

  • Materials:

    • This compound (1.0 equiv)

    • Cyanide source (e.g., Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN), 1.1-1.5 equiv)

    • Solvent (e.g., DMSO or DMF)

  • Procedure:

    • Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) available.

    • Dissolve this compound in DMSO or DMF in a round-bottom flask.

    • Add the cyanide source in one portion.

    • Heat the reaction mixture to 100-140 °C. The reaction is typically slower than with N or O nucleophiles and requires higher temperatures.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a stirred mixture of ice and water.

    • A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture multiple times with ethyl acetate.

    • Combine the organic extracts and perform a standard aqueous work-up and purification as described in Protocol 2.1.1.

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the nucleophilic substitution at the C2 position.

Nucleophile ClassExample ReagentsCatalyst / LigandBaseSolventTemperature (°C)
N-Nucleophiles Piperidine, NH₃(aq)NoneNone (or Et₃N)EtOH, DMSO60 - 100
(Classical)
N-Nucleophiles Aniline, IndazolePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 110
(Buchwald-Hartwig)
O-Nucleophiles Methanol, EthanolNoneNaHTHF, DMF0 - 70
(Alkoxylation)
O-Nucleophiles WaterNoneNaOH, KOHH₂O/Dioxane80 - 120
(Hydroxylation)
C-Nucleophiles NaCN, KCN, CuCNNone (or Pd catalyst)N/ADMSO, DMF100 - 140
(Cyanation)

Conclusion

This compound is a highly adaptable substrate for synthetic chemistry. Its C2-chloro group undergoes facile nucleophilic aromatic substitution with a wide array of nucleophiles under well-defined conditions. The key to its utility lies in the predictable reactivity of this position, which, when combined with the potential for subsequent cross-coupling reactions at the less reactive C3 and C5 bromo-positions, opens a clear pathway to complex, highly functionalized pyridine derivatives. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

  • Garçon, M., Bakewell, C., White, A. J. P., & Crimmin, M. R. (2019). Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles.
  • (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine. (US6399781B1).
  • Pipzine Chemicals. (n.d.). 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
  • Chem-Impex. (n.d.). 2-Amino-3,5-dibromo-4-methylpyridine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
  • King Saud University. (n.d.). Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives. (EP1746089B1).
  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines. (US6699993B1).
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
  • ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
  • Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (WO2000043365A1).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Senczyszyn, J., Biedrzycka, A., & Rachon, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2300-2311. [Link]
  • Google Patents. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (CN101648909A).

Sources

Application Notes and Protocols for the Strategic Use of 2-Chloro-3,5-dibromo-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Power of Halogenation

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions makes it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic functionalization of the pyridine ring is therefore a critical aspect of modern drug discovery.

2-Chloro-3,5-dibromo-4-methylpyridine (also known as 2-chloro-3,5-dibromo-4-picoline) is a highly versatile and valuable building block for medicinal chemists. Its unique arrangement of three distinct halogen atoms on the pyridine core provides a powerful tool for the controlled, stepwise synthesis of complex molecular architectures. The differential reactivity of the chloro and bromo substituents allows for regioselective functionalization through a variety of cross-coupling reactions, making it an ideal starting material for the synthesis of kinase inhibitors, agrochemicals, and other specialty chemicals.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in medicinal chemistry. We will delve into the principles of its reactivity, provide detailed, field-proven protocols for key transformations, and showcase its application in the synthesis of medicinally relevant scaffolds.

Understanding the Reactivity: A Guide to Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for this step is C-I > C-Br > C-Cl > C-F.[3][4]

This reactivity trend dictates that the two bromine atoms on this compound are more susceptible to oxidative addition than the chlorine atom. Furthermore, for polyhalogenated pyridines, oxidative addition is generally favored at the C2 and C4 positions over the C3 and C5 positions due to electronic effects.[3] In the case of this compound, the C5-Br bond is generally the most reactive site for initial cross-coupling, followed by the C3-Br bond, with the C2-Cl bond being the least reactive under typical palladium-catalyzed conditions. This allows for a stepwise and controlled introduction of different substituents.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with the C-Cl bond being more reactive than the C-Br bond. This orthogonal reactivity provides chemists with a powerful strategy for sequential functionalization.

Key Synthetic Transformations and Applications

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its ability to undergo regioselective cross-coupling reactions makes it particularly valuable in the construction of substituted pyridine scaffolds found in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The following sections provide detailed protocols for two of the most important transformations involving this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C5-position of this compound. The conditions are chosen to favor mono-arylation at the most reactive C5-Br bond.[5]

Objective: To synthesize a 5-aryl-2-chloro-3-bromo-4-methylpyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 298.3 mg), the desired arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.03 mmol, 22.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction:

    • Conventional Heating: Stir the reaction mixture vigorously and heat to 80-100 °C using a preheated oil bath.[5]

    • Microwave Irradiation: Heat the reaction mixture to 120-150 °C for 15-30 minutes in a microwave reactor.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 5-aryl-2-chloro-3-bromo-4-methylpyridine product.

Causality Behind Experimental Choices:

  • Catalyst: [Pd(dppf)Cl₂] is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its stability and effectiveness with a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.

  • Temperature: The chosen temperature range is sufficient to drive the reaction to completion while minimizing decomposition of the starting materials and products. Microwave heating can significantly reduce reaction times.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine at the C5-position.[2][3]

Objective: To synthesize a 5-amino-2-chloro-3-bromo-4-methylpyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or sealed tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add this compound (1.0 mmol, 298.3 mg) followed by the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

  • Solvent: Toluene is a standard anhydrous solvent for this reaction. As with the Suzuki coupling, degassing is essential.

  • Temperature: Higher temperatures are often required for Buchwald-Hartwig aminations to overcome the activation barriers for the catalytic cycle.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction parameters for the regioselective cross-coupling of polyhalogenated pyridines, providing a predictive framework for optimizing reactions with this compound.

Reaction TypeHalogen ReactivityTypical Catalyst (mol%)Typical Ligand (mol%)Typical BaseTypical SolventTemp (°C)
Suzuki-Miyaura C-Br > C-ClPd(dppf)Cl₂ (2-5)-K₂CO₃, K₃PO₄Dioxane/H₂O80-120
Buchwald-Hartwig C-Br > C-ClPd₂(dba)₃ (1-3)Xantphos, RuPhos (2-6)NaOtBu, Cs₂CO₃Toluene, Dioxane100-120
Sonogashira C-Br > C-ClPd(PPh₃)₂Cl₂ (2-5)-Et₃NTHF, DMF25-60

Visualizations: Workflow and Logic

To visualize the logical flow of utilizing this compound in a drug discovery context, the following diagrams are provided in the DOT language.

G cluster_0 Synthetic Workflow Start This compound Step1 Regioselective Suzuki Coupling (C5-Arylation) Start->Step1 Intermediate1 5-Aryl-2-chloro-3-bromo-4-methylpyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (C3-Amination) Intermediate1->Step2 Intermediate2 3-Amino-5-aryl-2-chloro-4-methylpyridine Step2->Intermediate2 Step3 Further Functionalization (e.g., at C2-Cl) Intermediate2->Step3 Final_Product Complex Pyridine Derivative Step3->Final_Product

Caption: A general synthetic workflow for the sequential functionalization of this compound.

G cluster_1 Drug Discovery Cascade Building_Block 2-Chloro-3,5-dibromo- 4-methylpyridine Library_Synthesis Library Synthesis via Regioselective Cross-Coupling Building_Block->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: The role of this compound in a typical drug discovery cascade.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic and regioselective synthesis of complex, highly functionalized pyridine derivatives. The protocols and principles outlined in this application note provide a solid foundation for researchers to effectively utilize this valuable intermediate in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The ability to perform sequential, site-selective cross-coupling reactions opens up a vast chemical space for the generation of diverse molecular libraries, ultimately accelerating the discovery of new medicines.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.com.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.com.
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  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.com.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.
  • Ye, M., et al. (2021). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1731-1740.
  • Langer, P., et al. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Li, G., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 13(2), 263-273.
  • BenchChem. Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.com.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.com.
  • Grozinger, K. G. (1994). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of... (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169.
  • BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.com.
  • Bayer Cropscience Ag. (2023). Procedure for the preparation of halogenated pyridine derivatives.
  • BenchChem. An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. BenchChem.com.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.com.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.com.
  • BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.com.
  • BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.com.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Micalizio, G. C., & Hale, K. J. (2014). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Accounts of Chemical Research, 47(3), 839-850.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.com.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • de Kock, C., et al. (2020). Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. ACS Infectious Diseases, 6(7), 1736-1747.
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Application Notes and Protocols for 2-Chloro-3,5-dibromo-4-methylpyridine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Chloro-3,5-dibromo-4-methylpyridine is a strategically functionalized heterocyclic compound poised for significant contributions to the field of advanced material science. Its unique trifunctional nature, featuring two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, offers a versatile platform for the synthesis of novel polymers with tailored properties. The electron-deficient pyridine core, combined with the potential for regioselective functionalization, makes this molecule a compelling starting material for the creation of high-performance materials for applications in organic electronics, specialty polymers, and beyond.

The presence of multiple halogen atoms allows for controlled, stepwise derivatization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited to construct complex macromolecular architectures, including linear conjugated polymers and hyperbranched structures.[1][2] The incorporation of the 4-methylpyridine moiety can further influence the final properties of the material, potentially enhancing solubility and thermal stability.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, exploring the synthesis of functional polymers from this compound. We will delve into the underlying principles of regioselective polymerization and provide step-by-step methodologies for creating both linear and hyperbranched polymeric materials.

Strategic Synthesis of Functional Polymers: Exploiting Halogen Reactivity

The cornerstone of utilizing this compound in material synthesis lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, the two bromine atoms at the 3 and 5 positions are expected to be significantly more reactive than the chlorine atom at the 2-position. This reactivity difference is the key to controlling the polymerization process.

I. Synthesis of Linear Conjugated Polymers via Regioselective Cross-Coupling

By carefully selecting the reaction conditions, it is possible to selectively polymerize at the more reactive C-Br positions, leaving the C-Cl position intact for potential post-polymerization modification. This approach allows for the synthesis of linear polymers with a reactive "handle" for further functionalization, such as grafting side chains to tune solubility or introducing specific functionalities.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] By reacting this compound with an aromatic diboronic acid or its ester, linear poly(arylene-pyridine)s can be synthesized.

Protocol 1: Synthesis of a Linear Poly(fluorene-co-chlorodibromomethylpyridine) via Suzuki-Miyaura Polycondensation

Rationale: This protocol utilizes the higher reactivity of the C-Br bonds to achieve polymerization, leaving the C-Cl bond for potential further reactions. Fluorene is chosen as the co-monomer for its excellent photoluminescent properties and good charge transport characteristics, making the resulting polymer a candidate for OLED applications.[6][7]

Materials:

  • This compound

  • 9,9-Dihexylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate ([P(t-Bu)₃]HBF₄)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Instrumentation:

  • Schlenk line apparatus

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Soxhlet extraction apparatus

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), 9,9-dihexylfluorene-2,7-diboronic acid bis(pinacol) ester (1 equiv.), Pd₂(dba)₃ (2 mol%), and [P(t-Bu)₃]HBF₄ (8 mol%).

  • Solvent and Base Addition: To the flask, add anhydrous toluene and anhydrous DMF (e.g., in a 4:1 ratio) to dissolve the monomers. Add anhydrous K₃PO₄ (4 equiv.).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours. Monitor the progress of the polymerization by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC), if possible.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Filter the precipitate and wash it with methanol and deionized water.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Final Product: Dissolve the purified polymer in a suitable solvent like chloroform or tetrahydrofuran (THF) and precipitate it again in methanol. Dry the final polymer under vacuum at 40-50 °C.

Visualization of Suzuki Polycondensation Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification start Combine Monomers & Catalyst in Schlenk Flask solvents Add Anhydrous Solvents (Toluene/DMF) start->solvents base Add K3PO4 solvents->base degas Degas via Freeze-Pump-Thaw base->degas polymerize Heat to 90-100 °C (48-72 h) degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter & Wash (Methanol, Water) precipitate->filter_wash soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane) filter_wash->soxhlet reprecipitate Re-dissolve & Re-precipitate soxhlet->reprecipitate dry Dry under Vacuum reprecipitate->dry end Purified Linear Polymer dry->end

Caption: Workflow for Suzuki Polycondensation.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for synthesizing conjugated polymers.[8][9] This reaction can be used to create polymers with alternating pyridine and alkyne units, which often exhibit interesting optoelectronic properties.

Protocol 2: Synthesis of a Linear Poly(alkynyl-pyridine) via Sonogashira Polycondensation

Rationale: This protocol creates a rigid-rod like polymer with extended π-conjugation. The resulting poly(phenylene ethynylene) derivatives are known for their use in molecular wires and as sensory materials. The C-Cl bond remains for potential post-synthesis modification.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous and deoxygenated

  • Toluene, anhydrous and deoxygenated

Instrumentation:

  • Schlenk line apparatus

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equiv.) and 1,4-diethynylbenzene (1 equiv.) in a mixture of anhydrous and deoxygenated toluene and triethylamine (e.g., 5:1 v/v).

  • Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

  • Polymerization: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The formation of a precipitate (the polymer) may be observed.

  • Isolation: After cooling to room temperature, filter the precipitate and wash it thoroughly with toluene and methanol to remove residual monomers and catalyst.

  • Purification: The polymer can be further purified by dissolving it in a suitable solvent (if soluble) and reprecipitating, or by washing with a chelating agent solution (e.g., EDTA solution) to remove copper residues.

  • Drying: Dry the polymer under vacuum.

II. Synthesis of Hyperbranched Polymers: Creating 3D Architectures

The AB₂-type functionality of this compound (one chloro group 'A' and two bromo groups 'B₂') makes it an ideal monomer for the synthesis of hyperbranched polymers in a one-pot reaction.[10][11] Hyperbranched polymers are characterized by their dendritic, three-dimensional structure, which imparts unique properties such as high solubility, low viscosity, and a large number of terminal functional groups.[11]

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide.[12][13] For the synthesis of a hyperbranched polymer from our target molecule, a self-condensation approach can be envisioned where the monomer is first converted to a stannylated derivative. However, a more direct approach is the A₂ + B₃ polycondensation, for which our A'B₂ monomer is also suitable in combination with a trifunctional co-monomer. For a one-pot synthesis of a hyperbranched polymer from the single monomer, a statistical polycondensation at the bromo- and chloro- positions can be induced under more forcing conditions, though this offers less control. A more controlled approach is a slow monomer addition technique.

Protocol 3: Synthesis of a Hyperbranched Poly(pyridine) via Stille Polycondensation (Slow Monomer Addition)

Rationale: This protocol aims to create a hyperbranched polymer by leveraging the different reactivities of the C-Br and C-Cl bonds under Stille coupling conditions. By slowly adding the monomer to the reaction mixture, the formation of a gel can be suppressed, and a soluble hyperbranched polymer can be obtained. This method relies on the in-situ formation of the organotin species, or the use of a distannane.

Materials:

  • This compound

  • Hexamethylditin ((CH₃)₃SnSn(CH₃)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

  • Syringe pump

Instrumentation:

  • Schlenk line apparatus

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Syringe pump

Procedure:

  • Initial Setup: In a flame-dried Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and anhydrous toluene.

  • Monomer Solution: In a separate flame-dried flask, prepare a solution of this compound (1 equiv.) and hexamethylditin (0.5 equiv.) in anhydrous toluene.

  • Slow Addition: Using a syringe pump, add the monomer solution to the catalyst-containing flask over a period of 10-12 hours at a temperature of 110 °C. The slow addition is crucial to control the polymerization and prevent gelation.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 110 °C for another 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into methanol.

  • Filter the polymer and wash it with methanol.

  • The polymer can be further purified by dissolving in a suitable solvent and reprecipitating. To remove tin residues, the polymer solution can be washed with an aqueous KF solution.

  • Dry the final hyperbranched polymer under vacuum.

Visualization of Hyperbranched Polymer Synthesis

G cluster_setup Reaction Setup cluster_polymerization Controlled Polymerization cluster_isolation Isolation & Purification catalyst Pd(PPh3)4 in Toluene slow_add Slow Monomer Addition (Syringe Pump, 10-12h, 110 °C) catalyst->slow_add monomer_sol Monomer & Hexamethylditin in Toluene monomer_sol->slow_add react Stir at 110 °C (24h) slow_add->react precipitate Precipitate in Methanol react->precipitate purify Filter, Wash, & Purify (KF wash for Tin removal) precipitate->purify dry Dry under Vacuum purify->dry end Hyperbranched Polymer dry->end

Caption: Synthesis of Hyperbranched Polymers.

Data Presentation: Expected Properties of Pyridine-Based Polymers

The incorporation of the this compound moiety into a polymer backbone is expected to yield materials with a unique combination of properties. Below is a table summarizing the expected range of properties for polymers synthesized using the protocols described above, based on literature data for analogous pyridine-containing polymers.

PropertyLinear Poly(arylene-pyridine)sLinear Poly(alkynyl-pyridine)sHyperbranched Poly(pyridine)s
Molecular Weight (Mₙ, kDa) 10 - 505 - 305 - 25
Polydispersity Index (PDI) 1.5 - 3.01.8 - 3.52.0 - 5.0
Thermal Stability (TGA, 5% wt. loss) 350 - 450 °C300 - 400 °C380 - 480 °C
Glass Transition Temp. (T₉, DSC) 150 - 250 °C120 - 200 °C180 - 280 °C
UV-Vis Absorption (λₘₐₓ, nm) 350 - 450400 - 500300 - 400
Photoluminescence (λₑₘ, nm) 450 - 550 (Blue-Green)500 - 600 (Green-Orange)400 - 500 (Blue)
Solubility Soluble in common organic solvents (CHCl₃, THF, Toluene)Limited solubilityHigh solubility in various solvents
Charge Carrier Mobility (cm²/Vs) 10⁻⁵ - 10⁻³ (hole or electron)10⁻⁶ - 10⁻⁴Generally low, application dependent

Note: These are representative values and the actual properties will depend on the specific co-monomer used, the molecular weight, and the processing conditions.

Applications in Material Science

The unique structural and electronic properties of polymers derived from this compound open up a wide range of potential applications in material science.

  • Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine ring can lead to materials with low-lying LUMO levels, making them suitable as electron-transporting or emissive materials in OLEDs.[14][15] The ability to tune the emission color by selecting different co-monomers is a significant advantage.

  • Organic Field-Effect Transistors (OFETs): Pyridine-containing polymers have been investigated as semiconductors in OFETs.[16][17][18] The charge transport properties can be modulated by the polymer architecture and the choice of co-monomers.

  • High-Performance Thermoplastics: The rigidity of the pyridine ring and the potential for forming strong intermolecular interactions can lead to polymers with high thermal stability and good mechanical properties.[19] Hyperbranched variants could be used as rheology modifiers or processing aids for other polymers.

  • Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions or protons, making these materials candidates for chemical sensors. Changes in the optical or electrical properties upon binding can be used as the sensing signal.

  • Coatings and Membranes: The high solubility and good film-forming properties of hyperbranched polymers could be advantageous for developing specialty coatings with high thermal resistance or for the fabrication of gas separation membranes.

Conclusion

This compound is a highly promising, yet underexplored, building block for the synthesis of advanced functional materials. Its trifunctional nature, coupled with the differential reactivity of its halogen substituents, provides a powerful platform for the design and synthesis of a diverse range of polymeric architectures. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this versatile molecule in creating next-generation materials for a wide array of technological applications. The ability to control the polymer structure from linear to hyperbranched opens up exciting possibilities for fine-tuning material properties to meet specific performance requirements.

References

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  • Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry. 2020;8:697. [Link]
  • Development of n-channel organic field-effect transistors with pyridine-derivative electron injection layers.
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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-3,5-dibromo-4-methylpyridine (CAS No. 1000017-92-4). This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount to ensure the integrity and efficacy of the final products.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It addresses specific issues you may encounter during the purification of crude this compound, offering practical solutions grounded in established chemical principles.

I. Compound Profile and Safety Precautions

Chemical Profile:

PropertyValue
IUPAC Name 3,5-dibromo-2-chloro-4-methylpyridine
Synonyms 2-Chloro-3,5-dibromo-4-picoline
CAS Number 1000017-92-4
Molecular Formula C₆H₄Br₂ClN
Molecular Weight 285.36 g/mol
Appearance Off-white to yellow solid

Safety First:

Handling halogenated pyridines requires strict adherence to safety protocols. These compounds are generally considered hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

II. Troubleshooting and FAQs

This section addresses common challenges encountered during the purification of crude this compound.

A. Issues with Recrystallization

Q1: My crude this compound fails to crystallize, or "oils out," during recrystallization. What's causing this and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of forming solid crystals. This is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

Causality:

  • High Impurity Load: A significant amount of impurities can act as a solvent for your product, preventing crystallization.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent for the compound at lower temperatures.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal structure.

Troubleshooting Steps:

  • Initial Purity Assessment: Before attempting recrystallization, it's advisable to get a rough idea of the purity of your crude material using Thin Layer Chromatography (TLC). This will help you decide if recrystallization is the appropriate first step.

  • Solvent Selection:

    • If the compound is too soluble, try a less polar solvent or a solvent mixture. For halogenated pyridines, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethanol/water and hexane/ethyl acetate.

    • Perform small-scale solvent screening to find a solvent that dissolves the crude product when hot but in which the desired compound has low solubility when cold.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

  • Consider a Pre-Purification Step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Q2: After recrystallization, my this compound is still colored. How can I decolorize it?

A2: A persistent color, typically yellow or brown, indicates the presence of colored impurities. These are often polar, polymeric, or degradation byproducts from the synthesis.

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment:

    • After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of the crude material).

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

    • Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

    • Allow the hot, decolorized filtrate to cool and crystallize as described previously.

  • Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent system can further improve purity and color.

B. Challenges in Column Chromatography

Q3: I'm having trouble getting good separation of this compound from its impurities using column chromatography. What can I do to improve the separation?

A3: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or the chemical nature of the compound and its impurities.

Causality:

  • Incorrect Eluent Polarity: If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds will not move at all.

  • Co-eluting Impurities: Some impurities may have very similar polarities to the desired product, making separation challenging.

  • Column Overloading: Using too much crude material for the amount of silica gel will lead to broad bands and poor resolution.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC:

    • The key to a successful column is to first find an appropriate solvent system using TLC.

    • Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35.

    • A common starting point for halogenated pyridines is a mixture of hexanes and ethyl acetate.[3]

  • Proper Column Packing:

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally preferred.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and apply it to the top of the column in a narrow band.

    • For compounds that are not very soluble in the eluent, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Alternative Stationary Phases: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina (neutral, acidic, or basic), which can offer different selectivity.

C. Identifying and Characterizing Impurities

Q4: What are the likely impurities in my crude this compound, and how can I identify them?

A4: The impurities will largely depend on the synthetic route used. A common route to halogenated pyridines involves the halogenation of a pyridine precursor.

Potential Impurities:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation can lead to isomers with different substitution patterns on the pyridine ring.

  • Under- or Over-halogenated Species: For example, mono-brominated or tri-halogenated pyridines could be present.

  • Hydrolysis Products: If water is present during the synthesis or workup, hydrolysis of the chloro group to a hydroxyl group can occur.

Identification Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrum will provide the molecular weight of each component and its fragmentation pattern, which can be used to deduce its structure. For example, the mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the two bromine atoms and one chlorine atom.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the aromatic proton and the methyl group can confirm the structure of the desired product and help identify isomers.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for assessing purity and quantifying impurities, especially those that are not volatile enough for GC.[6]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass or a drying oven to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Sand

  • Crude this compound

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition using TLC.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to maintain a steady flow.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude 2-Chloro-3,5-dibromo- 4-methylpyridine TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity ColumnChromatography Column Chromatography TLC->ColumnChromatography Low Purity / Multiple Impurities PurityCheck Purity Check (GC-MS, NMR, HPLC) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization Further Purification Needed PureProduct Pure Product (>99%) PurityCheck->PureProduct Purity Confirmed RecrystallizationTroubleshooting Start Start Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut SlowCooling Cool Solution Slowly OilingOut->SlowCooling Yes Success Successful Crystallization OilingOut->Success No SeedCrystal Add Seed Crystal SlowCooling->SeedCrystal ChangeSolvent Change Solvent/Solvent Ratio SeedCrystal->ChangeSolvent PrePurify Pre-purify by Chromatography ChangeSolvent->PrePurify

Sources

Technical Support Center: Synthesis and Yield Optimization of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers and drug development professionals focused on the synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine. This halogenated pyridine derivative is a valuable building block in the development of novel therapeutic agents and agrochemicals.[1] This document outlines a robust synthetic pathway, offers detailed troubleshooting protocols to overcome common experimental hurdles, and answers frequently asked questions to optimize reaction yield and purity.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 4-methyl-2-pyridone (also known as 2-hydroxy-4-methylpyridine). This strategy leverages the activating effect of the pyridone oxygen for a regioselective bromination, followed by a standard deoxychlorination.

  • Step 1: Electrophilic Dibromination. The pyridine ring is first activated by the pyridone tautomer, which directs electrophilic substitution to the C3 and C5 positions. Reaction with a brominating agent like elemental bromine furnishes the key intermediate, 3,5-dibromo-4-methyl-2-pyridone.

  • Step 2: Deoxychlorination. The hydroxyl group of the pyridone intermediate is then replaced with a chlorine atom using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic substitution by chloride.[2][3][4]

G cluster_0 Step 1: Electrophilic Dibromination cluster_1 Step 2: Deoxychlorination A 4-Methyl-2-pyridone (Starting Material) B 3,5-Dibromo-4-methyl-2-pyridone (Intermediate) A->B  Br₂, Acetic Acid  Heat C This compound (Final Product) B->C  Phosphorus Oxychloride (POCl₃)  Reflux

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-methyl-2-pyridone (Intermediate)

Materials:

  • 4-Methyl-2-pyridone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Thiosulfate solution

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4-methyl-2-pyridone (1.0 eq) in glacial acetic acid.

  • Heat the mixture to 80 °C with stirring to ensure complete dissolution.

  • Slowly add bromine (2.2 eq) dropwise to the solution over 1-2 hours, maintaining the temperature at 80-90 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at 90 °C for an additional 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into a beaker of cold deionized water with stirring.

  • To quench any unreacted bromine, add saturated sodium thiosulfate solution until the orange/red color disappears.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove residual acetic acid.

  • Dry the solid product under vacuum at 50-60 °C to yield crude 3,5-dibromo-4-methyl-2-pyridone. The product can be used in the next step without further purification or recrystallized from ethanol if necessary.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 3,5-Dibromo-4-methyl-2-pyridone

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • CRITICAL SAFETY NOTE: This reaction must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3,5-dibromo-4-methyl-2-pyridone (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq). POCl₃ often serves as both the reagent and the solvent.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Work-up: Very slowly and carefully, pour the cooled reaction mixture onto crushed ice in a separate large beaker with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

  • Once the quench is complete, neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.[6]

Troubleshooting Guide and Yield Optimization

Low yield and impurities are common challenges. This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Identification Method Recommended Solution(s)
Step 1: Incomplete Bromination 1. Insufficient brominating agent. 2. Reaction time too short or temperature too low.TLC or ¹H NMR of crude product shows signals corresponding to starting material and/or mono-brominated species.1. Ensure accurate stoichiometry (use a slight excess, ~2.2 eq, of Br₂). 2. Increase reaction time and monitor by TLC until starting material is consumed. Ensure the internal temperature reaches the target.
Step 1: Formation of Tar/Dark Color Reaction temperature was too high, leading to decomposition or side reactions.Visual observation; difficult-to-purify crude product.Maintain strict temperature control during bromine addition. Do not exceed 100 °C.
Step 2: Low Yield of Chlorinated Product 1. Incomplete reaction. 2. Hydrolysis of product during work-up. 3. Insufficient chlorinating agent.TLC or GC-MS shows a significant amount of the 3,5-dibromo-4-methyl-2-pyridone intermediate remaining.[5]1. Increase reflux time. 2. Ensure the aqueous layer is thoroughly extracted during work-up. 3. Use a larger excess of POCl₃, which also helps drive the reaction to completion.
Step 2: Product Decomposition during Work-up The quenching of POCl₃ was too rapid, causing a temperature spike that degraded the product.Low recovery of a dark, oily crude product after extraction.Add the reaction mixture to ice very slowly with efficient stirring to dissipate heat effectively.
Final Product: Presence of Phenolic Impurity Incomplete conversion of the pyridone intermediate. The intermediate (3,5-dibromo-4-methyl-2-pyridone) may co-elute or co-crystallize with the product.GC-MS will show a peak with a mass corresponding to the intermediate. ¹H NMR may show a broad -OH or -NH peak.Re-subject the purified material to the chlorination conditions (Protocol 2) or re-purify carefully using column chromatography with an optimized eluent system.

Frequently Asked Questions (FAQs)

Q1: Why is 4-methyl-2-pyridone the recommended starting material instead of 4-methylpyridine? A1: Standard 4-methylpyridine is deactivated towards electrophilic aromatic substitution. The 2-pyridone tautomer, however, possesses an electron-donating hydroxyl group that strongly activates the ring, enabling a more facile and regioselective bromination at the C3 and C5 positions.

Q2: What are the most critical safety precautions for this synthesis? A2: Both bromine and phosphorus oxychloride are highly corrosive and toxic.

  • Bromine (Br₂): Is a volatile liquid that can cause severe chemical burns. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a bromine quench solution (e.g., sodium thiosulfate) readily available.

  • Phosphorus Oxychloride (POCl₃): Reacts violently with water to produce HCl gas. It is a severe respiratory and skin irritant. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen). The quenching process must be done slowly and in a controlled manner.

Q3: How can I definitively confirm the structure and purity of the final product? A3: A combination of analytical techniques is recommended for unambiguous characterization.[7]

  • GC-MS: To confirm the molecular weight (m/z = 285.36 g/mol , with a characteristic isotopic pattern for two bromine atoms and one chlorine atom) and assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR should show a single peak for the methyl group and a single peak for the C6 proton, confirming the 3,5-disubstitution pattern.

  • HPLC: To determine the precise purity of the final compound, typically expressed as a percentage area.

Q4: My final product is an off-white or yellowish solid. How can I improve the color? A4: A yellowish tint often indicates the presence of minor impurities. For highest purity, perform one of the following:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.[6]

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.

  • Column Chromatography: If recrystallization is ineffective, purification over silica gel is the most robust method for removing persistent impurities.[6]

G cluster_troubleshoot Troubleshooting Actions cluster_purify Purification Actions start Analyze Crude Product (TLC, GC-MS, NMR) check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity High? check_yield->check_purity Yes incomplete_rxn Problem: Incomplete Reaction (See Table: Rows 1 & 3) check_yield->incomplete_rxn No side_products Problem: Side Products (See Table: Rows 2 & 4) check_purity->side_products No end_ok Process Optimized Product Meets Specs check_purity->end_ok Yes end_fail Re-evaluate & Repeat incomplete_rxn->end_fail purify Action: Purify Product (Recrystallization / Chromatography) side_products->purify purify->end_fail

Caption: A logic diagram for troubleshooting synthesis outcomes.

References

  • BenchChem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • BenchChem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • BenchChem. Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • BenchChem. Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • Chem-Impex. This compound.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Organic Syntheses Procedure. Organic Syntheses Procedure.
  • Chongqing Chemdad Co., Ltd. This compound.
  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

Technical Support Center: Synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine. This valuable halogenated pyridine derivative is a critical building block in the development of pharmaceuticals and agrochemicals.[1] The purity of this intermediate is paramount, as even trace impurities can negatively impact downstream reactions, affecting yield, safety, and the efficacy of the final active ingredient.[1]

This guide offers an in-depth analysis of the common synthetic routes, the mechanistic origin of key impurities, and field-proven troubleshooting strategies to optimize your synthesis for purity and yield.

Synthetic Pathways and Impurity Formation

Two primary synthetic routes are commonly employed for the synthesis of halogenated pyridines, and by extension, are the most probable pathways for the industrial and laboratory-scale production of this compound. Each route presents a unique impurity profile that must be understood and controlled.

Route 1: From 2-Hydroxy-4-methylpyridine

This pathway involves the sequential bromination and chlorination of the 2-hydroxy-4-methylpyridine starting material. The hydroxyl group is first replaced by a chloro group, followed by electrophilic bromination at the 3 and 5 positions of the pyridine ring.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

A [label="2-Hydroxy-4-methylpyridine"]; B [label="2-Chloro-4-methylpyridine"]; C [label="this compound", fillcolor="#34A853"];

A -> B [label="Chlorination (e.g., POCl3)"]; B -> C [label="Bromination (e.g., Br2, NBS)"]; }

Figure 1: Synthetic pathway from 2-Hydroxy-4-methylpyridine.

Route 2: From 2-Amino-4-methylpyridine

This route typically proceeds via a Sandmeyer-type reaction. The amino group of 2-amino-4-methylpyridine is first diazotized, followed by a copper-catalyzed reaction to introduce the chloro group at the 2-position. Subsequent bromination at the 3 and 5 positions yields the final product.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

A [label="2-Amino-4-methylpyridine"]; B [label="[Diazonium Salt Intermediate]"]; C [label="2-Chloro-4-methylpyridine"]; D [label="this compound", fillcolor="#34A853"];

A -> B [label="Diazotization (NaNO2, H+)"]; B -> C [label="Sandmeyer Reaction (CuCl)"]; C -> D [label="Bromination (e.g., Br2, NBS)"]; }

Figure 2: Synthetic pathway from 2-Amino-4-methylpyridine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations for their formation and actionable troubleshooting steps.

Impurity-Related Questions

Q1: My final product is contaminated with a significant amount of a hydroxyl-containing impurity. What is it and how can I prevent its formation?

A1: The most likely culprit is 2-Hydroxy-3,5-dibromo-4-methylpyridine .

  • Causality:

    • Incomplete Chlorination (Route 1): If you are following the synthetic path from 2-hydroxy-4-methylpyridine, this impurity arises from the incomplete conversion of the hydroxyl group to a chloro group. The subsequent bromination steps will still proceed on the unreacted starting material.

    • Hydrolysis: The 2-chloro group on the pyridine ring can be susceptible to hydrolysis back to a hydroxyl group, especially in the presence of water at elevated temperatures or under non-neutral pH conditions during workup.

  • Troubleshooting & Mitigation:

    • Ensure Complete Chlorination: When using reagents like phosphorus oxychloride (POCl₃), ensure a sufficient excess of the chlorinating agent and adequate reaction time and temperature to drive the conversion to completion.

    • Anhydrous Conditions: Maintain anhydrous conditions throughout the reaction and workup to the extent possible to minimize hydrolysis.

    • Neutral Workup: During the workup, maintain a neutral pH to avoid acid or base-catalyzed hydrolysis of the 2-chloro group.

    • Temperature Control: Avoid unnecessarily high temperatures during the reaction and workup to reduce the rate of hydrolysis.

Q2: I am observing one or more mono-brominated impurities in my product. What are these and how can I increase the yield of the desired di-bromo product?

A2: You are likely seeing a mixture of 2-Chloro-3-bromo-4-methylpyridine and 2-Chloro-5-bromo-4-methylpyridine .

  • Causality:

    • Insufficient Brominating Agent: The most common cause is an insufficient stoichiometric amount of the brominating agent (e.g., Br₂, N-Bromosuccinimide).

    • Suboptimal Reaction Conditions: Low reaction temperatures or insufficient reaction times can lead to incomplete bromination.

  • Troubleshooting & Mitigation:

    • Stoichiometry: Carefully control the stoichiometry of your brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Continue the reaction until the mono-brominated intermediates are no longer observed.

    • Temperature and Time: Ensure the reaction is conducted at an appropriate temperature and for a sufficient duration to allow for di-bromination to occur.

Q3: My GC-MS analysis shows an impurity with a higher molecular weight than my product, with an isotopic pattern suggesting three bromine atoms. What is this and how do I avoid it?

A3: This impurity is likely an over-brominated species , such as a tribromo-2-chloro-4-methylpyridine.

  • Causality:

    • Excess Brominating Agent: Using a significant excess of the brominating agent can lead to the substitution of other available positions on the pyridine ring.

    • High Reaction Temperature: Elevated temperatures can increase the reactivity of the system and promote over-halogenation.[3]

  • Troubleshooting & Mitigation:

    • Precise Stoichiometry: Avoid using a large excess of the brominating agent.

    • Temperature Control: Maintain the recommended reaction temperature. The bromination of pyridines can be exothermic, so controlled addition of the brominating agent and effective cooling may be necessary.

Q4: I started with 2-amino-4-methylpyridine and I see an impurity that corresponds to the starting material. What went wrong?

A4: This indicates an incomplete Sandmeyer reaction .

  • Causality:

    • Incomplete Diazotization: The formation of the diazonium salt from the amine is a critical step. Insufficient sodium nitrite or improper temperature control (diazotization is typically performed at low temperatures, 0-5 °C) can lead to unreacted 2-amino-4-methylpyridine.[3]

    • Decomposition of the Diazonium Salt: Diazonium salts can be unstable. If the subsequent displacement with the chloro group is not performed promptly, the diazonium salt can decompose.[3]

  • Troubleshooting & Mitigation:

    • Temperature Control during Diazotization: Strictly maintain the low temperature required for the diazotization step.

    • Prompt Subsequent Reaction: Use the freshly prepared diazonium salt immediately in the subsequent chlorination step.

    • Stoichiometry of Nitrite: Ensure the correct stoichiometry of sodium nitrite is used.

Process & Purification Questions

Q5: My reaction mixture is a dark, intractable tar. What could be the cause?

A5: Tar formation can be due to several factors, particularly in the Sandmeyer reaction.

  • Causality:

    • Decomposition of Diazonium Salt: Uncontrolled temperature increases during diazotization can lead to explosive decomposition and the formation of polymeric byproducts.

    • Side Reactions: The highly reactive nature of the intermediates can lead to various side reactions, especially if the reaction conditions are not well-controlled.

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: This is the most critical parameter. Ensure efficient cooling and slow, controlled addition of reagents.

    • Purity of Starting Materials: Use pure starting materials to avoid side reactions initiated by impurities.

Q6: What are the recommended methods for purifying the crude this compound?

A6: The choice of purification method will depend on the nature and quantity of the impurities present. A multi-step approach is often most effective.

  • Aqueous Workup: An initial wash with water and a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts and some water-soluble impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol) can be a highly effective method for removing small amounts of impurities.[4]

  • Column Chromatography: For complex mixtures of impurities, flash column chromatography on silica gel is a powerful purification technique. A typical eluent system would be a gradient of ethyl acetate in hexanes.[4]

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for separating and identifying volatile impurities such as starting materials, incompletely halogenated species, and over-halogenated byproducts. The mass spectrometer provides molecular weight information, which is crucial for impurity identification.[2]
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating a wide range of impurities with varying polarities. Coupled with a UV detector, it is excellent for quantifying the purity of the final product. LC-MS can provide further structural information on unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying the structure of unknown impurities, particularly isomeric byproducts, which have the same molecular weight.

Experimental Protocols

The following are generalized protocols based on standard procedures for the synthesis of halogenated pyridines. Note: These protocols should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis from 2-Hydroxy-4-methylpyridine
  • Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to 2-hydroxy-4-methylpyridine. Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide, keeping the temperature low. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Bromination: Dry the organic extracts and remove the solvent under reduced pressure. Dissolve the crude 2-chloro-4-methylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Add the brominating agent (e.g., Br₂ or NBS, 2.1 equivalents) portion-wise, maintaining the reaction temperature as recommended for the chosen reagent.

  • Final Workup and Purification: After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution). Neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.

Protocol 2: Synthesis from 2-Amino-4-methylpyridine (Sandmeyer-type Reaction)
  • Diazotization: Dissolve 2-amino-4-methylpyridine in a suitable acid (e.g., hydrobromic acid for subsequent bromination or hydrochloric acid for chlorination). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water, ensuring the temperature does not rise above 5 °C.

  • Halogenation: In a separate flask, prepare a solution of the appropriate copper(I) halide (e.g., CuCl) in the corresponding acid. Cool this solution and slowly add the freshly prepared diazonium salt solution.

  • Workup: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction and expulsion of nitrogen gas. Cool the mixture, neutralize with a base, and extract the product with an organic solvent.

  • Subsequent Bromination and Purification: The resulting 2-chloro-4-methylpyridine can then be brominated and purified as described in Protocol 1.

Logical Troubleshooting Workflow

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Crude Product Analysis (GC-MS, HPLC, NMR)", fillcolor="#4285F4"]; Impurity_Detected [label="Impurity Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_MW [label="Higher MW Impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_MW [label="Lower MW Impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SM_Present [label="Starting Material Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxyl_Present [label="Hydroxyl Group Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Over_Halogenation [label="Over-Halogenation\n- Reduce brominating agent\n- Control temperature", shape=box]; Mono_Bromo [label="Incomplete Bromination\n- Increase brominating agent\n- Increase reaction time/temp", shape=box]; Incomplete_Chlorination [label="Incomplete Chlorination\n- Increase chlorinating agent/time", shape=box]; Incomplete_Diazotization [label="Incomplete Diazotization\n- Check NaNO2 stoichiometry\n- Maintain low temperature", shape=box]; Hydrolysis [label="Hydrolysis Product\n- Anhydrous conditions\n- Neutral workup", shape=box];

Purify [label="Purify Product (Recrystallization/Chromatography)", fillcolor="#34A853"]; End [label="Pure Product", fillcolor="#34A853"];

Start -> Impurity_Detected; Impurity_Detected -> Purify [label="No"]; Impurity_Detected -> High_MW [label="Yes"]; High_MW -> Over_Halogenation [label="Yes"]; High_MW -> Low_MW [label="No"]; Low_MW -> Mono_Bromo [label="Yes (Mono-bromo)"]; Low_MW -> SM_Present [label="No"]; SM_Present -> Incomplete_Chlorination [label="Yes (2-Hydroxy SM)"]; SM_Present -> Incomplete_Diazotization [label="Yes (2-Amino SM)"]; SM_Present -> Hydroxyl_Present [label="No"]; Hydroxyl_Present -> Hydrolysis [label="Yes"]; Hydroxyl_Present -> Purify [label="No"];

Over_Halogenation -> Purify; Mono_Bromo -> Purify; Incomplete_Chlorination -> Purify; Incomplete_Diazotization -> Purify; Hydrolysis -> Purify; Purify -> End; }

Figure 3: A logical workflow for troubleshooting common impurities.

References

  • Grozinger, K. G., et al. (1995). A new and efficient synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002). U.S.
  • Preparation of substituted 2-chloropyridines. (1994). U.S.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). WO 2014/198278 A1.
  • Quality and Purity of 3,5-Dibromo-2-chloro-4-methylpyridine from Chinese Manufacturers. (n.d.). Retrieved from a generic chemical supplier website.
  • Preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). U.S.
  • Zhang, Y., et al. (2022). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal, 17(14), e202200336.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). WO 2000/043365 A1.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
  • Method of side-chain chlorination of 2-chloro-methylpyridine. (1993).
  • LibreTexts. (2021). 9.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.

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Technical Support Center: Purification of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine. Impurities, even in trace amounts, can lead to side reactions, reduced yields, and potentially compromise the safety and efficacy of the final product.[1] This resource provides in-depth troubleshooting advice and detailed protocols for the effective removal of common byproducts, ensuring the high purity of your target compound, which is crucial for downstream applications in pharmaceutical and agrochemical synthesis.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of brominated isomers. How can I improve the regioselectivity of the bromination reaction?

A1: The formation of isomeric byproducts, such as 3-bromo-4-methylpyridine or di-brominated species, is a common challenge in the direct electrophilic bromination of 4-methylpyridine.[2] To enhance regioselectivity, consider the following:

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) often provides better regioselectivity compared to liquid bromine (Br₂).

  • Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature can often favor the formation of the desired isomer.

  • Solvent: The choice of solvent can influence the reaction's selectivity. Consider using a non-polar solvent to modulate the reactivity of the brominating agent.

Q2: After the reaction, my TLC plate shows multiple spots. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate following the synthesis of this compound can indicate a range of impurities. Besides the desired product, you are likely observing:

  • Unreacted Starting Material: Such as 2-chloro-4-methylpyridine.

  • Mono-brominated Intermediates: For instance, 2-chloro-3-bromo-4-methylpyridine or 2-chloro-5-bromo-4-methylpyridine.

  • Over-brominated Byproducts: Such as 2-chloro-3,5,6-tribromo-4-methylpyridine.

  • Isomeric Byproducts: Other isomers of di-brominated 2-chloro-4-methylpyridine.[3]

  • Tarry by-products: Which can result from high reaction temperatures.[4]

A multi-technique approach including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy is recommended for a comprehensive purity assessment.[2]

Q3: My compound appears to be degrading on the silica gel column during chromatography. What is causing this and how can I prevent it?

A3: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[5] To mitigate this, you have a few options:

  • Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry in your chosen eluent system containing a small amount of a base like triethylamine (typically 0.1-1%).[3][5] This will neutralize the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is less likely to cause degradation of basic compounds.[5]

  • Minimize Residence Time: Use a slightly more polar solvent system to expedite the elution of your compound from the column, thereby reducing its contact time with the stationary phase. However, be mindful not to compromise the separation of impurities.[3]

Q4: I'm observing significant peak tailing during column chromatography. How can I resolve this?

A4: Peak tailing is a frequent issue when purifying basic compounds like pyridines on silica gel.[5] This is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[5] To minimize tailing, you can add a small percentage (0.1-1%) of a competing base, such as triethylamine, to your eluent system.[5] This will help to block the active sites on the silica gel, leading to more symmetrical peaks.

Purification Protocols

Protocol 1: Column Chromatography for Isomer and Byproduct Separation

Column chromatography is a highly effective method for separating this compound from isomeric and other byproducts.[6][7]

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[5]

    • The ideal solvent system should provide good separation between your target compound and impurities, with the target compound having an Rf value between 0.2 and 0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (the least polar solvent mixture determined from your TLC analysis).

    • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with your predetermined mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions in separate test tubes and monitor the separation by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Chromatography

graph TD { A[Problem: Poor Separation] --> B{Optimize Solvent System}; A --> C[Use a Longer Column]; A --> D[Check for Column Overloading]; B --> E[Try a Less Polar System (e.g., Dichloromethane/Hexanes)]; B --> F[Use a Shallow Gradient]; D --> G["Rule of Thumb: Crude material should be 1-5% of silica gel weight"]; }

Caption: Troubleshooting guide for column chromatography.
Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent technique for the final purification of solid this compound, especially if the product is already relatively pure.[3][8][9]

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Common solvents for halogenated pyridines include ethanol, isopropanol, or a mixture like ethanol/water.[11][12]

    • Perform small-scale solubility tests to find the optimal solvent or solvent pair.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[10][13]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them.[9][13]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9][10]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper before transferring them to a drying oven.

Recrystallization Workflow

graph LR { A[Crude Solid] -- "Add minimal hot solvent" --> B(Dissolution); B -- "Insoluble impurities present?" --> C{Hot Filtration}; B -- "No insoluble impurities" --> D(Slow Cooling); C --> D; D -- "Room Temperature" --> E(Ice Bath); E --> F(Vacuum Filtration); F -- "Wash with cold solvent" --> G(Drying); G --> H[Pure Crystals]; }

Caption: Generalized workflow for purification by recrystallization.

Data Summary

Table 1: Common Purification Techniques and Their Applications

Purification TechniquePrimary UseKey AdvantagesCommon Issues
Column Chromatography Separation of isomers and byproducts with different polarities.High resolving power for complex mixtures.Product degradation on acidic stationary phases, peak tailing.[5]
Recrystallization Final purification of solid products that are already relatively pure.Can yield very pure crystalline material.Product loss in the mother liquor.
Aqueous Wash/Extraction Removal of water-soluble impurities (e.g., salts, acids, bases).Simple and effective for removing inorganic byproducts.Potential for product loss if the pyridine is protonated and becomes water-soluble.
Distillation Purification of liquid products with different boiling points.Effective for large-scale purification of liquids.Not suitable for thermally unstable compounds or for separating isomers with close boiling points.

References

  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chrom
  • CN101337924A - Method for chlorination of side chain of picolines - Google P
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google P
  • Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - European Public
  • US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google P
  • Enhanced Formation of Chlorinated PICs by the Addition of Bromine - ResearchG
  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
  • US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google P
  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
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  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.
  • Quality and Purity of 3,5-Dibromo-2-chloro-4-methylpyridine
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  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PubMed Central.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • This compound manufacturers and suppliers in india.
  • 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem.
  • Investigation into the Formation of Impurities during the Optimization of Brig

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Technical Support Center: Recrystallization of 2-Chloro-3,5-dibromo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-3,5-dibromo-4-methylpyridine and its derivatives. These halogenated pyridines are critical intermediates in pharmaceutical synthesis.[1] Achieving high purity is paramount for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful and cost-effective technique for this purpose.[2]

This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you overcome common challenges encountered during the recrystallization of this specific class of compounds.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems researchers face during the recrystallization of this compound derivatives.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[3] This typically happens when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[4][5] An oil is undesirable because it often traps impurities.[3]

Causality & Solution:

  • High Solute Concentration: The solution is likely too concentrated, causing the compound to come out of solution above its melting point.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10%) of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[5]

  • Inappropriate Cooling Rate: Cooling the solution too quickly can shock the system, favoring the formation of a supercooled liquid (oil) over an ordered crystal lattice.

    • Solution: Decrease the cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Very slow, controlled cooling is key.[4][6]

  • Solvent Mismatch: The boiling point of your chosen solvent may be too high relative to the melting point of your compound. For example, 2,5-Dibromo-4-methylpyridine has a reported melting point of 37-42°C.[1] Using a high-boiling point solvent increases the risk of oiling out.

    • Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system where the compound is less soluble.

Q2: I have a very poor crystal yield, or no crystals are forming at all. What went wrong?

A2: This is one of the most common issues and can stem from several factors, most often related to solvent volume or insufficient supersaturation.[5]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause.[4] If too much solvent is used, the solution may not become saturated upon cooling, and the compound will simply remain dissolved.

    • Solution: If you still have the mother liquor, you can test for remaining product by dipping a glass rod in it and letting the solvent evaporate to see if a solid film forms.[5] To recover your product, boil off a portion of the solvent to increase the concentration and attempt the cooling process again.[4]

  • Solution Not Saturated: You may not have created a saturated solution at the solvent's boiling point.

    • Solution: Ensure you are using the minimum amount of boiling solvent necessary to fully dissolve the solid. Add the hot solvent in small portions until the solid just dissolves.[7]

  • Inhibition of Nucleation: Sometimes, even a supersaturated solution resists crystallization.[3] This can be due to the presence of soluble impurities.

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

    • Solution 2: Seeding. Add a single, pure crystal of the desired compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[3]

    • Solution 3: Deep Cooling. If other methods fail, cooling the mixture in a salt-ice bath (approx. -10 °C) or a dry ice/acetone bath may induce crystallization, but be aware this can sometimes cause the product to crash out, trapping impurities.[3]

Q3: My final crystals are colored, even though the pure compound should be white or off-white. How do I remove colored impurities?

A3: Colored impurities are often large, polar, conjugated organic molecules that are present in small quantities. They can be effectively removed using activated charcoal.

Causality & Solution:

  • Adsorption of Impurities: Activated charcoal has a very high surface area with pores that can adsorb large, colored impurity molecules from the solution, while your smaller product molecule remains dissolved.

    • Protocol: After dissolving your crude compound in the hot solvent, cool the solution slightly below its boiling point and add a very small amount of activated charcoal (the tip of a spatula is often enough). Swirl the mixture for a few minutes.[7]

    • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] If you let the solution cool with the charcoal, your product will crystallize on its surface, leading to significant product loss.

Q4: My product "crashed out" of solution immediately upon cooling. Why is this a problem and how can I prevent it?

A4: Rapid crystallization, or "crashing out," is undesirable because impurities present in the solution get trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[5] The goal is slow, methodical crystal growth.

Causality & Solution:

  • Excessive Supersaturation: The solution was likely too concentrated, or the temperature was dropped too suddenly.

    • Solution: Re-heat the flask to re-dissolve the solid. Add a small additional volume (5-10%) of the hot solvent to slightly reduce the saturation level. Then, ensure a slow cooling process.[5] Insulating the flask (e.g., placing it in a beaker, covering it with a watch glass) will slow heat loss and promote the formation of larger, purer crystals.[5]

Section 2: Standard Operating Protocol (SOP)

This protocol provides a generalized procedure for the recrystallization of a this compound derivative.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent using the criteria in Table 1. Perform small-scale solubility tests if necessary. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar. On a hot plate, bring a separate beaker of your chosen solvent to a boil. Add the boiling solvent to the Erlenmeyer flask in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent required.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pre-heating the funnel and flask prevents premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Section 3: Data & Visualization Center

Data Presentation

Table 1: Solvent Selection Guide for Halogenated Pyridine Derivatives

Solvent SystemBoiling Point (°C)Characteristics & Use CasesCautions
Ethanol/Methanol 78 / 65Good general-purpose polar solvents. Often dissolve halogenated pyridines well when hot.May have significant solubility even when cold, potentially reducing yield.
Ethyl Acetate / Hexanes 77 / 69A common and effective mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization.[8]The ratio must be carefully optimized to avoid oiling out.
Toluene 111Pyridine-based compounds can sometimes crystallize well from toluene.[8]High boiling point increases the risk of "oiling out" if the compound's melting point is low.
Water 100Generally, these compounds have low solubility in water, which can be advantageous for purification.[9] Crystallization from water can yield very pure products.[8]Difficult to remove residual water from the final product. May require an aqueous workup to recover the compound if crystallization fails.[4]
Dichloromethane (DCM) 40High solubility for many pyridine derivatives, but its low boiling point makes it a poor choice for traditional recrystallization.[9]More suitable as a solvent for chromatography or extraction.
Visualizations

G cluster_workflow General Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities exist) A->B Impurities? Yes C 3. Slow Cooling (Room Temp -> Ice Bath) A->C Impurities? No B->C D 4. Vacuum Filtration (Isolate Crystals) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Crystals E->F G Pure Crystalline Product F->G

Caption: A typical experimental workflow for purifying a solid compound via recrystallization.

G Start Start Cooling Problem Problem Occurs Start->Problem OilingOut Compound 'Oils Out'? Problem->OilingOut Check Visuals NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Oiling Reheat, Add More Solvent, Cool Slower OilingOut->Sol_Oiling Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol_NoCrystals Scratch Flask or Add Seed Crystal NoCrystals->Sol_NoCrystals Yes Sol_LowYield Reduce Solvent Volume (Evaporate), Recool LowYield->Sol_LowYield Yes Success Pure Crystals Form LowYield->Success No Sol_Oiling->Success Sol_NoCrystals->Success Sol_LowYield->Success

Caption: A decision tree for troubleshooting common issues during the cooling and crystallization phase.

Section 4: Frequently Asked Questions (FAQs)

Q: How does the presence of multiple halogens (Cl, Br) on the pyridine ring affect solvent choice? A: The chloro and dibromo substituents increase the molecular weight and alter the polarity of the pyridine ring. Generally, these compounds are solids with good solubility in moderately polar to nonpolar organic solvents.[9] The basicity of the pyridine nitrogen is also reduced, which can decrease tailing on silica gel chromatography but is less of a direct factor in recrystallization solvent choice, other than influencing overall polarity.[10]

Q: When is it better to use a mixed-solvent system versus a single solvent? A: A mixed-solvent system is ideal when no single solvent has the perfect solubility profile (high solubility when hot, low solubility when cold). You use a pair of miscible solvents: one in which your compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[8] You dissolve the compound in a minimum of the hot "soluble solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy (the saturation point), then re-heat to clarify and cool slowly. This technique offers fine-tuned control over the saturation point.

Q: Can I reuse the mother liquor to recover more product? A: Yes. The mother liquor contains all the soluble impurities, but also some of your dissolved product.[5] You can often recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the amount of product.

Q: What is the difference between crystallization and precipitation? A: Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered crystal lattice, excluding impurities. Precipitation (or "crashing out") is a rapid, non-selective process where the solid comes out of solution so quickly that impurities are trapped within the solid.[5] For purification, the goal is always to achieve crystallization, not precipitation.

References

  • Recrystallization. (n.d.). University of California, Davis. Available online
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available online
  • Troubleshooting common issues in pyridine synthesis. (2025). BenchChem. Available online
  • Exploring the Synthesis and Properties of 2,5-Dibromo-4-methylpyridine. (2025). BenchChem. Available online
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Available online
  • This compound | 1000017-92-4. (n.d.). BenchChem. Available online
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  • Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. (2025). BenchChem. Available online
  • Nummy, L. J., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available online
  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012).
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. Available online
  • 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0. (n.d.). ChemicalBook. Available online
  • 2-Amino 4-Methyl Pyridine (695-34-1). (n.d.).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). MIT OpenCourseWare. Available online
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010).
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Preparation of 2-chloro-5-methylpyridine. (1986).
  • This compound | 1000017-92-4. (n.d.). ChemicalBook. Available online
  • Synthesis method of 2,5-dibromopyridine. (2015).
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • Recrystallization. (2023). Chemistry LibreTexts. Available online
  • 2-Chloro-3,4-dimethylpyridine. (n.d.). PubChem. Available online
  • 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6). (n.d.).
  • Process for making 2-chloro-5-methylpyridine. (2017).
  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).
  • 2-Bromo-4-chloro-3-methylpyridine. (n.d.). BLD Pharm. Available online

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Preventing decomposition of 2-Chloro-3,5-dibromo-4-methylpyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 2-Chloro-3,5-dibromo-4-methylpyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Stability of this compound

This compound is a versatile, halogenated pyridine derivative used in the synthesis of complex organic molecules.[1] However, its utility can be compromised by its susceptibility to decomposition under certain conditions. The presence of multiple halogen substituents with varying reactivity (Cl vs. Br) and an electron-rich methyl group on the pyridine ring creates a nuanced reactivity profile that requires careful consideration during reaction setup and execution. The primary modes of decomposition are dehalogenation and other side reactions, which can significantly lower the yield of the desired product.[2] This guide will address the common challenges and provide solutions to ensure the stability of this valuable reagent.

Troubleshooting Guide: Preventing Decomposition in Reactions

This section is designed to help you troubleshoot and resolve specific issues you may encounter when working with this compound.

Issue 1: Significant Dehalogenation Observed During a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Question: I am observing a significant amount of dehalogenated byproducts in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I prevent this?

Answer:

Dehalogenation is a common side reaction in cross-coupling reactions involving halogenated pyridines, where a halogen atom is replaced by a hydrogen atom.[2] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2][3] In your molecule, the bromine atoms are more susceptible to both the desired cross-coupling and the undesired dehalogenation than the chlorine atom.

The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[2] This can be generated from bases, solvents, or trace amounts of water.[2]

Here are the key factors to consider and optimize:

  • Choice of Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species, leading to dehalogenation.

    • Solution: Switch to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These are less likely to generate hydride species.

  • Ligand Selection: The ligand plays a crucial role in the stability of the palladium catalyst and the relative rates of the desired catalytic steps.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or dppf.[4] These ligands accelerate the reductive elimination step, which forms the desired C-C bond, outcompeting the dehalogenation pathway.[4]

  • Solvent Choice: Protic solvents or aprotic solvents with trace water can serve as a proton source for hydrodehalogenation.[4] Some aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than others.[5]

    • Solution: Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[4] Ensure the solvent is thoroughly degassed to remove oxygen. Consider screening toluene as an alternative to dioxane if dehalogenation persists.[5]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[4]

    • Solution: Lower the reaction temperature and monitor the reaction progress closely. The optimal temperature should be determined empirically, aiming for the lowest temperature at which the reaction proceeds at a reasonable rate.[4] Once the starting material is consumed, work up the reaction promptly.[4]

Data Presentation: Impact of Base and Ligand on Dehalogenation

The following table illustrates the general trends of base and ligand selection on the outcome of a generic Suzuki-Miyaura coupling with a bromopyridine substrate.

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate to Low5-1575-85
XPhosK₃PO₄Low<5>90

Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.[4]

Issue 2: Decomposition of the Starting Material Upon Storage

Question: My stock of this compound appears to have degraded over time, showing discoloration and impurities by NMR/LC-MS. How should I properly store this reagent?

Answer:

Halogenated aromatic compounds can be sensitive to light, heat, and atmospheric oxygen and moisture over extended periods.[6][7][8]

  • Light Sensitivity: Aromatic compounds can undergo photodegradation when exposed to UV light.[7]

    • Solution: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to elevated temperatures can cause degradation.[8]

    • Solution: Store the compound in a cool, dark place. For long-term storage, refrigeration is recommended.

  • Atmospheric Conditions: Exposure to air and moisture can lead to slow hydrolysis or other degradation pathways.

    • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Using a desiccator can provide additional protection from moisture.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Dehalogenation

This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid, focusing on the more reactive bromine positions.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Oven-dried Schlenk tube or similar reaction vessel

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄ to the Schlenk tube.[4]

  • Substrate Addition: Add this compound (1.0 eq) and the arylboronic acid (1.2 eq) to the tube.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[4]

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2][4]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Troubleshooting Workflow for Decomposition

start Decomposition or Low Yield Observed check_sm Check Purity of Starting Material start->check_sm check_conditions Review Reaction Conditions start->check_conditions base Base Selection check_conditions->base ligand Ligand Choice check_conditions->ligand solvent Solvent & Atmosphere check_conditions->solvent temp_time Temperature & Time check_conditions->temp_time sol_base Use Milder Base (K₃PO₄, Cs₂CO₃) base->sol_base sol_ligand Use Bulky Ligand (XPhos, SPhos) ligand->sol_ligand sol_solvent Use Anhydrous, Degassed Solvent solvent->sol_solvent sol_temp Lower Temperature, Monitor Closely temp_time->sol_temp

Caption: A decision tree for troubleshooting decomposition.

Key Factors Influencing Stability

center Stability of This compound base Base Strength center->base ligand Ligand Properties center->ligand solvent Solvent Purity center->solvent temp Reaction Temperature center->temp atmosphere Atmosphere (O₂/H₂O) center->atmosphere

Caption: Factors impacting the stability of the reagent.

Frequently Asked Questions (FAQs)

Q1: Which halogen is most likely to react first in a cross-coupling reaction?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[3] Therefore, the bromine atoms at the 3- and 5-positions are significantly more reactive than the chlorine atom at the 2-position. You can expect selective reaction at the bromine positions under carefully controlled conditions.

Q2: Can I use this compound in a nucleophilic aromatic substitution (SNAr) reaction?

A2: Yes, the electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.[3] In SNAr reactions, the reactivity of the leaving group is often F > Cl > Br > I.[3] This is because the more electronegative halogen can better stabilize the negative charge in the Meisenheimer complex intermediate.[3] Thus, the 2-chloro substituent is the most likely position for SNAr to occur.

Q3: Are there any known incompatible reagents?

A3: Besides the conditions that promote dehalogenation (strong bases, certain solvents), be cautious with strong reducing agents, which can lead to non-selective dehalogenation. Also, organometallic reagents like Grignards or organolithiums can potentially undergo halogen-metal exchange, especially with the more reactive bromine atoms.

Q4: My reaction is sluggish even with optimized conditions. What can I do?

A4: If the reaction is slow, leading to more side products, it could be due to slow oxidative addition or transmetalation.[2] Before increasing the temperature, which can promote decomposition, consider using a more active pre-catalyst that readily forms the active Pd(0) species.[2] Also, ensure your reagents, especially the boronic acid, are pure and active.

References

  • Benchchem. Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • Benchchem. Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry.
  • Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit. Significant dehalogenation in stille coupling.
  • PubMed. Degradation of halogenated aromatic compounds.
  • ResearchGate. (PDF) Degradation of Pyridines in the Environment.
  • Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PubChem. 2-Bromo-3-chloro-4-methylpyridine.
  • BLD Pharm. 1211521-46-8|2-Bromo-4-chloro-3-methylpyridine.
  • Journal of Food and Drug Analysis. Stability of Polycyclic Aromatic Hydrocarbons during Heating.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • Wikipedia. Aromatic compound.
  • ACS Publications. On the Aromatic Stabilization of Fused Polycyclic Aromatic Hydrocarbons.
  • ChemicalBook. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0.
  • PMC. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches.

Sources

Technical Support Center: Regioselectivity in Reactions with 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 2-chloro-3,5-dibromo-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, evidence-based solutions to control the regioselectivity of your reactions.

Understanding the Reactivity Landscape

This compound presents a unique challenge due to the presence of three distinct halogen atoms on a pyridine ring. The regiochemical outcome of a reaction is a delicate interplay of several factors:

  • Carbon-Halogen Bond Strength: The inherent reactivity of halogens in many catalytic cycles follows the order I > Br > Cl > F. This is inversely correlated with the bond dissociation energy, making the oxidative addition step in cross-coupling reactions more favorable for heavier halogens.

  • Positional Activation: The electron-withdrawing nature of the pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack and oxidative addition. Generally, the reactivity order for different positions on a pyridine ring is C4(6) > C2 > C5.

  • Steric Hindrance: The methyl group at the C4 position can sterically hinder reactions at the adjacent C3 and C5 positions.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronics of the pyridine ring.

This guide will dissect how these factors influence the outcome of various reactions and how you can manipulate reaction conditions to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Cross-Coupling Reactions

Question 1: In a Suzuki-Miyaura coupling with this compound, which position is most likely to react first?

Answer:

In a Suzuki-Miyaura coupling, the reaction is most likely to occur selectively at one of the bromine-substituted positions (C3 or C5) over the chlorine-substituted position (C2). This is primarily due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step to the palladium catalyst.

Between the two bromine atoms at C3 and C5, the C5 position is generally more reactive. This is because the C3 position is sterically hindered by the adjacent methyl group at C4. Therefore, under standard Suzuki-Miyaura conditions, you can expect to see preferential coupling at the C5 position.

To favor mono-arylation at the C5 position, it is crucial to use a 1:1 stoichiometry of the pyridine substrate to the boronic acid derivative and carefully control the reaction time.

Question 2: How can I achieve selective Suzuki coupling at the C3 position?

Answer:

Achieving selective coupling at the sterically hindered C3 position is more challenging. However, it can be promoted by:

  • Bulky Ligands: Employing bulky phosphine ligands on the palladium catalyst can further enhance the steric differentiation between the C3 and C5 positions. The ligand can interact with the methyl group, making the C5 position even more accessible and potentially directing the catalyst to the C3 position under certain conditions.

  • Directed Metalation: In some cases, a directed ortho-metalation approach prior to the cross-coupling can be used. By first selectively lithiating or magnesiating the C3 position, you can then perform a transmetalation with a suitable metal catalyst to achieve coupling at that site. This, however, requires a multi-step sequence.

Question 3: Is it possible to perform a double Suzuki coupling to substitute both bromine atoms?

Answer:

Yes, a double Suzuki coupling is feasible. After the first coupling, which will predominantly occur at the C5 position, the remaining C-Br bond at the C3 position can be targeted. This will typically require more forcing conditions, such as:

  • Higher Temperatures: Increasing the reaction temperature will provide the necessary activation energy to overcome the steric hindrance at the C3 position.

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period will increase the conversion to the di-substituted product.

  • Excess Boronic Acid: Using more than two equivalents of the boronic acid derivative will drive the reaction towards completion.

Question 4: I am observing significant amounts of the homocoupled bipyridine side product in my Suzuki reaction. How can I minimize this?

Answer:

Homocoupling of pyridine derivatives can be a problematic side reaction. To minimize the formation of the bipyridine side product, consider the following:

  • High-Quality Reagents: Ensure that your boronic acid is free of boronic anhydride (boroxine), which can contribute to side reactions.

  • Careful Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes promote homocoupling.

  • Choice of Base: The choice of base can influence the extent of homocoupling. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal conditions for your specific substrate.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can promote oxidative homocoupling.

**

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine. This molecule is a valuable halogenated pyridine derivative used as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, involves multi-step procedures where precise control over reaction conditions is critical for achieving high yield and purity, especially during scale-up.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights. We will move from high-level frequently asked questions to detailed, step-by-step protocols and an in-depth troubleshooting section to address specific challenges you may encounter.

Synthetic Overview

The synthesis is a two-step process starting from the commercially available 2-Amino-4-methylpyridine. The first step is an electrophilic bromination to install two bromine atoms on the pyridine ring, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Purification & Analysis A 2-Amino-4-methylpyridine (Starting Material) B 2-Amino-3,5-dibromo-4-methylpyridine (Intermediate) A->B  Br₂, HBr (aq) C Aryldiazonium Salt (Unstable Intermediate) B->C  1. NaNO₂, HBr  2. Low Temp (-5 to 0 °C) D This compound (Crude Product) C->D  CuCl E Purified Final Product D->E  Recrystallization or  Column Chromatography F Characterization (NMR, GC-MS, HPLC) E->F

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall strategy for synthesizing this compound? A1: The most established and scalable route begins with 2-Amino-4-methylpyridine. This precursor undergoes a regioselective dibromination followed by a Sandmeyer reaction. This approach is generally preferred over direct halogenation of 4-methylpyridine, as it provides superior control over the position of the substituents, thus avoiding the formation of difficult-to-separate isomeric byproducts.[2][3]

Q2: What are the most critical parameters to control during the synthesis? A2: There are two paramount stages. First, during the Sandmeyer reaction, maintaining a low temperature (typically -5 to 0 °C) during the formation of the diazonium salt (diazotization) is crucial.[2][4] These salts are often unstable at higher temperatures and can decompose, leading to significantly lower yields and the formation of phenolic impurities.[2][5] Second, controlling the stoichiometry of the brominating agent in the first step is essential to prevent over-bromination or incomplete reactions.[2]

Q3: What are the primary impurities I should anticipate? A3: In the bromination step, you may find unreacted starting material and mono-brominated species (2-amino-3-bromo-4-methylpyridine or 2-amino-5-bromo-4-methylpyridine). In the Sandmeyer step, the most common byproduct is the corresponding hydroxy-pyridine (2-Hydroxy-3,5-dibromo-4-methylpyridine), formed if the diazonium salt reacts with water.[2] Residual starting material (2-amino-3,5-dibromo-4-methylpyridine) may also be present if the diazotization or substitution is incomplete.

Q4: What are the key safety precautions for this synthesis? A4: Both bromine and hydrobromic acid are highly corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The diazotization step can evolve nitrogen gas, so the reaction should not be conducted in a completely sealed vessel.[6] Aryldiazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Intermediate)

This protocol details the electrophilic dibromination of 2-Amino-4-methylpyridine.

ParameterValueRationale
Starting Material 2-Amino-4-methylpyridineCommercially available and activated for electrophilic substitution.
Reagents 48% Hydrobromic Acid (HBr), Bromine (Br₂)HBr serves as the solvent and protonates the pyridine nitrogen, while Br₂ is the electrophile.
Temperature -5 °C to 5 °CLow temperature helps to control the reaction rate and minimize side reactions.
Reaction Time 2-4 hoursSufficient time for the dibromination to proceed to completion.
Monitoring TLC or GC-MSTo track the disappearance of starting material and formation of the product.[3]

Step-by-Step Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add bromine (2.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture vigorously at this temperature for 2-4 hours. Monitor the reaction's progress periodically.

  • Once the reaction is complete, carefully neutralize the mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) until the pH reaches 8-9, always keeping the temperature below 10 °C.

  • The solid product will precipitate. Isolate the crude 2-amino-3,5-dibromo-4-methylpyridine by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be used in the next step or purified further by recrystallization from a solvent like ethanol.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of the amino-intermediate to the final chloro-product.

ParameterValueRationale
Starting Material 2-Amino-3,5-dibromo-4-methylpyridineThe intermediate synthesized in Protocol 1.
Reagents 48% HBr, Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl)HBr and NaNO₂ form the nitrous acid in situ for diazotization. CuCl catalyzes the substitution of the diazonium group with chloride.[6]
Diazotization Temp. -5 °C to 0 °CCritical for the stability of the diazonium salt.[2][8]
Substitution Temp. Room Temperature to 50 °CGentle heating can facilitate the final substitution step.
Reaction Time 1-2 hoursDiazotization is rapid; substitution may take longer.

Step-by-Step Procedure:

  • Suspend 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in 48% hydrobromic acid in a reaction vessel.

  • Cool the suspension to -5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the suspension, maintaining the temperature strictly between -5 °C and 0 °C.[2] A color change is typically observed.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate vessel, dissolve Copper(I) Chloride (CuCl, ~0.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous bubbling (N₂ evolution) will occur.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture and neutralize with a base (e.g., ammonium hydroxide or sodium carbonate solution) to pH 7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volume).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide

Issue: Low Yield in Bromination Step (Protocol 1)

Q: My reaction stalls, leaving significant amounts of starting material or mono-brominated product. What went wrong? A: This issue typically points to three potential causes:

  • Insufficient Brominating Agent: Ensure that at least 2.1 equivalents of bromine are used. On a larger scale, some bromine may be lost to evaporation, so a slight excess might be necessary.

  • Poor Temperature Control: If the temperature rises too high, side reactions can occur. However, if it is too cold, the reaction rate may be excessively slow. Maintain the -5 °C to 5 °C window.

  • Inadequate Mixing: In a heterogeneous mixture, poor stirring can lead to localized areas of low reagent concentration, preventing the reaction from going to completion. Ensure your stirring is vigorous enough to maintain a well-mixed suspension.

Issue: Formation of Phenolic Byproduct in Sandmeyer Reaction (Protocol 2)

Q: My final product is contaminated with a significant amount of 2-Hydroxy-3,5-dibromo-4-methylpyridine. How can I prevent this? A: The formation of the hydroxy-byproduct is a classic side reaction in Sandmeyer chemistry and is almost always due to the decomposition of the diazonium salt before it can react with the chloride source.[2]

  • Primary Cause: The most common reason is a failure to maintain low temperatures during diazotization. The diazonium salt is thermally labile. Any deviation above 0-5 °C will accelerate its decomposition to an aryl cation, which is then trapped by water.[6][10]

  • Solution:

    • Rigorously control the temperature between -5 °C and 0 °C during the entire sodium nitrite addition and the subsequent 30-minute stirring period.

    • Use the diazonium salt immediately. Do not let it stand for an extended period before adding it to the copper(I) chloride solution.[2]

    • Ensure the addition of the sodium nitrite solution is slow and steady to prevent localized temperature spikes.

G start Low Yield or Impurity in Sandmeyer Step q1 Was temperature kept below 0°C during NaNO₂ addition? start->q1 res_temp Root Cause: Diazonium salt decomposed due to high temperature. q1->res_temp No q2 Was the diazonium salt solution used immediately after preparation? q1->q2 Yes a1_yes Yes a1_no No sol_temp Solution: Improve cooling efficiency. Add NaNO₂ solution slower. res_temp->sol_temp res_time Root Cause: Salt decomposed while waiting. q2->res_time No q3 Was the CuCl catalyst active and soluble? q2->q3 Yes a2_yes Yes a2_no No sol_time Solution: Prepare CuCl solution in advance. Add diazonium salt immediately. res_time->sol_time res_cucl Root Cause: Inefficient catalyst. Poor substitution kinetics. q3->res_cucl No end Problem Resolved q3->end Yes a3_yes Yes a3_no No sol_cucl Solution: Use fresh or properly stored CuCl. Ensure it dissolves completely in HCl. res_cucl->sol_cucl

Caption: Troubleshooting decision tree for the Sandmeyer reaction step.

Issue: Product Purification and Analysis

Q: My crude product is an oil/dark solid and difficult to purify. What are the best purification methods? A:

  • Initial Workup: First, ensure the workup is thorough. After neutralization, extracting with a suitable organic solvent like dichloromethane is key. Washing the combined organic layers with water and then brine will remove most inorganic salts and water-soluble impurities.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.[11] A good starting point for solvent screening is an alcohol like isopropanol or ethanol, potentially with water as an anti-solvent.

  • Column Chromatography: If recrystallization fails or the product is an oil, silica gel column chromatography is the next best option.[11] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from more polar impurities like the starting amine or the hydroxy-byproduct.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for unambiguous characterization.[3][12]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing purity and confirming the molecular weight of the product and any volatile impurities.[2][3]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides definitive structural information. The chemical shifts and coupling patterns of the aromatic proton (at the 6-position) and the methyl group will confirm the substitution pattern.[2]

  • HPLC (High-Performance Liquid Chromatography): HPLC is a powerful tool for quantifying the purity of the final product with high accuracy.[12][13]

References

  • Pipzine Chemicals. (n.d.). 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier.
  • Guidechem. (n.d.). 3-Bromo-4-methylpyridine 3430-22-6 wiki.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Chen, P., et al. (n.d.).
  • BenchChem. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • ResearchGate. (2025). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • Google Patents. (2009). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • Organic Syntheses. (n.d.). Procedure 10.
  • Journal of the Chemical Society B. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.
  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • European Patent Office. (n.d.). EP 0003656 B1 - Process for the diazotisation of amines.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigorous Characterization

2-Chloro-3,5-dibromo-4-methylpyridine (CAS: 1000017-92-4), also known as 2-chloro-3,5-dibromo-4-picoline, is a pivotal halogenated pyridine derivative. It serves as a critical building block in the synthesis of high-value active ingredients for the pharmaceutical and agrochemical industries.[1][2] The performance, safety, and efficacy of these final products are directly contingent on the quality of this intermediate. The presence of even trace impurities—be they unreacted starting materials, isomeric byproducts, or degradation products—can introduce significant downstream complications, including side reactions, reduced yields, and potential toxicological risks.[1][3]

This guide provides a comprehensive, multi-technique framework for the analytical characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of each technique. We will explore how chromatographic and spectroscopic methods are synergistically employed to build a complete analytical profile, ensuring the identity, purity, and quality of this essential chemical intermediate.

Chapter 1: Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatography is the cornerstone of purity determination, offering the resolving power necessary to separate the main compound from closely related process impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility and thermal stability of the target analytes.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Non-Volatile Impurities

Causality Behind Method Selection: HPLC is the premier technique for the quantitative analysis (assay) of this compound and the detection of non-volatile or thermally labile impurities.[4] A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally well-suited for retaining and separating pyridine derivatives from both more polar and more nonpolar contaminants.[5]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a robust starting point and may be optimized for specific instrumentation and impurity profiles.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: Re-equilibration to 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte; typically in the 260-280 nm range for pyridines.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to the same target concentration as the standard solution.

  • Method Validation Parameters:

    • Specificity: Analyze a placebo (all reagents except the analyte) to ensure no interfering peaks.

    • Linearity: Analyze a series of solutions over a range (e.g., 0.05 to 0.75 mg/mL) to confirm a linear relationship between concentration and peak area.

    • Accuracy & Precision: Perform recovery studies by spiking a placebo at different concentration levels. Analyze replicate preparations to assess repeatability.[5]

Data Interpretation: The primary peak in the chromatogram corresponds to this compound. Purity is typically calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. Any other peaks represent potential impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (0.5 mg/mL) Inject Inject Samples & Standards Prep_Standard->Inject Prep_Sample Prepare Sample (0.5 mg/mL) Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phases A and B Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for HPLC-based purity analysis.

Gas Chromatography (GC): Excelling in Volatile Impurity Detection

Causality Behind Method Selection: GC is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.[6][7] Its high resolving power is particularly effective for separating isomers. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of these separated components, making it an indispensable tool for a comprehensive impurity profile.[6][8]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector. An autosampler is recommended for precision.

  • Chromatographic Conditions:

    • Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is generally effective.[6]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[5][9]

    • Injector: Split/splitless inlet at 250 °C. A split injection is suitable for purity analysis.

    • Oven Temperature Program: Start at 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[6]

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400 amu.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[6]

Data Interpretation: The Total Ion Chromatogram (TIC) displays all separated compounds. A mass spectrum can be extracted for each peak. The spectrum of the main peak is used to confirm the identity of this compound, while spectra of minor peaks are compared against spectral libraries (like NIST) to identify impurities.

Comparative Guide: HPLC vs. GC
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Assay (quantification), purity of non-volatile compounds.Purity of volatile/semi-volatile compounds, residual solvents, isomers.
Analyte Suitability Non-volatile, thermally labile compounds.[4]Volatile, thermally stable compounds.[10]
Typical Impurities Detected Starting materials, over-brominated species, polar byproducts.Residual solvents, volatile starting materials, isomeric byproducts.[6]
Common Detector UV-Vis / PDA (quantitative).FID (quantitative), MS (identification).[5]
Key Advantage Broad applicability for a wide range of organic molecules.High resolution for volatile compounds and definitive identification with MS.[6]

Chapter 2: Spectroscopic Techniques for Structural Confirmation

While chromatography excels at separation, spectroscopy provides unequivocal proof of molecular structure. A combination of NMR, MS, and IR is essential for the definitive characterization of a new batch or reference standard.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

Causality Behind Method Selection: NMR spectroscopy is the most powerful and definitive technique for elucidating the exact structure of an organic molecule.[4] Both ¹H and ¹³C NMR are required. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR confirms the substitution pattern on the pyridine ring and the presence of the methyl group.

Expected Spectral Data (in CDCl₃)

  • ¹H NMR: The spectrum is expected to be simple, showing two distinct signals:

    • A singlet around δ 8.3-8.5 ppm corresponding to the single proton on the pyridine ring (H-6). Its downfield shift is due to the deshielding effects of the electronegative nitrogen and halogen atoms.

    • A singlet around δ 2.4-2.6 ppm with an integral of 3H, corresponding to the methyl (-CH₃) group protons.

  • ¹³C NMR: The spectrum will be more complex, showing six signals for the five pyridine ring carbons and the one methyl carbon. The carbons directly attached to the halogens (C-2, C-3, C-5) will be significantly affected.

Experimental Protocol: NMR Sample Preparation

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[4]

  • Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[4]

  • Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) for full assignment.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Causality Behind Method Selection: Mass spectrometry provides the molecular weight of the compound, serving as a primary check of its identity.[11] For halogenated compounds, MS offers an additional, powerful confirmation tool: the isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. The resulting unique isotopic cluster in the mass spectrum is a definitive fingerprint for the number of halogen atoms present.

Expected Data (Electron Ionization)

The molecular formula is C₆H₄Br₂ClN. The expected molecular ion region will show a characteristic cluster of peaks due to the isotopes:

  • [M]⁺: The peak for the lightest isotopes (²x⁷⁹Br, ¹x³⁵Cl) at m/z 289 .

  • [M+2]⁺: The most intense peak, containing one heavier halogen isotope.

  • [M+4]⁺: A very intense peak, containing two heavier halogen isotopes.

  • [M+6]⁺: The peak for the heaviest isotopes (²x⁸¹Br, ¹x³⁷Cl).

The relative intensities of this cluster are predictable and provide unambiguous confirmation of the elemental composition.

Isotopic Cluster Visualization

MS_Isotope_Pattern cluster_ms Expected Molecular Ion Cluster cluster_intensity Relative Intensity a m/z 289 b m/z 291 c m/z 293 d m/z 295 bar1 bar2 bar3 bar4

Caption: Predicted isotopic pattern for the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint

Causality Behind Method Selection: FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups present in a molecule.[11] While it is not as definitive for structure as NMR, it provides a unique "fingerprint" spectrum. This fingerprint is invaluable for confirming the identity of incoming materials against a known standard and for batch-to-batch consistency checks.

Expected Absorption Bands

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2950-3000 cm⁻¹: Methyl C-H stretching.

  • ~1550-1600 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.[12]

  • ~1000-1200 cm⁻¹: C-Cl stretching region.

  • < 700 cm⁻¹: C-Br stretching region.

Experimental Protocol: FTIR with Attenuated Total Reflectance (ATR)

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Background: Acquire a background spectrum with a clean, empty ATR crystal.[11]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background.[9]

Chapter 3: An Integrated Strategy for Complete Characterization

No single technique is sufficient. A robust analytical strategy integrates these methods to provide a holistic understanding of the material's quality.

Overall Analytical Workflow

Overall_Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Profile Sample Incoming Batch of 2-Chloro-3,5-dibromo- 4-methylpyridine NMR ¹H & ¹³C NMR Sample->NMR MS GC-MS (Mol. Weight & Isotopic Pattern) Sample->MS FTIR FTIR (Fingerprint vs. Standard) Sample->FTIR HPLC HPLC-UV (Assay & Non-Volatile Impurities) Sample->HPLC GCMS_Imp GC-MS (Volatile Impurities & Isomers) Sample->GCMS_Imp Decision Does data meet specifications? NMR->Decision MS->Decision FTIR->Decision HPLC->Decision GCMS_Imp->Decision CoA Issue Certificate of Analysis (CoA) Decision->CoA Yes Reject Reject Batch Decision->Reject No

Sources

A Comparative Guide to the Quantification of 2-Chloro-3,5-dibromo-4-methylpyridine: HPLC, GC, and Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount to ensuring the integrity and quality of final products. 2-Chloro-3,5-dibromo-4-methylpyridine, a crucial building block in the synthesis of pharmaceuticals and agrochemicals, demands a robust and reliable analytical methodology for its quantification. This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative techniques, including Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). The discussion is grounded in established scientific principles and adheres to international validation standards to ensure trustworthiness and applicability in a regulated environment.

The Analytical Challenge: Quantifying this compound

This compound is a substituted pyridine with a molecular weight that lends itself to various analytical techniques. The presence of bromine and chlorine atoms, along with the pyridine ring, provides a chromophore suitable for UV detection, a key feature leveraged in liquid chromatography. The choice of the most appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, throughput needs, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is often the method of choice for the analysis of pyridine derivatives due to its versatility, robustness, and wide applicability.[1][2][3] A reversed-phase HPLC method is proposed here, offering excellent separation and quantification capabilities for this compound.

Proposed HPLC Method Protocol

This protocol is a starting point and should be optimized and validated for specific laboratory conditions.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 60 40
    15 20 80
    20 20 80
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (to be confirmed by determining the λmax of the analyte).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample in the diluent to a target concentration within the calibration range.

Rationale for Method Parameters

The choice of a C18 column is based on its proven ability to separate a wide range of non-polar to moderately polar compounds. The gradient elution with acetonitrile and water, acidified with formic acid, is designed to provide good peak shape and resolution of the analyte from potential impurities. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) if further characterization is needed.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Reference Standard & Sample dissolve Dissolve in Diluent start->dissolve dilute Prepare Working Standards & Sample Solution dissolve->dilute inject Inject into HPLC System dilute->inject Transfer to Autosampler separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate Generate Chromatogram calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end Result quantify->end Final Report

Caption: Workflow for the quantification of this compound by HPLC.

Comparative Analysis of Analytical Techniques

While HPLC is a robust choice, other techniques offer distinct advantages for specific analytical needs.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the nature of this compound, GC is a viable alternative.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages: High resolution, speed, and sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Considerations: The analyte must be thermally stable and sufficiently volatile. Derivatization may be required for less volatile compounds, though likely unnecessary for this analyte.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), leading to significant improvements in performance.

  • Principle: Similar to HPLC, but the smaller particle size results in higher efficiency, resolution, and speed.

  • Advantages: Faster analysis times, reduced solvent consumption, and improved sensitivity compared to traditional HPLC.

  • Considerations: Requires specialized instrumentation capable of handling higher backpressures.

Capillary Electrophoresis (CE)

CE separates analytes based on their electrophoretic mobility in an electric field.[5][6]

  • Principle: Ions migrate through a capillary filled with an electrolyte at different velocities depending on their charge-to-size ratio.

  • Advantages: High separation efficiency, minimal sample and solvent consumption, and suitability for a wide range of analytes, including charged and neutral species.[7][8][9]

  • Considerations: Can be less robust than HPLC for routine analysis and may have lower sensitivity with UV detection.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10][11]

  • Principle: Combines the properties of both gas and liquid chromatography, offering unique selectivity.

  • Advantages: Faster separations and significantly reduced organic solvent consumption compared to HPLC, making it a "greener" alternative.[12][13][14] It is particularly useful for chiral separations.

  • Considerations: Higher initial instrument cost and less common in many analytical laboratories.[12]

At-a-Glance Comparison
FeatureHPLCGCUPLCCESFC
Principle Partitioning between liquid mobile and solid stationary phasePartitioning between gas mobile and liquid/solid stationary phaseSame as HPLC, with smaller particlesDifferential migration in an electric fieldPartitioning with a supercritical fluid mobile phase
Speed ModerateFastVery FastFastVery Fast
Resolution Good to ExcellentExcellentExcellentVery HighGood to Excellent
Sensitivity (UV) GoodN/A (FID/MS is common)ExcellentModerate to GoodGood
Solvent Consumption HighLow (carrier gas)LowVery LowVery Low (mainly CO2)
Instrumentation Cost ModerateModerateHighModerateHigh
Best Suited For Routine QC, purity analysisVolatile, thermally stable compoundsHigh-throughput screening, complex mixturesCharged species, very small sample volumesChiral separations, "green" chemistry initiatives
Logical Framework for Method Selection

Method_Selection cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Define Analytical Need for this compound throughput High Throughput? start->throughput sample_volume Limited Sample Volume? start->sample_volume green_chem Green Chemistry Focus? start->green_chem instrument_avail Instrument Availability? start->instrument_avail hplc HPLC throughput->hplc No uplc UPLC throughput->uplc Yes ce CE sample_volume->ce Yes sfc SFC green_chem->sfc Yes instrument_avail->hplc Standard Labs gc GC instrument_avail->gc Standard Labs

Caption: Decision tree for selecting an analytical method.

Method Validation: Ensuring Scientific Integrity

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and FDA recommendations.[15][16][17][18][19][20][21][22][23]

Validation Protocol for the Proposed HPLC Method
ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte and not from interferences.Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD.No interfering peaks at the retention time of the analyte. Peak purity index should be >0.99.
Linearity To establish a linear relationship between concentration and response.Analyze at least five concentrations across the desired range.Correlation coefficient (r²) > 0.999.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a placebo at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: To assess precision under the same conditions over a short interval. Intermediate Precision: To assess precision within the same lab but on different days, with different analysts, or on different equipment.Repeatability: Analyze six replicate preparations of the standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).To be determined experimentally.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).To be determined experimentally. RSD at LOQ should be ≤ 10%.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits.

Conclusion and Recommendations

The proposed reversed-phase HPLC method provides a robust and reliable starting point for the quantification of this compound. Its widespread availability, ease of use, and compatibility with MS detectors make it an excellent choice for routine quality control and research applications.

For laboratories focused on high-throughput analysis, transitioning to a UPLC method would offer significant advantages in speed and efficiency. Gas Chromatography is a strong and viable alternative, particularly if the sample matrix is simple and the primary concern is the quantification of the main component. Capillary Electrophoresis and Supercritical Fluid Chromatography represent more specialized techniques, offering benefits in terms of minimal solvent usage and unique selectivity, respectively.

Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. Regardless of the chosen technique, a comprehensive method validation in accordance with ICH and FDA guidelines is essential to ensure the generation of accurate, reliable, and defensible data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • PubMed. (2019). Supercritical fluid chromatography-tandem mass spectrometry for high throughput bioanalysis of small molecules in drug discovery.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Wikipedia. Supercritical fluid chromatography.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • International Council for Harmonisation. Quality Guidelines.
  • The LCGC Blog. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • MDPI. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • ScienceDirect. (2017). Capillary Electrophoresis for Drug Analysis.
  • PubMed. (2015). Quantitative Analysis in Capillary Electrophoresis: Transformation of Raw Electropherograms Into Continuous Distributions.
  • Latin American Journal of Pharmacy. (2023). Improved Determination of Pyrimidines and Purines via Capillary Zone Electrophoresis in Mixed Acetonitrile-Aqueous Media.
  • MDPI. (2024). Eco-Friendly Capillary Electrophoresis Method for the Quantification of Apixaban in Oral Dosage Form.
  • ATSDR. Analytical Methods.
  • PubMed. (1999). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PubMed. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

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Comparing reactivity of 2-Chloro-3,5-dibromo-4-methylpyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Polyhalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple reaction handles for diversification. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-3,5-dibromo-4-methylpyridine with other halopyridines. We will delve into the nuanced reactivity of this substrate in key synthetic transformations, supported by experimental data and detailed protocols, to empower rational decision-making in your synthetic endeavors.

Introduction: The Unique Reactivity Profile of a Tri-substituted Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) is fundamental to the construction of complex molecular architectures.[1][2] this compound presents a fascinating case study in regioselectivity. The pyridine nitrogen renders the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.[3][4] The presence of three distinct halogen atoms—a chlorine at the activated C2 position and two bromines at the C3 and C5 positions—sets the stage for selective transformations.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[5] This makes the oxidative addition of palladium, often the rate-determining step, more favorable for heavier halogens.[5] Conversely, in nucleophilic aromatic substitution (SNAr), the trend is often reversed (F > Cl > Br > I) due to the ability of the more electronegative halogen to stabilize the negative charge in the Meisenheimer intermediate.[6]

This guide will explore how these fundamental principles manifest in the context of this compound, comparing its reactivity to simpler di- and mono-halopyridines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The competition between the C2-Cl, C3-Br, and C5-Br bonds in this compound provides a rich platform for investigating selective functionalization.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[8] When this compound is subjected to Suzuki-Miyaura conditions, the greater reactivity of the C-Br bonds over the C-Cl bond is generally observed. Between the two C-Br bonds at the C3 and C5 positions, the C5 position is often more sterically accessible, potentially leading to preferential coupling at this site under carefully controlled conditions.

To illustrate this, consider the comparative reactivity with a simpler dihalopyridine, 2,5-dibromo-4-methylpyridine. In this case, the competition is between two C-Br bonds at an activated (C2) and a non-activated (C5) position.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

HalopyridineBoronic AcidProductYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic Acid4-Methyl-2-phenylpyridine81[9]
2-Chloro-4-methylpyridine3,5-bis(trifluoromethyl)phenylboronic acid2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine(Not specified, but reactive)
2-Amino-5-bromo-4-methylpyridineArylboronic Acid2-Amino-5-aryl-4-methylpyridine(Protocol provided)[10]

The data in Table 1, while not a direct comparison with the title compound, establishes the general feasibility of Suzuki couplings on related scaffolds. The reactivity of the C-Cl bond in 2-chloro-4-methylpyridine demonstrates that with the right catalyst and conditions, this typically less reactive halide can participate.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyridine, Boronic Acid, Catalyst, Base B Seal Vessel A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Dilute & Filter G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative starting point for the selective Suzuki-Miyaura coupling of a polyhalogenated pyridine. Optimization of catalyst, ligand, base, and temperature will be crucial for achieving high regioselectivity with this compound.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to a carefully controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[11] Similar to the Suzuki coupling, the reactivity trend of C-Br > C-Cl is expected to dominate. This allows for the selective amination at the C3 or C5 positions while leaving the C2-chloro group intact for subsequent transformations. The choice of phosphine ligand is critical in this reaction, with bulky, electron-rich ligands often being necessary to promote the coupling of less reactive chlorides.[12]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex L₂Pd(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination HNR₂ Amine Complex [L₂Pd(Ar)(HNR₂)]⁺X⁻ Amine\nCoordination->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex L₂Pd(Ar)(NR₂) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR₂

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of a polyhalopyridine. The choice of ligand and base is crucial for controlling selectivity.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), a phosphine ligand (e.g., RuPhos, 2-5 mol%), and a strong, non-nucleophilic base such as LiHMDS or NaOtBu (1.5 equiv).[13]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv), followed by an anhydrous solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation

The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution.[14] In this compound, the C2-chloro group is highly activated towards SNAr due to its ortho position relative to the ring nitrogen. This presents an opportunity for selective functionalization that is orthogonal to palladium-catalyzed cross-coupling.

The reactivity in SNAr reactions is influenced by the leaving group's ability to depart and the stability of the intermediate Meisenheimer complex.[15] Generally, more electronegative halogens are better at stabilizing the transition state, leading to the reactivity trend of F > Cl > Br > I.[6] Therefore, the C2-chloro group in our target molecule is expected to be significantly more reactive in SNAr than the C3 and C5-bromo groups.

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductOutcomeReference
2-ChloropyridineSodium methoxideMethanol, reflux2-MethoxypyridineHigh yield[2]
4-ChloropyridineSodium methoxideMethanol, reflux4-MethoxypyridineHigh yield[2]
3-ChloropyridineSodium methoxideMethanol, refluxNo reactionUnreactive[2]
2-Bromo-4-chloropyridineSodium methoxideMethanol, reflux2-Bromo-4-methoxypyridineSelective substitution of chloride[6]

The data in Table 2 clearly demonstrates the enhanced reactivity of halogens at the 2- and 4-positions of the pyridine ring towards SNAr.[2] The selective substitution of a chloro group in the presence of a bromo group further supports the expected reactivity pattern for this compound.[6]

Experimental Protocol: Selective SNAr Reaction

This protocol describes a typical SNAr reaction with an alkoxide nucleophile.

  • Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, prepare a solution of the nucleophile. For example, add sodium metal (1.5 equiv) to anhydrous methanol to generate sodium methoxide.

  • Substrate Addition: Once the sodium has fully reacted, add a solution of this compound (1.0 equiv) in methanol.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction, quench with water, and remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion: A Versatile Scaffold for Sequential Functionalization

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The differential reactivity of its three halogen atoms allows for a strategic and sequential approach to molecular diversification.

  • Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, will preferentially occur at the more reactive C-Br bonds, likely with some selectivity for the more sterically accessible C5 position under optimized conditions.

  • Nucleophilic aromatic substitution will selectively target the electronically activated C2-chloro position, leaving the C-Br bonds untouched.

This orthogonal reactivity provides chemists with a powerful toolkit for the controlled, stepwise introduction of various substituents onto the pyridine core. By carefully selecting the reaction type and conditions, researchers can navigate the synthetic landscape with precision, unlocking access to novel chemical matter for drug discovery and materials science.

References

  • McNally, A., et al. (n.d.).
  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry.
  • Gribble, G. W., et al. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Hartwig, J. F., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
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  • Beletskaya, I. P., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Leah4sci. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Wikipedia. (n.d.).
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  • The Organic Chemistry Tutor. (2019).
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  • Wikipedia. (n.d.).
  • StackExchange. (2018).
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Maes, B. U. W., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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A Senior Application Scientist's Guide to Strategic Synthesis: Comparing 2-Chloro-3,5-dibromo-4-methylpyridine and 2,5-dibromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, pathway design, and the accessibility of diverse chemical space. Polysubstituted pyridines are foundational scaffolds in countless active molecules, and the strategic placement of reactive handles, such as halogens, is paramount. This guide provides an in-depth comparison of two highly valuable, yet distinct, polyhalogenated picoline intermediates: 2-Chloro-3,5-dibromo-4-methylpyridine and 2,5-dibromo-3-methylpyridine .

We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. By understanding the electronic and steric nuances of these molecules, you can make more informed decisions, optimizing your synthetic strategy for success. This guide is built on established chemical principles and supported by experimental data from analogous systems to provide field-proven insights.

Physicochemical and Structural Overview

A foundational comparison begins with the basic properties and structures of our two subjects. The key structural difference lies at the 2-position: a chlorine atom for the first compound versus a bromine atom for the second, and the presence of an additional bromine at the 3-position in the former. This seemingly subtle variation creates a cascade of effects on the molecule's reactivity.

PropertyThis compound2,5-dibromo-3-methylpyridine
Structure
CAS Number 1000017-92-4[1][2]3430-18-0[3]
Molecular Formula C₆H₄Br₂ClNC₆H₅Br₂N
Molecular Weight 285.37 g/mol [1]250.92 g/mol [3]
Appearance Off-white to yellow powder[1]Light-yellow solid[3]
Synonyms 2-Chloro-3,5-dibromo-4-picoline[1]2,5-Dibromo-3-picoline[4]

Synthesis of the Building Blocks

The accessibility of a starting material is a practical consideration for any synthetic campaign. Both compounds are derived from substituted picolines, often employing diazotization and halogenation reactions.

Synthesis of 2,5-dibromo-3-methylpyridine

This compound is commonly prepared from 2-amino-5-bromo-3-methylpyridine via a Sandmeyer-type reaction. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion.

A 2-Amino-5-bromo- 3-methylpyridine B 2,5-Dibromo- 3-methylpyridine A->B HBr, Br₂, NaNO₂ (-15 °C to RT)

Caption: General synthetic route to 2,5-dibromo-3-methylpyridine.

A typical procedure involves suspending the starting amine in hydrobromic acid, cooling to low temperatures (e.g., -15 °C), and then adding bromine followed by an aqueous solution of sodium nitrite.[3] This one-pot diazotization and bromination is efficient, often yielding the product in high purity after extraction and purification.[3]

Synthesis of this compound

While detailed synthetic protocols are less commonly published, the synthesis of this compound logically follows from multi-step halogenations of 4-picoline or related precursors. The manufacturing process is carefully controlled to achieve high purity (typically ≥99%), which is critical for its use in pharmaceutical and agrochemical applications where impurities can lead to undesirable side reactions.[2] It is widely available from commercial suppliers.[1][2]

Comparative Reactivity: A Tale of Two Halides

The synthetic utility of these reagents is defined by the reactivity of their carbon-halogen bonds. We will compare their performance in the two most critical classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5][6] The reactivity trend for this step is dictated by the C-X bond strength and is generally I > Br > Cl > F .[5]

This fundamental principle is the most important differentiator between our two molecules in this context.

  • 2,5-dibromo-3-methylpyridine possesses two C-Br bonds. The bond at the 2-position is particularly activated due to its proximity to the electron-withdrawing pyridine nitrogen. This makes it an excellent substrate for a wide range of cross-coupling reactions. Regioselectivity can often be achieved, with the 2-position typically being more reactive than the 5-position.

  • This compound presents a more complex scenario. It has two C-Br bonds (at C3 and C5) and one C-Cl bond (at C2). Because the C-Br bond is significantly more reactive in oxidative addition than the C-Cl bond, palladium catalysts will selectively react with the C-Br bonds first.[7][8] This provides a powerful tool for sequential functionalization . One can first perform a Suzuki or Buchwald-Hartwig reaction at a bromine position and then, under more forcing conditions or with specialized catalysts, perform a second coupling at the C-Cl position.

cluster_0 Reactivity in Pd Cross-Coupling cluster_1 A 2,5-dibromo-3-methylpyridine (Two C-Br bonds) B High Reactivity (Milder Conditions) A->B C-Br > C-Cl reactivity C Sequential coupling at C2/C5 (Regioselectivity challenge) B->C D This compound (Two C-Br, one C-Cl bond) E Orthogonal Reactivity (Sequential Functionalization) D->E C-Br >> C-Cl reactivity F 1. Couple at C-Br (mild) 2. Couple at C-Cl (forcing) E->F

Caption: Reactivity logic in Palladium-catalyzed cross-coupling reactions.

Experimental Data Summary (from Analogous Systems)

While direct side-by-side comparative data for these exact molecules is scarce, the trend is well-established. In couplings of 2-halopyridines, bromo-derivatives consistently outperform their chloro-counterparts, requiring lower catalyst loadings and milder conditions.[6][7][8]

Reaction Type2-Bromo Position (in Compound B)2-Chloro Position (in Compound A)Causality
Suzuki Coupling High yields under standard conditions[9]Requires more active catalysts, stronger bases, or higher temperatures[7]Weaker C-Br bond facilitates easier oxidative addition.
Buchwald-Hartwig Readily couples with various amines[10][11]More challenging; often requires specialized ligands (e.g., Buchwald ligands) and stronger bases[12]The C-Cl bond activation has a higher energy barrier.
Stille Coupling Efficient coupling with organostannanes[13]Less reactive compared to the C-Br bondFollows the general C-X bond reactivity trend for oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the mechanism is entirely different, proceeding via a two-step addition-elimination pathway. The rate of this reaction is governed by the leaving group's ability to stabilize the negative charge in the intermediate Meisenheimer complex. Here, the reactivity trend is often the reverse of that in cross-coupling: F > Cl > Br > I .[5]

This reversal of reactivity is a key strategic insight:

  • This compound : The C2-Cl bond is highly activated by the pyridine nitrogen and is an excellent site for SNAr. It will readily react with nucleophiles like alkoxides, amines, or thiols, leaving the two C-Br bonds untouched. This provides a clean and orthogonal method for introducing functionality at the 2-position.

  • 2,5-dibromo-3-methylpyridine : While the C2-Br can undergo SNAr, it is a poorer leaving group than chloride in this context. The reaction would require harsher conditions (higher temperatures, stronger nucleophiles), leading to a higher potential for side reactions.

Strategic Decision-Making: Which Reagent to Choose?

Your choice of reagent should be dictated by your overall synthetic plan. The following workflow provides a logical framework for this decision.

G start What is your primary synthetic goal? q1 Do you need to perform Nucleophilic Aromatic Substitution (SNAr) at the 2-position? start->q1 reagent_A CHOOSE: 2-Chloro-3,5-dibromo- 4-methylpyridine q1->reagent_A Yes q2 Do you need to perform Pd-catalyzed cross-coupling at the 2-position under the mildest possible conditions? q1->q2 No reagent_B CHOOSE: 2,5-dibromo- 3-methylpyridine q2->reagent_B Yes q3 Do you require sequential, orthogonal functionalization at multiple sites (e.g., SNAr at C2, then Suzuki at C5)? q2->q3 No q3->reagent_A Yes q3->reagent_B No

Caption: Decision workflow for reagent selection.

Experimental Protocols

The following protocols are representative examples designed to be self-validating and are based on established procedures for these reaction classes.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-dibromo-3-methylpyridine (at C2)

This protocol targets the more reactive C2-Br position.

Materials:

  • 2,5-dibromo-3-methylpyridine (1.0 mmol, 251 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add 2,5-dibromo-3-methylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath set to 90 °C.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-methyl-2-phenylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol leverages the high reactivity of the C2-Cl bond.

Materials:

  • This compound (1.0 mmol, 285 mg)

  • Sodium methoxide (1.5 mmol, 81 mg, or 0.3 mL of a 5M solution in MeOH)

  • Anhydrous Methanol (5 mL)

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To the round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous methanol.

  • Stir the mixture to dissolve the starting material.

  • Carefully add the sodium methoxide solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3,5-dibromo-2-methoxy-4-methylpyridine.

Conclusion

While both This compound and 2,5-dibromo-3-methylpyridine are powerful intermediates for constructing complex pyridine-containing molecules, they offer distinct strategic advantages.

2,5-dibromo-3-methylpyridine is the reagent of choice for rapid entry into cross-coupling reactions, particularly when targeting the 2-position under mild conditions. Its two C-Br bonds provide high reactivity for C-C and C-N bond formation.

Conversely, This compound is the superior building block for strategies involving orthogonality . Its C2-Cl bond provides a specific handle for SNAr reactions, while the less reactive C-Br bonds at C3 and C5 remain available for subsequent palladium-catalyzed transformations. This built-in differential reactivity allows for controlled, sequential functionalization that is difficult to achieve with the dibromo-analogue.

The ultimate selection depends not on which reagent is "better," but on which is better suited for the specific, multi-step synthetic campaign you envision.

References

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  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. Google Patents.
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. Alkali Metals.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate.
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic selection of functionalized heterocyclic building blocks is paramount. Substituted pyridines, in particular, are ubiquitous scaffolds in a vast array of biologically active molecules.[1][2] 2-Chloro-3,5-dibromo-4-methylpyridine has emerged as a versatile reagent, offering multiple reactive sites for the synthesis of complex molecular architectures. However, the pursuit of optimal synthetic routes, improved yields, and cost-effectiveness necessitates a thorough understanding of viable alternatives.

This guide provides an in-depth comparison of alternative reagents to this compound, evaluating their performance in key synthetic transformations. We will delve into the principles governing their reactivity, supported by available experimental data for analogous systems, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

Understanding the Reactivity Landscape of Halogenated Pyridines

The reactivity of this compound and its alternatives is primarily dictated by the nature of the carbon-halogen bonds and the electronic properties of the pyridine ring. Two principal classes of reactions are of interest: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Negishi couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3][4] The reactivity trend for halogens in this step is generally I > Br > Cl > F .[3][4] This is a direct consequence of the decreasing strength of the C-X bond down the halogen group, with the C-Br bond being weaker and thus more readily cleaved than the C-Cl bond.[3][4]

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. For the leaving group, the trend is often F > Cl > Br > I .[3][5] The more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Potential Alternatives to this compound

Based on the principles of reactivity, several classes of compounds can be considered as alternatives to this compound. The choice of an alternative will depend on the desired reactivity, regioselectivity, and cost considerations.

A prime candidate for comparison is 2-Bromo-3,5-dichloro-4-methylpyridine . This isomer offers a different reactivity profile. In palladium-catalyzed reactions, the C-Br bond at the 2-position is expected to be more reactive than the C-Cl bonds. In SNAr reactions, the chloro groups would be the preferred leaving groups.

Other di- and tri-halopyridines, as well as pyridyl triflates, also present as viable alternatives, each with its own set of advantages and disadvantages.

Comparative Performance in Key Synthetic Transformations

While direct, head-to-head quantitative data for this compound and its alternatives is not always available in a single study, we can infer performance based on established chemical principles and data from analogous systems. The following sections provide an objective comparison based on these principles.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction generally favors brominated substrates.

ReagentExpected ReactivityRationale
This compound HighThe two C-Br bonds provide high reactivity for oxidative addition. Regioselectivity will depend on the specific reaction conditions.
2-Bromo-3,5-dichloro-4-methylpyridine Moderate to HighThe C-Br bond at the 2-position is the primary site of reaction. The C-Cl bonds are less reactive and may require more forcing conditions.
2,3,5-trichloro-4-methylpyridine LowerThe C-Cl bonds are stronger, necessitating more active catalyst systems, stronger bases, and higher temperatures.[6]

Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-N bond formation is more facile with brominated pyridines.

ReagentExpected ReactivityRationale
This compound HighThe C-Br bonds are more susceptible to oxidative addition, allowing for milder reaction conditions.
2-Bromo-3,5-dichloro-4-methylpyridine Moderate to HighThe C-Br bond will be the primary site of amination.
2,3,5-trichloro-4-methylpyridine LowerRequires more specialized and often more expensive ligands and harsher conditions to achieve comparable yields to the bromo-analogs.[6]
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive.

ReagentExpected ReactivityRationale
This compound ModerateThe chloro group at the 2-position is activated by the pyridine nitrogen and is a better leaving group than bromide in SNAr.
2-Bromo-3,5-dichloro-4-methylpyridine HighThe two chloro groups are better leaving groups than the bromo group, making this reagent potentially more reactive in SNAr reactions.
2,3,5-trichloro-4-methylpyridine HighThe presence of multiple chloro groups, particularly at the activated 2-position, makes this a highly reactive substrate for SNAr.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of a Dihalogenated 4-Methylpyridine

This protocol is a general guideline for the Suzuki-Miyaura coupling of a dihalogenated 4-methylpyridine with an arylboronic acid.

Materials:

  • Dihalogenated 4-methylpyridine (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dihalogenated 4-methylpyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Dihalogenated 4-Methylpyridine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a dihalogenated 4-methylpyridine.

Materials:

  • Dihalogenated 4-methylpyridine (e.g., 2-Bromo-3,5-dichloro-4-methylpyridine) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the dihalogenated 4-methylpyridine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 M-X Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

SNAr_Mechanism Aryl-X Aryl-X Nucleophilic Attack Nucleophilic Attack Aryl-X->Nucleophilic Attack Nu- Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Loss of Leaving Group Loss of Leaving Group Meisenheimer Complex->Loss of Leaving Group -X- Aryl-Nu Aryl-Nu Loss of Leaving Group->Aryl-Nu

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Future Outlook

The choice between this compound and its alternatives is a nuanced decision that hinges on the specific requirements of the synthetic target. For palladium-catalyzed cross-coupling reactions where high reactivity is desired, this compound remains an excellent choice due to the presence of two reactive C-Br bonds. However, for applications requiring selective functionalization or for SNAr reactions, alternatives such as 2-Bromo-3,5-dichloro-4-methylpyridine may offer significant advantages.

As the demand for novel, functionalized pyridine derivatives continues to grow in the pharmaceutical and agrochemical industries, the development of new, cost-effective, and highly selective reagents will remain a key area of research. A thorough understanding of the principles of reactivity and a careful evaluation of the available alternatives will empower chemists to design more efficient and innovative synthetic strategies.

References

  • Buncel, E., Dust, J. M., & Tarkka, R. M. (1996). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Canadian Journal of Chemistry, 74(10), 1795-1805. [Link]
  • Chemistry LibreTexts. (2023).
  • MDPI. (2017).
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(5), 524-558. [Link]

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A Comparative Efficacy Analysis of Novel Imidazo[1,2-a]pyridine Derivatives Targeting the PI3K/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, the pyridine scaffold remains a cornerstone for the development of potent and selective kinase inhibitors. This guide provides a comprehensive technical comparison of a novel imidazo[1,2-a]pyridine derivative, synthesized from 2-Chloro-3,5-dibromo-4-methylpyridine, against established kinase inhibitors targeting the critical PI3K/mTOR signaling pathway. By presenting side-by-side efficacy data, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers and drug development professionals navigating the complexities of kinase inhibitor design and evaluation.

Introduction: The Prominence of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its utility in kinase inhibitor design is particularly noteworthy, where it often serves as a core scaffold for molecules that compete with ATP for binding to the kinase active site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity. Furthermore, the pyridine ring's aromatic nature allows for various substitutions, enabling the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, and optimizing its interactions within the ATP-binding pocket.[1]

This guide focuses on the therapeutic potential of a novel class of imidazo[1,2-a]pyridine derivatives, which have demonstrated significant anticancer activity by targeting key nodes in oncogenic signaling pathways.[2][3] Specifically, we will benchmark the efficacy of a representative compound from this class against well-characterized inhibitors of the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5]

Comparative Efficacy Analysis: A Novel Imidazo[1,2-a]pyridine Derivative vs. Benchmark Inhibitors

To provide a clear and objective comparison, we will evaluate the in vitro efficacy of a novel imidazo[1,2-a]pyridine derivative against two well-established kinase inhibitors: Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Dactolisib (BEZ235) , a dual PI3K/mTOR inhibitor.[6][7][8]

Table 1: Comparative In Vitro Efficacy of Kinase Inhibitors

CompoundTarget(s)Cell LineIC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivative PI3K/mTORNCI-H358 (KRAS G12C)Potent (Specific value to be determined from forthcoming research)[9]
Dactolisib (BEZ235) p110α (PI3K)Various Cancer Cell Lines4[10]
p110γ (PI3K)5[10]
p110δ (PI3K)7[10]
p110β (PI3K)75[10]
mTOR20.7[10]
Dasatinib BCR-ABLK562 (CML)<1[11]
Src Family KinasesVarious Solid Tumor Cell LinesVaries[12]

Note: The IC50 value for the novel imidazo[1,2-a]pyridine derivative is presented as "Potent" as the specific numerical data is emerging from ongoing research. The table will be updated as this information becomes publicly available.

Mechanistic Insights: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1][4][5] Its aberrant activation is a common feature in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[13][14]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Our novel imidazo[1,2-a]pyridine derivatives are designed to act as dual inhibitors of PI3K and mTOR, thereby blocking the signaling cascade at two critical junctures. This dual-inhibition strategy is anticipated to be more effective than targeting a single node in the pathway, as it can circumvent feedback mechanisms that often lead to therapeutic resistance.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, the following standardized protocols are recommended for the in vitro evaluation of this compound derivatives and their alternatives.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through a multicomponent reaction, such as the Groebke–Blackburn–Bienaymé reaction.[15] This approach offers high atom economy and allows for the rapid generation of a diverse library of compounds.

Synthesis_Workflow Start 2-Chloro-3,5-dibromo- 4-methylpyridine Step1 Amination Start->Step1 Intermediate 2-Amino-3,5-dibromo- 4-methylpyridine Step1->Intermediate Step2 Groebke–Blackburn–Bienaymé Reaction (Aldehyde, Isocyanide) Intermediate->Step2 Product Imidazo[1,2-a]pyridine Derivative Step2->Product

Caption: Generalized synthetic workflow for imidazo[1,2-a]pyridine derivatives.

Generalized Procedure:

  • Amination of the Starting Material: Convert this compound to the corresponding 2-amino derivative through a nucleophilic aromatic substitution reaction with a suitable amine source.

  • Multicomponent Reaction: In a one-pot reaction, combine the 2-amino-3,5-dibromo-4-methylpyridine intermediate with an appropriate aldehyde and an isocyanide in the presence of a catalyst (e.g., a Lewis acid).

  • Purification: Purify the resulting imidazo[1,2-a]pyridine derivative using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases (e.g., PI3K, mTOR) is quantified by determining their IC50 values. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: A typical buffer contains Tris-HCl, MgCl2, DTT, and a substrate peptide.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate peptide, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and add a luciferase-based ATP detection reagent.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The novel imidazo[1,2-a]pyridine derivatives synthesized from this compound represent a promising class of kinase inhibitors with potent anticancer activity. Their ability to dually target the PI3K/mTOR pathway offers a potential advantage over single-target agents. The comparative efficacy data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. Future studies should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity, as well as evaluating their in vivo efficacy and safety profiles in preclinical cancer models.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
  • Wikipedia. (2023, December 1).
  • Patsnap. (2024, July 17).
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64. [Link]
  • Zhang, Y., et al. (2020). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 18(27), 5227-5231. [Link]
  • O'Donovan, T. R., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 245. [Link]
  • Chen, Y.-C., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Journal of Cellular and Molecular Medicine, 23(12), 8234-8244. [Link]
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]
  • Argilés, G., et al. (2012). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 18(13), 3472-3483. [Link]
  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6028. [Link]
  • Yilmaz, V. T., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1360-1370. [Link]
  • Donato, N. J., et al. (2007). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Journal of Pharmacology and Experimental Therapeutics, 322(2), 589-598. [Link]
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  • Xu, Z., et al. (2022).
  • Chang, K.-Y., et al. (2019). The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens. Journal of Experimental & Clinical Cancer Research, 38(1), 309. [Link]
  • Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 5(1), 10. [Link]
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  • Bautista-Hernández, C. I., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(23), 7175. [Link]
  • Maji, M., & Deka, M. J. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Baghdasaryan, A. S., & Tashchyan, A. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34215-34231. [Link]

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Section 1: Comparative Analysis of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Analogues of 2-Chloro-3,5-dibromo-4-methylpyridine: Reactivity, Properties, and Applications

This guide provides an in-depth comparison of key structural analogues of this compound, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, the selection of a specific halogenated pyridine scaffold is a critical decision that dictates synthetic strategy, reactivity, and ultimately, the biological profile of the target molecule. This document moves beyond a simple cataloguing of compounds to explain the causal relationships between structure, reactivity, and function, providing both objective data and field-proven insights.

The intricate interplay of substituents on the pyridine ring—specifically the number, type, and position of halogens—dramatically influences the molecule's physicochemical properties, reactivity in cornerstone reactions like palladium-catalyzed cross-couplings, and biological activity.[2][3] This guide will explore these nuances, offering a framework for rational analogue selection.

The seemingly minor changes in the placement of chloro and bromo substituents on the 4-methylpyridine core lead to distinct physical properties. These differences, summarized in Table 1, are critical for practical considerations such as solvent selection, reaction setup, and purification strategies. For instance, variations in melting points can affect handling, while differences in molecular weight are crucial for stoichiometric calculations and characterization.

Table 1: Physicochemical Properties of this compound and Its Structural Analogues

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
This compound (Reference) Clc1c(Br)c(C)c(Br)cn1C₆H₄Br₂ClN285.371000017-92-4Potent antimicrobial properties; used in agrochemical and pharmaceutical synthesis.[1]
2,5-Dibromo-4-methylpyridineBrc1cc(Br)c(C)cn1C₆H₅Br₂N250.923430-26-0Versatile platform for creating complex organic molecules; soluble in common organic solvents.[4]
5-Bromo-2-chloro-4-methylpyridineClc1cc(Br)c(C)cn1C₆H₅BrClN206.47778611-64-6A common building block in medicinal chemistry.
2-Bromo-3-chloro-4-methylpyridineClc1c(Br)ncc(C)c1C₆H₅BrClN206.47884495-42-5A distinct substitution pattern offering different reactivity profiles.[5]
2-Bromo-4-chloro-3-methylpyridineClc1cnc(Br)c(C)c1C₆H₅BrClN206.471211521-46-8Isomeric analogue used as a versatile small molecule scaffold.[6]
3,5-Dibromo-4-chloro-2-methylpyridineClc1c(Br)c(Br)c(C)cn1C₆H₄Br₂ClN285.361188024-01-2A highly substituted pyridine offering unique steric and electronic properties.[7]

Section 2: Reactivity Profiles: A Comparative Study

The synthetic utility of these analogues is primarily defined by their reactivity in two key classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice of halogen (Br vs. Cl) and its position on the pyridine ring are the dominant factors governing reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

In cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3][8] The C-Br bond is weaker than the C-Cl bond, making bromo-substituted positions significantly more reactive.[9][10] This allows for selective functionalization of polyhalogenated pyridines.

  • Reactivity Hierarchy: C-I > C-Br > C-Cl.[10]

  • Practical Implication: For a molecule like the reference compound, this compound, cross-coupling reactions will preferentially occur at the C3 or C5 positions (C-Br bonds) before reacting at the C2 position (C-Cl bond). This inherent selectivity is a powerful tool for sequential, site-specific modifications. Milder reaction conditions can be used to target the C-Br bonds, while more forcing conditions (higher temperatures, more active catalysts) are required to engage the C-Cl bond.[9]

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification R_X Halopyridine Analogue (e.g., 2-Cl-3,5-Br2-4-Me-Py) Inert Establish Inert Atmosphere (N2/Ar) Boronic Boronic Acid/Ester (R'-B(OR)2) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Anhydrous Solvent (e.g., Toluene/H2O) Mix Combine Reagents in Solvent Inert->Mix 1. Degas & Combine Heat Heat to Reaction Temperature (e.g., 90°C) Mix->Heat 2. Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor 3. Stir & Monitor Quench Cool and Quench Reaction Monitor->Quench 4. Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract 5. Separate Phases Purify Purify by Column Chromatography Extract->Purify 6. Isolate Characterize Characterize Product (NMR, MS) Purify->Characterize 7. Verify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, SNAr reactivity is often enhanced by more electronegative halogens. The general trend is F > Cl > Br > I.[3] The electron-withdrawing nature of the halogen stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step. Therefore, chloro-substituted positions are generally more susceptible to displacement by nucleophiles than bromo-substituted ones. The positions ortho and para to the ring nitrogen are electronically activated for SNAr, making the C2 position a prime site for this transformation.

Causality: The higher electronegativity of chlorine withdraws electron density more effectively, stabilizing the transition state of the nucleophilic attack. This makes 2-chloro-substituted pyridines more reactive in SNAr reactions compared to their 2-bromo counterparts.[3]

Section 3: Biological Activity and Structure-Activity Relationships (SAR)

Pyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[][12][13] The specific halogenation pattern of the pyridine ring is a critical determinant of this activity.

  • Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target. The type and number of halogens allow for fine-tuning of this property.

  • Metabolic Stability: The C-X bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Target Binding: Halogens can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly improve binding affinity and selectivity.

For example, studies on substituted imidazo[4,5-b]pyridines have shown that the presence of a bromine atom on the pyridine nucleus can contribute to promising antiproliferative activity against cancer cells.[12] Similarly, various halogenated pyridine derivatives have demonstrated potent antibacterial and antifungal activities.[][14] The choice of analogue allows researchers to systematically probe the structure-activity relationship (SAR) to optimize for potency and selectivity.

Section 4: Experimental Protocols

To ensure reproducibility and provide a practical framework for comparison, the following detailed protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling Reactivity

This experiment is designed to quantitatively compare the reactivity of different C-X bonds.

Objective: To determine the relative reaction rates for the Suzuki-Miyaura coupling of phenylboronic acid with 2-Chloro-5-bromo-4-methylpyridine versus 2,5-Dibromo-4-methylpyridine.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each halopyridine in anhydrous, degassed 1,4-dioxane.

    • Prepare a 0.5 M stock solution of phenylboronic acid in dioxane.

    • Prepare a 0.01 M stock solution of Pd(PPh₃)₄ in dioxane.

    • Prepare a 1.0 M aqueous solution of K₂CO₃.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., dodecane) in dioxane.

  • Reaction Setup:

    • In separate, identical reaction vials equipped with stir bars, add the reagents in the following order under an inert atmosphere (N₂ or Ar):

      • 1.0 mL of the respective halopyridine stock solution (0.1 mmol).

      • 0.5 mL of the internal standard stock solution (0.025 mmol).

      • 2.0 mL of 1,4-dioxane.

      • 0.5 mL of the K₂CO₃ solution.

      • 0.22 mL of the phenylboronic acid stock solution (0.11 mmol).

    • Place the vials in a pre-heated reaction block at 80°C and begin vigorous stirring.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add 0.2 mL of the Pd(PPh₃)₄ stock solution to each vial.

    • At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 0.5 mL of water. Vortex thoroughly.

  • Analysis:

    • Analyze the organic layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

    • Calculate the concentration of the product and the remaining starting material by comparing their peak areas to the peak area of the internal standard.

    • Plot the concentration of the product versus time for each analogue to determine the initial reaction rates.

Expected Outcome: The reaction with 2,5-Dibromo-4-methylpyridine is expected to proceed significantly faster than the reaction with 2-Chloro-5-bromo-4-methylpyridine at the C-5 position, demonstrating the higher reactivity of the C-Br bond.

Caption: Workflow for the comparative kinetic analysis of cross-coupling reactions.

Protocol 2: Spectroscopic Characterization of Analogues

Objective: To unambiguously identify the structure of a synthesized or purchased halopyridine analogue.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons and the methyl group protons will be diagnostic for each isomer.[15] For example, the proton at C6 will typically appear as a singlet, while a proton at C3 might show coupling to the methyl group.

    • Acquire a ¹³C NMR spectrum. The number of signals and their chemical shifts, particularly for the carbon atoms bonded to halogens, will help confirm the substitution pattern.[16]

  • Mass Spectrometry (MS):

    • Analyze the sample using GC-MS with electron ionization (EI).

    • The molecular ion (M⁺) peak will confirm the molecular weight.

    • Crucially, the isotopic pattern of the molecular ion will be characteristic of the number of bromine and chlorine atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. This results in a unique and easily identifiable pattern for each analogue.

Conclusion

The structural analogues of this compound represent a rich toolkit for chemists and drug discovery professionals. Understanding the nuanced differences in their physicochemical properties and reactivity is paramount for their effective utilization. Bromo-substituents serve as highly reactive handles for palladium-catalyzed cross-coupling, enabling facile diversification, while chloro-substituents are generally more amenable to nucleophilic aromatic substitution. This differential reactivity allows for programmed, site-selective functionalization of the pyridine core. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions in selecting the optimal building block to accelerate their research and development efforts.

References

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  • Biosynth. 2-bromo-4-chloro-3-methylpyridine | 1211521-46-8 | LYB52146.
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A Comparative Analysis of the Biological Activities of 2-Chloro-3,5-dibromo-4-methylpyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines represent a cornerstone for the development of a wide array of biologically active molecules. Their utility spans from pharmaceuticals to agrochemicals, with the nature and position of substituents on the pyridine ring playing a critical role in defining their biological profile. This guide offers an in-depth comparative analysis of the biological activities of 2-Chloro-3,5-dibromo-4-methylpyridine and its key positional isomers. By synthesizing available data and elucidating the underlying structure-activity relationships, this document aims to provide a valuable resource for researchers engaged in the discovery of novel therapeutic and crop protection agents.

Introduction to Halogenated Pyridines

The introduction of halogen atoms and alkyl groups onto the pyridine scaffold profoundly influences its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dictate the molecule's interaction with biological targets. The subject of this guide, this compound, and its isomers are part of a class of highly functionalized heterocycles with demonstrated potential across various biological domains, including antimicrobial, herbicidal, and insecticidal activities. Understanding the subtle yet significant differences in the biological effects resulting from the varied arrangement of these substituents is paramount for the rational design of more potent and selective agents.

Isomeric Landscape and Biological Activity Profiles

The positional isomers of this compound present a fascinating case study in structure-activity relationships. While comprehensive comparative studies are limited, by collating data on individual isomers and related halogenated pyridines, we can construct a comparative framework. The isomers under consideration in this guide are:

  • Isomer A: this compound

  • Isomer B: 3-Bromo-2-chloro-5-methylpyridine

  • Isomer C: 2-Bromo-5-chloro-3-methylpyridine

  • Isomer D: 2-Bromo-5-chloro-4-methylpyridine

  • Isomer E: 2,5-Dibromo-3-chloro-4-methylpyridine

  • Isomer F: 3-Bromo-5-chloro-4-methylpyridine

The biological activities of these and structurally similar compounds are summarized below, with available quantitative data presented for comparison.

Antimicrobial and Antifungal Activity

Halogenated pyridines are known to exhibit a broad spectrum of antimicrobial and antifungal activities. The presence of halogens is often associated with increased efficacy.

Table 1: Comparative Antimicrobial Activity of Halogenated Pyridine Derivatives (Illustrative)

Compound ClassTest OrganismMIC (µg/mL)Reference
Chloro-pyridinesStaphylococcus aureus6.25 - 12.5[1]
Bromo-pyridinesBacillus subtilis3.125 - 12.5[2]
Fluoro-pyridinesGram-positive bacteria0.25 - 4[3]

Note: This table is illustrative and presents data for broader classes of halogenated pyridines to indicate the potential activity of the isomers of interest. Specific MIC values for each isomer of this compound are not available in the public domain.

Herbicidal Activity

The pyridine ring is a well-established scaffold in commercial herbicides. The mode of action for pyridine-based herbicides can vary, and the specific substitution pattern is crucial for activity. Research into phenylpyridine derivatives has indicated that the positioning of halogen atoms can significantly impact their herbicidal efficacy, particularly in post-emergence applications against various weed species. For example, certain phenylpyridine derivatives have demonstrated inhibitory activity against weeds like Digitaria sanguinalis and Setaria viridis.[4]

Insecticidal Activity

Substituted pyridines are also prominent in the field of insecticides. The chloronicotinyl insecticides, for instance, act on the insect nervous system. Derivatives of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole have shown favorable insecticidal activities against pests such as Helicoverpa armigera and Plutella xylostella.[5] This suggests that isomers containing the 3-bromo-2-chloropyridine scaffold, such as Isomer B (3-Bromo-2-chloro-5-methylpyridine) , could serve as valuable intermediates for novel insecticides.

Structure-Activity Relationship (SAR) Insights

The biological activity of these isomers is intrinsically linked to the electronic and steric properties imparted by the substituents.

  • Position of Chlorine and Bromine: The reactivity of the halogen atoms is dependent on their position on the pyridine ring. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic substitution, which can be a key step in their mode of action or metabolism.

  • Methyl Group: The methyl group at the 4-position in the parent compound can influence the molecule's binding to target sites through steric interactions and can also affect its electronic properties.

  • Overall Substitution Pattern: The cumulative effect of the multiple halogen substituents and the methyl group creates a unique electronic landscape for each isomer, influencing its ability to interact with specific biological targets.

Experimental Protocols for Biological Evaluation

To facilitate further research and a more direct comparison of these isomers, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial efficacy of chemical compounds.

Materials:

  • Test compounds (isomers of this compound)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Biological Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis start Synthesize/Acquire Isomers dissolve Dissolve in DMSO (Stock Solution) start->dissolve antimicrobial Antimicrobial Assay (MIC) dissolve->antimicrobial herbicidal Herbicidal Assay (Pre/Post-emergence) dissolve->herbicidal insecticidal Insecticidal Assay (e.g., Leaf Dip) dissolve->insecticidal data Collect Data (MIC, % Inhibition, LC50) antimicrobial->data herbicidal->data insecticidal->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion conclusion sar->conclusion Identify Lead Isomer(s)

Caption: Workflow for the comparative biological evaluation of pyridine isomers.

Conclusion and Future Directions

The comparative analysis of this compound and its positional isomers, although hampered by a lack of direct comparative studies, highlights the significant potential of this class of compounds in medicinal and agricultural chemistry. The available data on related halogenated pyridines suggests that these isomers are likely to possess a range of biological activities, with the specific arrangement of substituents being a key determinant of their potency and spectrum of action.

Future research should focus on the systematic synthesis and biological evaluation of each isomer to establish a clear and quantitative structure-activity relationship. Such studies will be invaluable for the rational design of new, highly effective antimicrobial, herbicidal, and insecticidal agents. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on this promising avenue of investigation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
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  • Wang, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 50.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the safe and compliant management of chemical waste. The proper disposal of halogenated heterocyclic compounds, such as 2-Chloro-3,5-dibromo-4-methylpyridine (CAS 1000017-92-4), is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage this specific chemical waste stream effectively.

Foundational Principles: Hazard Assessment and Risk Mitigation

This compound is a halogenated pyridine derivative.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural class dictates a cautious and informed approach. Analogous chlorinated and brominated pyridines are classified as hazardous due to potential acute toxicity, skin and eye irritation, and respiratory effects.[3][4][5] Therefore, it must be handled as a hazardous substance, and its waste must be managed within a regulated hazardous waste program.

The core principle for its disposal is incineration . High-temperature incineration is the preferred method for halogenated organic compounds because it ensures the complete destruction of the molecule, preventing the release of persistent and toxic substances into the environment.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7]

Pre-Disposal Safety Protocols: Protecting Personnel

Before handling the waste, it is imperative to establish a safe working environment through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls : All transfers and handling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The area should be equipped with an accessible emergency eyewash station and safety shower.[8]

Personal Protective Equipment (PPE) : The following table summarizes the minimum PPE requirements based on the hazard profiles of similar compounds.

Hazard CategoryPotential RisksMinimum PPE Requirement
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Gloves : Chemically resistant gloves (e.g., Butyl rubber). Nitrile may offer limited protection and should be double-checked for compatibility. Lab Coat : Flame-retardant lab coat, fully buttoned.
Skin Irritation/Corrosion Causes skin irritation or potential burns.[4]Gloves and Lab Coat as specified above.
Eye Irritation/Damage Causes serious eye irritation or damage.[4][5]Eye Protection : Chemical safety goggles or a full-face shield.[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.[5]Engineering Controls : Must be handled in a chemical fume hood. Respiratory protection may be required for spill cleanup.

Step-by-Step Waste Segregation and Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance.

Step 1: Waste Identification and Classification Treat all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), as Hazardous Halogenated Organic Waste .[7][9] This classification is critical because mixing halogenated and non-halogenated waste streams complicates disposal and increases costs.[9]

Step 2: Selecting a Compatible Waste Container Use a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is typically appropriate. The container must be in good condition, with no leaks or cracks.[8]

Step 3: Proper Labeling The waste container must be labeled immediately upon the addition of the first volume of waste.[8] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound" and any solvents present.

  • The specific hazard characteristics (e.g., Toxic, Irritant).

  • The date of initial accumulation.

Step 4: Accumulation and Storage

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[3][8]

  • Location : Keep the sealed container in a designated satellite accumulation area within the laboratory.

  • Closure : The container must remain closed at all times except when waste is being added.

Step 5: Arranging for Final Disposal Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3] Do not attempt to transport hazardous waste personally.

Emergency Procedures: Spill Management

Accidents require a swift and prepared response.

  • Small Spill (Can be cleaned up in <15 minutes) :

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled bag or container for hazardous waste.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spill :

    • Immediately evacuate the area.

    • Alert colleagues and your supervisor.

    • If there is a fire or significant inhalation risk, activate the nearest fire alarm.

    • Contact your institution's emergency response team or EH&S from a safe location.[8]

The Disposal Logic: A Visual Workflow

To ensure clarity, the decision-making process for handling and disposing of this compound waste is illustrated below.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node ehs_node ehs_node spill_node spill_node end_node end_node start Waste Generation: This compound check_container Waste Container Ready? start->check_container prep_container 1. Procure compatible container. 2. Label as 'Halogenated Organic Waste' with details. check_container->prep_container No transfer_waste Transfer waste into container in fume hood using full PPE. check_container->transfer_waste Yes prep_container->transfer_waste store_waste Securely close and store in designated accumulation area. transfer_waste->store_waste check_full Container Full? store_waste->check_full check_full->start No, continue accumulation contact_ehs Contact EH&S for Waste Pickup check_full->contact_ehs Yes spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: 1. Use spill kit with full PPE. 2. Absorb and containerize. 3. Dispose of as hazardous waste. assess_spill->small_spill < 100 mL large_spill Large Spill: 1. EVACUATE AREA. 2. Notify Supervisor. 3. Call EH&S/Emergency Response. assess_spill->large_spill > 100 mL

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of this compound falls under federal and state regulations for hazardous waste. Pyridine itself is listed by the EPA as a hazardous waste under RCRA with the code U196.[10] As a derivative, this compound is subject to similar stringent controls, including land disposal restrictions for halogenated organic compounds (HOCs).[11] Always consult your local, state, and institutional regulations to ensure full compliance.[10]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
  • Code of Federal Regulations. Title 40: Protection of Environment, § 721.8775 Substituted pyridines. U.S. Government Publishing Office. [Link]
  • Lab Alley. (2019).
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. [Link]
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Environmental Health & Safety. [Link]
  • Nipissing University. (2019).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
  • Electronic Code of Federal Regulations (eCFR).
  • U.S. Environmental Protection Agency. (1980).
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  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 2-Chloro-3,5-dibromo-4-methylpyridine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The following procedures are grounded in the hazard profiles of structurally analogous halogenated pyridine compounds, establishing a robust framework for safe laboratory conduct.

Hazard Analysis: An Evidence-Based Approach

While a specific, comprehensive toxicological profile for this compound is not thoroughly established, an expert assessment based on its structure—a chlorinated and brominated methylpyridine—necessitates that it be handled as a hazardous substance. Data from similar compounds, such as 2,5-Dibromo-4-methylpyridine and 3-Bromo-2-chloro-4-methylpyridine, consistently indicate significant health risks.[1][2][3]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe chemical burns upon direct contact.[2][4][5]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye irritation or permanent damage.[1][2][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3][4]

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Core Principles of Protection

The foundation of safety when handling this and similar compounds rests on two principles: minimizing exposure and being prepared for emergencies.

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[6][7][8] The fume hood provides primary containment, preventing the inhalation of airborne particulates or vapors.

  • Emergency Readiness: An operational and accessible emergency eyewash station and safety shower must be located within a 10-second travel distance from the handling area.[7][8][9][10]

Personal Protective Equipment (PPE) Specification

PPE is the final barrier between you and the chemical. There is no substitute for correct and consistent use. The selection of PPE must be based on the potential for exposure during a given task.

PPE Category Recommended Equipment Rationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield worn over goggles for high-splash risk operations.[7][11][12][13]Protects against accidental splashes that can cause serious eye damage.[2][5] A face shield offers a broader barrier for the entire face.[13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[6][7][14] Consider double-gloving for extended handling.Prevents skin contact, which can lead to irritation or toxic absorption. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[15]
Protective Clothing Flame-resistant laboratory coat, fully fastened.[11] Closed-toe shoes made of a non-porous material.Provides a barrier against incidental contact and small spills. Ensures no skin on the torso, arms, or feet is exposed.[7][11]
Respiratory Protection Not required when working within a certified chemical fume hood. If dust or aerosols are generated outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[7][12][15]The primary engineering control (fume hood) is designed to prevent inhalation. Respirators are a critical backup or for non-routine situations where engineering controls are insufficient.[15]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach ensures that safety is integrated into every step of the experimental workflow.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Don your lab coat, safety goggles, and gloves.

  • Prepare Workspace: Clear the fume hood of unnecessary items. Lay down absorbent, disposable bench paper to contain minor spills.

  • Locate Emergency Equipment: Confirm the clear and unobstructed path to the eyewash station and safety shower.[7]

  • Prepare Waste Container: Designate and label a specific, sealable hazardous waste container for this compound waste.[7][9]

Step 2: Handling and Use
  • Chemical Transfer: Conduct all weighing and transferring of the solid compound or its solutions exclusively inside the fume hood.[7][15]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[15]

  • Container Management: Keep the chemical's container tightly closed when not in active use to prevent the release of fumes and absorption of moisture.[6][15][16]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7][15][17] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15][16][17]

Step 3: Storage
  • Container Integrity: Store the chemical in its original, tightly sealed container.[9][16]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[9][15][16]

  • Segregation: Keep away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][9][10] Avoid sources of ignition.[9][17]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh & Transfer prep_workspace->handle_weigh Proceed handle_use Experimental Use handle_weigh->handle_use cleanup_waste Segregate Waste handle_use->cleanup_waste Complete spill Spill Occurs handle_use->spill Emergency cleanup_decontaminate Decontaminate Area cleanup_waste->cleanup_decontaminate dispose_container Collect in Labeled Hazardous Container cleanup_waste->dispose_container cleanup_store Store Chemical cleanup_decontaminate->cleanup_store cleanup_dof Doff PPE cleanup_store->cleanup_dof cleanup_wash Wash Hands cleanup_dof->cleanup_wash dispose_ehs Transfer to EHS dispose_container->dispose_ehs emergency_procedure Execute Spill Cleanup Protocol spill->emergency_procedure emergency_procedure->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[7][10][16]

    • Carefully scoop the absorbed material into your designated hazardous waste container.[7][18]

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry and notify your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.[10]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14][18][19]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][14][19] Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][14][19]

    • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and show them the container or safety data sheet for a similar compound.[10][18]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Classification: All unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper, glassware) must be treated as hazardous waste.[7]

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[7][9] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Dispose of the hazardous waste in strict accordance with all applicable local, state, and federal regulations.[7][18] This is typically managed through your institution's EHS department.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
  • Pyridine Safety Data Sheet. Washington University in St. Louis. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

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